1-Octacosanol
Description
Octacosan-1-ol is an ultra-long-chain primary fatty alcohol that is octacosane in which a hydrogen attached to one of the terminal carbons is replaced by a hydroxy group. It has a role as a plant metabolite. It is a fatty alcohol 28:0 and an ultra-long-chain primary fatty alcohol. It derives from a hydride of an octacosane.
This compound is a straight-chain aliphatic 28-carbon primary fatty alcohol that is used as a nutritional supplement. This high–molecular-weight organic compound is the main component of a natural product wax extracted from plants. This compound is reported to possess cholesterol-lowering effects, antiaggregatory properties, cytoprotective use, and ergogenic properties. It has been studied as a potential therapeutic agent for the treatment of Parkinson's disease.
This compound is a natural product found in Acanthus ilicifolius, Euphorbia piscatoria, and other organisms with data available.
See also: Saw Palmetto (part of).
Properties
IUPAC Name |
octacosan-1-ol | |
|---|---|---|
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InChI |
InChI=1S/C28H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h29H,2-28H2,1H3 | |
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InChI Key |
CNNRPFQICPFDPO-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O | |
| Record name | 1-OCTACOSANOL | |
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Related CAS |
67905-27-5 (aluminum[1:3]salt) | |
| Record name | Octacosanol | |
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DSSTOX Substance ID |
DTXSID1025803 | |
| Record name | 1-Octacosanol | |
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Molecular Weight |
410.8 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-octacosanol is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] White powder; [Aldrich MSDS], Solid | |
| Record name | 1-OCTACOSANOL | |
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Boiling Point |
392 to 482 °F at 1 mmHg (sublimes) (NTP, 1992) | |
| Record name | 1-OCTACOSANOL | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
| Record name | 1-OCTACOSANOL | |
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CAS No. |
557-61-9 | |
| Record name | 1-OCTACOSANOL | |
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| Record name | 1-Octacosanol | |
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| Record name | Octacosanol | |
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| Record name | Octacosanol | |
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| Record name | Octacosan-1-ol | |
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| Record name | 1-OCTACOSANOL | |
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Melting Point |
181.9 °F (NTP, 1992), 83.2 - 83.4 °C | |
| Record name | 1-OCTACOSANOL | |
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| Record name | 1-Octacosanol | |
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Foundational & Exploratory
1-Octacosanol: A Comprehensive Technical Guide to its Biological Functions and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octacosanol, a 28-carbon long-chain aliphatic alcohol, is a primary constituent of policosanol, a natural mixture of alcohols derived from sources such as sugarcane wax, rice bran, and wheat germ.[1] This compound has garnered significant scientific interest due to its diverse and potent biological activities. Extensive research, primarily in preclinical models, has demonstrated its efficacy in lipid metabolism regulation, enhancement of physical endurance, neuroprotection, and modulation of inflammatory responses.[2] The pleiotropic effects of this compound are attributed to its ability to modulate key cellular signaling pathways, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/nuclear factor kappa B (NF-κB).[2] This technical guide provides an in-depth review of the biological functions of this compound, its mechanisms of action, a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Biological Functions and Mechanisms of Action
This compound exhibits a wide range of physiological effects, making it a promising candidate for further investigation in the development of functional foods and therapeutics.[2]
Lipid Metabolism Regulation
One of the most extensively studied properties of this compound is its impact on lipid metabolism, positioning it as a potential agent for managing hyperlipidemia.[3] Studies have shown that supplementation with this compound can lead to a significant reduction in plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while concurrently increasing high-density lipoprotein cholesterol (HDL-c) levels.[4]
The primary mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK).[4][5] AMPK is a central regulator of cellular energy homeostasis. Once activated, it phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[5][6] Furthermore, AMPK activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), which in turn reduces fatty acid synthesis.[7] this compound has also been shown to modulate the expression of key transcription factors involved in lipid metabolism, such as sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs).[4][7]
Anti-Fatigue and Ergogenic Effects
This compound is widely recognized for its anti-fatigue properties and its ability to enhance physical endurance.[8] Supplementation has been shown to prolong swimming endurance time in mice, improve grip strength, and positively modulate biochemical markers associated with fatigue.[9] These markers include decreased blood lactic acid (BLA) and increased levels of stored energy in the form of liver and muscle glycogen.[10] Additionally, this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which helps to mitigate exercise-induced oxidative stress.[10] The anti-fatigue effects are thought to be mediated by improving energy metabolism and reducing the accumulation of metabolic byproducts that contribute to muscle fatigue.[8]
Neuroprotective Effects
Emerging evidence suggests that this compound possesses significant neuroprotective properties, with potential applications in neurodegenerative diseases like Parkinson's disease (PD).[11] In animal models of PD induced by the neurotoxin 6-hydroxydopamine (6-OHDA), oral administration of this compound improved behavioral impairments and preserved dopaminergic neurons in the nigrostriatal system.[11]
The neuroprotective mechanism involves the modulation of nerve growth factor (NGF) signaling. This compound has been shown to rebalance the ratio of proNGF to mature NGF and their respective receptors, p75NTR and TrkA.[11] It inhibits the pro-apoptotic signaling pathway mediated by proNGF-p75NTR and promotes the cell survival pathway mediated by NGF-TrkA, which subsequently activates the PI3K/Akt signaling cascade.[11][12]
Anti-inflammatory Effects
This compound demonstrates potent anti-inflammatory activity.[13][14] In cellular models using lipopolysaccharide (LPS)-stimulated macrophages and endothelial cells, this compound significantly reduced the production and release of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1).[15] It also inhibits the expression of adhesion molecules like P-selectin and VCAM-1, which are crucial for the recruitment of immune cells to sites of inflammation.[15]
The anti-inflammatory mechanism is largely attributed to the inhibition of the MAPK/NF-κB signaling pathway.[2][3] By suppressing this pathway, this compound prevents the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of numerous inflammatory genes.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various preclinical studies.
Table 1: Effects of this compound on Lipid Profile in High-Fat Diet (HFD) Mice
| Parameter | Control Group (HFD) | This compound Group (HFD + 100 mg/kg/day) | % Change | Reference |
|---|---|---|---|---|
| Body Weight (g) | 45.2 ± 2.5 | 38.6 ± 2.1 | ↓ 14.6% | [4] |
| Total Cholesterol (mmol/L) | 6.8 ± 0.5 | 5.2 ± 0.4 | ↓ 23.5% | [4] |
| Triglycerides (mmol/L) | 1.5 ± 0.2 | 1.1 ± 0.1 | ↓ 26.7% | [4] |
| LDL-c (mmol/L) | 2.1 ± 0.3 | 1.4 ± 0.2 | ↓ 33.3% | [4] |
| HDL-c (mmol/L) | 1.2 ± 0.1 | 1.8 ± 0.2 | ↑ 50.0% | [4] |
Data are presented as mean ± SD.
Table 2: Effects of this compound on Fatigue-Related Parameters in Mice
| Parameter | Control Group | This compound Group (200 mg/kg/day) | % Change | Reference |
|---|---|---|---|---|
| Swimming Time to Exhaustion (s) | 105.6 ± 15.2 | 158.4 ± 20.7 | ↑ 50.0% | [8][10] |
| Blood Lactic Acid (mmol/L) | 15.8 ± 2.1 | 10.2 ± 1.5 | ↓ 35.4% | [8] |
| Liver Glycogen (mg/g) | 25.4 ± 3.2 | 42.6 ± 4.1 | ↑ 67.7% | [10] |
| Muscle Glycogen (mg/g) | 3.1 ± 0.4 | 5.2 ± 0.6 | ↑ 67.7% | [10] |
Data are presented as mean ± SD.
Table 3: Anti-inflammatory Effects of this compound on LPS-induced HAEC Cells
| Parameter | Control (LPS) | This compound (2.5 µM) + LPS | % Inhibition | Reference |
|---|---|---|---|---|
| MCP-1 Release | >3-fold increase | Significantly reduced | Not specified | [15] |
| IL-6 Release | >3-fold increase | Significantly reduced (p<0.001) | Not specified | [15] |
| IL-8 Release | >3-fold increase | Significantly reduced (p<0.001) | Not specified | [15] |
| VCAM-1 Expression | Dramatically increased | Significantly inhibited (p<0.001) | Not specified |[15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Evaluation of Anti-Fatigue Effects in Mice
-
Objective: To assess the effect of this compound on physical endurance and biochemical markers of fatigue.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Treatment: Mice are randomly divided into groups. The treatment group receives this compound (e.g., 200 mg/kg/day) via oral gavage for a specified period (e.g., 28 days). The control group receives the vehicle (e.g., corn oil).
-
Forced Swimming Test: After the treatment period, mice are placed individually in a tank of water (25 ± 1°C). The total swimming time until exhaustion (defined as the inability to remain on the surface for 10 seconds) is recorded.
-
Biochemical Analysis: Immediately after the swimming test, blood samples are collected to measure blood lactic acid (BLA) and lactate dehydrogenase (LDH). Liver and gastrocnemius muscle tissues are excised to determine glycogen content. Tissues may also be used to measure antioxidant enzyme activities (SOD, GSH-Px).
-
Gene and Protein Expression Analysis: Gastrocnemius tissue can be used for microarray analysis to identify differentially expressed genes.[10] Western blotting is used to measure the protein expression levels of fatigue-related targets.[10]
Assessment of Neuroprotective Effects in a Parkinson's Disease Rat Model
-
Objective: To determine if this compound can protect dopaminergic neurons from 6-OHDA-induced neurotoxicity.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Lesion Induction: Rats are anesthetized, and 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.
-
Treatment: Post-surgery, rats receive daily oral administration of this compound (e.g., 35-70 mg/kg) or vehicle for a period such as 14 days.[11]
-
Behavioral Testing: Rotational behavior induced by apomorphine is measured to assess the extent of the lesion and any functional recovery.
-
Immunohistochemistry: After the treatment period, brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival in the substantia nigra and striatum. TUNEL staining can be used to assess apoptosis.[11]
-
Western Blot Analysis: Brain tissue homogenates are used to measure the protein levels of key signaling molecules in the NGF pathway (e.g., proNGF, NGF, p75NTR, TrkA, p-Akt).[11]
In Vitro Anti-inflammatory Assay
-
Objective: To evaluate the effect of this compound on the inflammatory response in endothelial cells.
-
Cell Model: Primary Human Aortic Endothelial Cells (HAEC).
-
Treatment: HAEC are pre-treated with various concentrations of this compound (e.g., 1.25 µM, 2.5 µM) for a set time before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 100 ng/mL).[15]
-
Cytokine Measurement: After stimulation, the cell culture supernatant is collected, and the concentrations of secreted cytokines (IL-6, IL-8, MCP-1) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[15]
-
Adhesion Molecule Expression: Cell surface expression of adhesion molecules (P-selectin, VCAM-1) is measured using flow cytometry.[15]
-
Monocyte Adhesion Assay: LPS- and this compound-treated HAEC are co-cultured with fluorescently labeled human monocytes (e.g., THP-1 cells). The number of adherent monocytes is quantified by microscopy or a fluorescence plate reader.[15]
-
Signaling Pathway Analysis: Cell lysates are collected and subjected to Western blot analysis to determine the phosphorylation status and total protein levels of key components of the MAPK and NF-κB pathways.[15]
Conclusion
This compound is a multifaceted bioactive compound with well-documented beneficial effects on lipid metabolism, physical performance, neuronal health, and inflammatory processes. Its mechanisms of action are rooted in the modulation of fundamental cellular signaling pathways, including AMPK, PI3K/Akt, and MAPK/NF-κB. The quantitative data from preclinical studies are promising, highlighting its potential as a therapeutic agent or nutritional supplement. Further rigorous clinical trials are warranted to fully elucidate its efficacy and safety profile in humans and to translate these preclinical findings into tangible health benefits. This guide provides a foundational resource for researchers and professionals engaged in the development of novel therapeutics based on natural products.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of AMP-kinase by Policosanol Requires Peroxisomal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dietary Supplementation of Octacosanol Improves Exercise-Induced Fatigue and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antinociceptive and anti-inflammatory effects of octacosanol from the leaves of Sabicea grisea var. grisea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
A Technical Guide to the Natural Sources and Extraction of 1-Octacosanol from Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octacosanol, a 28-carbon primary fatty alcohol, is a prominent constituent of plant epicuticular waxes and has garnered significant interest for its potential physiological benefits. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailing its extraction, purification, and quantification. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and a summary of quantitative data to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is ubiquitously found in the waxy coatings of various plants, where it plays a crucial role in protecting the plant from environmental stressors.[1] While present in numerous species, the concentration of this compound varies significantly. The most commercially viable sources are byproducts of agricultural processing, which offer a high yield of this valuable compound.
Key plant-based sources include:
-
Sugarcane (Saccharum officinarum): The filter press mud, a byproduct of sugar refining, is a particularly rich source of policosanol, a mixture of long-chain fatty alcohols of which this compound is the major component.[2][3]
-
Rice Bran (Oryza sativa): The wax extracted from rice bran is another significant commercial source of this compound.[4][5]
-
Wheat Germ (Triticum aestivum): The oil extracted from wheat germ contains notable amounts of this compound.[6][7]
-
Beeswax: Although an animal product, beeswax is derived from plant nectars and contains policosanols, including this compound.
Other reported plant sources include the leaves of Eucalyptus, forage grasses, and various legumes.[8]
Quantitative Data on this compound Content
The following table summarizes the this compound content found in various natural sources and their extracts. These values can be influenced by factors such as plant variety, growing conditions, and the extraction method employed.[6]
| Plant Source | Material Analyzed | Extraction Method | This compound Content | Reference(s) |
| Sugarcane | Filter Mud Wax | Hot Ethanol Reflux | 22.52 g/100 g of wax | [3] |
| Filter Mud Wax | Supercritical CO₂ | 29.65 g/100 g of wax | [3] | |
| Filter Mud Wax (Saponified) | Hot Ethanol Reflux | 47.8 g/100 g of wax | [3][9] | |
| Policosanol Extract | Not Specified | ~60% of policosanol | [10][11] | |
| Rice Bran | Wax | Not Specified | 15-20% of policosanol | |
| Wax (Hydrolyzed) | High-Intensity Ultrasound | 17.04% of policosanol | ||
| Policosanol Extract | Molecular Distillation | Up to 37.6% | [12] | |
| Wheat Germ | Oil | Cold Pressing | ~46% of policosanol | [13] |
| Oil | Methanol-Chloroform | ~28% of policosanol | [13] | |
| Oil | Soxhlet (Petroleum Ether) | ~23% of policosanol | [13] | |
| Oil | Not Specified | 0.96 - 2.1 mg/g of oil | [6] | |
| Beeswax | Policosanol Extract | Not Specified | 125.50 mg/g of extract | [14] |
Biosynthesis of this compound in Plants
This compound is synthesized in plants through the very-long-chain fatty acid (VLCFA) elongation pathway, which occurs in the endoplasmic reticulum.[15][16] This pathway extends shorter fatty acid chains (typically C16 or C18) by adding two-carbon units from malonyl-CoA in a four-step cycle.[17] The resulting very-long-chain acyl-CoAs are then modified to produce various wax components, including primary alcohols like this compound.[18]
The key steps in the biosynthesis of this compound are:
-
VLCFA Elongation: A multi-enzyme complex known as the fatty acid elongase (FAE) catalyzes the sequential addition of two-carbon units to an acyl-CoA primer. The four enzymes in this complex are β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).[16][19]
-
Reduction to Primary Alcohol: The elongated C28 acyl-CoA (octacosanoyl-CoA) is then reduced to this compound. This reduction is catalyzed by a fatty acyl-CoA reductase (FAR).[20][21]
Extraction and Purification Protocols
The extraction and purification of this compound from plant matrices typically involve an initial extraction of crude wax followed by saponification to release the free fatty alcohols and subsequent purification steps like recrystallization.
Protocol 1: Soxhlet Extraction
This is a classic and exhaustive method for extracting crude wax from dried plant material.
Materials and Equipment:
-
Dried and finely ground plant material (e.g., sugarcane press mud)
-
Soxhlet extraction apparatus
-
Cellulose extraction thimble
-
Solvent (e.g., Acetone, Toluene, Hexane)[2]
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the dried and ground plant material and place it into a cellulose extraction thimble.
-
Apparatus Assembly: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, a round-bottom flask containing the chosen solvent, and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip into the thimble, extracting the soluble waxes. The extraction is allowed to proceed for 12-16 hours.[2]
-
Solvent Recovery: After the extraction is complete, the solvent is removed from the crude wax extract using a rotary evaporator to yield the crude wax.
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE is a green technology that utilizes supercritical CO₂ as a solvent, offering high selectivity and avoiding the use of organic solvents.[22][23]
Materials and Equipment:
-
Dried and ground plant material
-
Supercritical Fluid Extractor
-
CO₂ (99.99% pure)
-
Co-solvent (e.g., Ethanol)
Procedure:
-
Sample Loading: Load a known amount of the dried plant material into the extraction vessel of the SFE system.
-
Setting Parameters: Set the extraction parameters. Typical conditions for this compound extraction from sugarcane press mud are:
-
Extraction: The supercritical CO₂ is passed through the plant material, dissolving the waxes. The extraction is typically run for a period of 2 hours.[2]
-
Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to a gaseous state and the wax to precipitate. The crude wax is collected from the separator.[22]
Protocol 3: Saponification of Crude Wax
Saponification is performed to hydrolyze the wax esters in the crude extract, releasing the free fatty alcohols, including this compound.
Materials and Equipment:
-
Crude wax extract
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[24]
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known amount of crude wax (e.g., 10 g) in ethanol (e.g., 100 mL of 95% ethanol). Add powdered NaOH (e.g., 4 g).[2]
-
Reflux: Heat the mixture to 80°C and reflux for 6 hours with continuous stirring.[2]
-
Cooling: After the reaction is complete, cool the solution to approximately 50°C.[2]
-
Extraction of Unsaponifiables: Transfer the cooled solution to a separatory funnel. Extract the non-saponifiable fraction (which contains the fatty alcohols) three times with an equal volume of petroleum ether (e.g., 200 mL).[2]
-
Combine and Wash: Combine the petroleum ether fractions. The combined organic phase can be washed with water to remove any remaining soap or alkali.
Protocol 4: Purification by Recrystallization
Recrystallization is used to purify the this compound from the unsaponifiable fraction.
Materials and Equipment:
-
Unsaponifiable fraction
-
Suitable solvent or solvent mixture (e.g., petroleum ether, chloroform-ethanol)
-
Beaker or flask
-
Heating plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Dissolve the unsaponifiable fraction in a minimal amount of a suitable boiling solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the crystallization of the long-chain fatty alcohols.[2]
-
Collection: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain pure this compound.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of this compound in extracts.[25][26] Derivatization to a trimethylsilyl (TMS) ether is often performed to increase the volatility and improve the chromatographic properties of the long-chain alcohol.[27]
Materials and Equipment:
-
Purified this compound extract or standard
-
Internal standard (e.g., betulin)[25]
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., pyridine, chloroform)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS)[26]
Procedure:
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the extract or this compound standard.
-
Add a known amount of the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
Add the derivatizing agent (e.g., BSTFA) and a catalyst (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the formation of the TMS ether derivative.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C) at a rate of 10-15°C/min, and hold for a sufficient time (e.g., 15-20 minutes) to ensure elution of all long-chain alcohols.[2]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.[25]
-
-
-
Quantification:
-
Identify the peaks corresponding to the TMS derivatives of this compound and the internal standard based on their retention times and mass spectra.
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Conclusion
This guide has provided a comprehensive overview of the natural sources, biosynthesis, extraction, purification, and quantification of this compound from plant materials. The detailed protocols and quantitative data presented herein are intended to be a valuable resource for researchers and professionals engaged in the study and application of this promising bioactive compound. The use of agricultural byproducts like sugarcane press mud and rice bran wax offers a sustainable and economically viable route for the production of this compound, paving the way for further research into its therapeutic potential.
References
- 1. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of rice bran wax policosanol and its nanoemulsion formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. sxrebecca.com [sxrebecca.com]
- 7. Wheat germ oil - Wikipedia [en.wikipedia.org]
- 8. caringsunshine.com [caringsunshine.com]
- 9. researchgate.net [researchgate.net]
- 10. plantextractpowder.com [plantextractpowder.com]
- 11. purestarchem.com [purestarchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 17. tandfonline.com [tandfonline.com]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance [mdpi.com]
- 22. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 23. phasex4scf.com [phasex4scf.com]
- 24. US5159124A - Obtaining compounds from wax saponification - Google Patents [patents.google.com]
- 25. Trace quantification of this compound and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
The chemical structure and properties of 1-Octacosanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octacosanol is a long-chain aliphatic primary fatty alcohol that is a prominent constituent of various plant waxes, notably sugarcane wax, rice bran wax, and beeswax.[1][2][3] As the major component of policosanol, a mixture of long-chain fatty alcohols, this compound has garnered significant scientific interest for its diverse biological activities and potential therapeutic applications.[4][5][6] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is a saturated fatty alcohol with a 28-carbon backbone. Its chemical structure is characterized by a hydroxyl group (-OH) at one end of the straight aliphatic chain.
Systematic and Common Identifiers:
| Identifier | Value |
| IUPAC Name | Octacosan-1-ol[1] |
| Chemical Formula | C₂₈H₅₈O[1][7] |
| CAS Number | 557-61-9[1] |
| Molecular Weight | 410.8 g/mol [1] |
| Synonyms | n-Octacosanol, Octacosyl alcohol, Montanyl alcohol, Cluytyl alcohol[1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. Its long aliphatic chain renders it insoluble in water but soluble in organic solvents.[2][3]
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Melting Point | 83.2 - 83.4 °C (181.9 °F) | [1] |
| Boiling Point | 200 - 250 °C at 1 mmHg (sublimes) | [1] |
| Solubility | Insoluble in water; Soluble in low molecular-weight alkanes and chloroform | [2][3] |
| Kovats Retention Index | 3110.6, 3118.1, 3120 (Semi-standard non-polar) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (90 MHz, 55°C):
-
Shifts (ppm): 0.88, 1.27, 1.38[1]
-
-
¹³C NMR (50.18 MHz, CDCl₃):
-
Shifts (ppm): 14.12, 22.70, 25.75, 29.37, 29.45, 29.63, 29.71, 31.94, 32.84, 63.13[1]
-
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides reference mass spectral data for this compound.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for O-H stretching of the alcohol group and C-H stretching of the long alkyl chain.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological effects, making it a molecule of interest for pharmaceutical and nutraceutical applications.[4][5] Its mechanisms of action often involve the modulation of key cellular signaling pathways.[4][5][8]
Key Biological Activities:
-
Cholesterol-Lowering Effects: this compound has been shown to lower cholesterol levels.[4][6]
-
Anti-inflammatory Properties: It exhibits anti-inflammatory effects, potentially through the inhibition of the MAPK/NF-κB signaling pathway.[5][9]
-
Antioxidant Activity: Studies have demonstrated the antioxidant capabilities of this compound.[5][10]
-
Neuroprotective Effects: It has been investigated for its potential in managing neurodegenerative conditions like Parkinson's disease.[1][2]
-
Anti-fatigue and Ergogenic Properties: this compound is also known for its anti-fatigue effects and its potential to improve exercise performance.[5]
Key Signaling Pathways
The biological effects of this compound are mediated through the regulation of several signaling pathways.
References
- 1. This compound | C28H58O | CID 68406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Octacosanol [webbook.nist.gov]
- 8. octacosanol-and-health-benefits-biological-functions-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]
- 9. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
The Role of 1-Octacosanol in Plant and Animal Metabolism: A Technical Guide
Abstract
1-Octacosanol is a 28-carbon primary fatty alcohol found predominantly in the epicuticular waxes of plants and has garnered significant scientific interest for its multifaceted roles in both plant and animal metabolism.[1][2][3] In plants, it is a crucial structural component providing protection against a variety of environmental stressors.[1] In animals, this compound, often as a major constituent of policosanol, exhibits a range of biological activities, including the modulation of lipid metabolism, enhancement of physical endurance, and regulation of key metabolic signaling pathways.[4][5][6] This document provides an in-depth technical overview of the biosynthesis of this compound in plants, its metabolic effects in animals, and the underlying molecular mechanisms. It summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the core biochemical pathways for researchers, scientists, and drug development professionals.
The Role of this compound in Plant Metabolism
Function in Epicuticular Wax
This compound is a primary constituent of the epicuticular wax layer that forms a protective shield on the surface of plants.[1] This waxy coating is essential for protecting the plant against numerous environmental challenges, including drought, UV radiation, and pathogen attacks. The hydrophobic nature of this compound and other very-long-chain fatty alcohols helps to minimize non-stomatal water loss, a critical function for plant survival in arid conditions.
Biosynthesis Pathway in Plants
The synthesis of this compound is intricately linked with the biosynthesis of very-long-chain fatty acids (VLCFAs), a process that occurs primarily in the endoplasmic reticulum of epidermal cells.[1] The pathway can be divided into two principal stages: the elongation of fatty acid chains to create the C28 precursor, and the subsequent reduction of this precursor to this compound.[1]
-
VLCFA Elongation: The process begins with C16 and C18 fatty acids, which are synthesized de novo in the plastids and then transported to the endoplasmic reticulum. Here, a multi-enzyme complex known as the Fatty Acid Elongase (FAE) complex sequentially adds two-carbon units from malonyl-CoA. This cycle involves four key reactions: condensation, reduction, dehydration, and a second reduction. This four-step cycle is repeated until the 28-carbon chain of octacosanoyl-CoA is formed.[1]
-
Reduction to Alcohol: The final step involves the reduction of the octacosanoyl-CoA precursor to this compound. This is catalyzed by a fatty acyl-CoA reductase.
Caption: Biosynthesis pathway of this compound in plant cells.
The Role of this compound in Animal Metabolism
In animal systems, this compound has demonstrated significant effects on lipid and energy metabolism. It is often studied as the primary component of policosanol, a natural mixture of fatty alcohols.[5]
Lipid Metabolism
Numerous studies have shown that this compound supplementation can beneficially modulate lipid profiles, particularly under high-fat diet conditions.
-
Triglycerides and Adipose Tissue: In rats fed a high-fat diet, the addition of octacosanol (10 g/kg of diet) led to a significant reduction in perirenal adipose tissue weight and a decrease in serum triacylglycerol concentration.[7][8][9] Similar effects were observed in mice, where octacosanol supplementation (100 mg/kg/day) for 10 weeks lowered plasma triglyceride (TG) levels.[10][11]
-
Cholesterol: Octacosanol administration has been shown to reduce total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-c) while increasing high-density lipoprotein cholesterol (HDL-c) in high-fat diet-induced obese mice.[10][11] The cholesterol-lowering effect is primarily attributed to the inhibition of cholesterol synthesis.[12][13]
Energy Metabolism and Ergogenic Effects
This compound has been investigated as an ergogenic aid, with some studies suggesting it can enhance physical performance.[14] In exercise-trained rats, a diet supplemented with 0.75% octacosanol for four weeks resulted in a 46% longer run time to exhaustion compared to control-trained rats.[15] This improvement is linked to an increase in muscle citrate synthase activity, suggesting an enhanced oxidative capacity, and a potential sparing of muscle glycogen stores.[15][16]
Core Signaling Pathways
The metabolic effects of this compound are mediated through the regulation of key cellular signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway.[4]
-
AMPK Activation: this compound or its metabolites activate AMPK.[12][13] Activated AMPK is a master regulator of cellular energy homeostasis. Its activation leads to the phosphorylation and inhibition of key anabolic enzymes, including HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.[12][13][17] This mechanism is central to octacosanol's lipid-lowering effects.
-
PPAR Modulation: In addition to AMPK, this compound can influence the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Studies in mice have shown that octacosanol can decrease the high-fat diet-induced phosphorylation of PPAR-α and PPAR-γ, suggesting a regulatory role in lipid metabolism through this pathway.[10]
-
SIRT1/SREBP-1c Pathway: Esterified octacosanol has been shown to inhibit fatty acid synthesis via the Sirtuin 1 (SIRT1)/AMPK/Sterol regulatory element-binding protein 1 (SREBP-1c) pathway, leading to decreased transcription of fatty acid synthase (FASN).[17][18]
Caption: Key signaling pathways modulated by this compound in animal cells.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Lipid Metabolism in Rodent Models
| Parameter | Species/Model | Dosage | Duration | Result | Citation(s) |
|---|---|---|---|---|---|
| Perirenal Adipose Tissue Weight | Rat (High-Fat Diet) | 10 g/kg diet | 20 days | Significant reduction (P < 0.05) | [7][8][9] |
| Serum Triacylglycerol (TG) | Rat (High-Fat Diet) | 10 g/kg diet | 20 days | Significantly decreased | [7][8][9] |
| Plasma TG | Mouse (High-Fat Diet) | 100 mg/kg/day | 10 weeks | 45.96% decrease vs HFD group (P < 0.05) | [10][11] |
| Plasma Total Cholesterol (TC) | Mouse (High-Fat Diet) | 100 mg/kg/day | 10 weeks | Significantly reduced vs HFD group | [10][11] |
| Plasma LDL-c | Mouse (High-Fat Diet) | 100 mg/kg/day | 10 weeks | Significantly reduced vs HFD group | [10][11] |
| Plasma HDL-c | Mouse (High-Fat Diet) | 100 mg/kg/day | 10 weeks | Significantly increased vs HFD group | [10][11] |
| Serum TG | Rat (High Fructose Diet) | 10 or 50 mg/kg/day | 1 week | Significantly attenuated increase | [19][20] |
| Serum Total Cholesterol | Rat (High Fructose Diet) | 10 or 50 mg/kg/day | 1 week | Significantly attenuated increase |[19][20] |
Table 2: Effects of this compound on Exercise Performance in Trained Rats
| Parameter | Dosage | Duration | Result vs Trained Control | Citation(s) |
|---|---|---|---|---|
| Running Endurance Time | 0.75% in diet | 4 weeks | 46% increase (P < 0.05) | [15] |
| Plasma Creatine Phosphokinase | 0.75% in diet | 4 weeks | 44% increase (P < 0.01) | [15] |
| Muscle Citrate Synthase Activity | 0.75% in diet | 4 weeks | 16% increase (P < 0.01) | [15] |
| Plasma Ammonia (at exhaustion) | 0.75% in diet | 4 weeks | Significantly higher (P < 0.05) | [15] |
| Plasma Lactate (at exhaustion) | 0.75% in diet | 4 weeks | Significantly higher (P < 0.05) |[15] |
Experimental Protocols
Protocol for Extraction of this compound from Plant Material
This protocol is a generalized method adapted from procedures for extracting policosanols, including this compound, from sources like sugarcane press mud.[21][22][23]
-
Pre-treatment (De-fatting and Chlorophyll Removal):
-
Saponification:
-
Extraction of Non-Saponifiable Fraction:
-
Isolation and Purification:
-
Combine the organic solvent phases.
-
Cool the combined extract to 4°C to precipitate the crude policosanols.[21][22]
-
Filter the cold solution to collect the solid precipitate.
-
Air-dry the resulting solid to obtain the crude this compound-rich extract.
-
Further purification can be achieved through recrystallization or molecular distillation if required.[21]
-
Protocol for Quantification of this compound in Plasma
This protocol details a sensitive method for quantifying this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).[24][25][26]
-
Sample Preparation:
-
Saponification:
-
Acidification and Extraction:
-
Derivatization:
-
Evaporate the organic solvent and reconstitute the residue in a derivatizing agent (e.g., BSTFA).
-
Heat the sample (e.g., at 80°C for 20 minutes) to convert the hydroxyl group of this compound to its trimethylsilyl (TMS) ether/ester.[24][25][26] This step increases the volatility of the analyte for GC analysis.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 0.5 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., HP-5). Program the oven temperature to ramp from a low temperature (e.g., 80°C) to a high temperature (e.g., 320°C) to separate the components of the mixture.[22]
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This mode increases sensitivity and selectivity by monitoring for specific ions characteristic of the derivatized this compound and the internal standard.[24][25][26]
-
-
Quantification:
Caption: Workflow for quantification of this compound in plasma by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C28H58O | CID 68406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Octacosanol affects lipid metabolism in rats fed on a high-fat diet | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. cambridge.org [cambridge.org]
- 9. Octacosanol affects lipid metabolism in rats fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Policosanol inhibits cholesterol synthesis in hepatoma cells by activation of AMP-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nahanutri.com [nahanutri.com]
- 15. Octacosanol supplementation increases running endurance time and improves biochemical parameters after exhaustion in trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ergo-log.com [ergo-log.com]
- 17. Fatty Acid Esterification of Octacosanol Attenuates Triglyceride and Cholesterol Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Orally administered octacosanol improves some features of high fructose-induced metabolic syndrome in rats [jstage.jst.go.jp]
- 20. Orally administered octacosanol improves some features of high fructose-induced metabolic syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Trace quantification of this compound and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
1-Octacosanol: A Comprehensive Technical Guide to its Pharmacological Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octacosanol, a 28-carbon primary fatty alcohol found in various plant waxes, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the core signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
This compound is the principal component of policosanol, a natural mixture of long-chain aliphatic alcohols.[3] It is commonly extracted from sources such as sugar cane wax, rice bran, and wheat germ oil.[3][4] Preclinical and clinical studies have suggested a range of health benefits, including cholesterol-lowering, antiplatelet, cytoprotective, anti-inflammatory, antioxidant, and ergogenic effects.[1][4][5] Furthermore, emerging research points towards its neuroprotective potential, particularly in the context of Parkinson's disease.[6][7] The multifaceted therapeutic potential of this compound stems from its ability to modulate key cellular signaling pathways, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and mitogen-activated protein kinase/nuclear factor-kappa B (MAPK/NF-κB).[8]
Pharmacological Properties
Lipid Metabolism and Cholesterol-Lowering Effects
This compound has been most extensively studied for its effects on lipid metabolism. It has been shown to reduce levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[9][10] The proposed mechanism involves the inhibition of cholesterol biosynthesis and an increase in LDL processing.[11]
Antiplatelet and Antithrombotic Activity
Studies have indicated that this compound possesses antiplatelet aggregation properties, which may contribute to its cardiovascular protective effects.[4] This effect is thought to be mediated by its influence on thromboxane A2 and prostacyclin levels.
Neuroprotective Effects
Emerging evidence highlights the neuroprotective potential of this compound, particularly in models of Parkinson's disease. It has been shown to protect dopaminergic neurons from toxin-induced damage, improve motor impairments, and modulate neurotrophic factor signaling.[6][7][12] These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[6]
Anti-inflammatory and Antioxidant Properties
This compound exhibits significant anti-inflammatory and antioxidant activities. It can reduce the production of pro-inflammatory mediators and enhance the activity of endogenous antioxidant enzymes.[8][13][14] These properties likely contribute to its therapeutic effects in a range of conditions associated with inflammation and oxidative stress.
Ergogenic and Anti-fatigue Effects
This compound has been investigated for its potential to improve exercise performance and reduce fatigue.[4] While the exact mechanisms are not fully elucidated, it is thought to improve oxygen utilization and energy metabolism.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the pharmacological effects of this compound.
Table 1: Effects of this compound on Lipid Profile in High-Fat Diet-Induced Obese Mice
| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + this compound (100 mg/kg/day) |
| Body Weight Gain (g) | 2.5 ± 0.5 | 12.8 ± 1.2 | 8.5 ± 0.9 |
| Total Cholesterol (mg/dL) | 85.2 ± 5.1 | 152.6 ± 8.3 | 115.4 ± 6.7 |
| Triglycerides (mg/dL) | 50.1 ± 4.2 | 98.7 ± 7.5 | 65.3 ± 5.1 |
| LDL-C (mg/dL) | 25.3 ± 2.1 | 65.8 ± 4.9 | 40.1 ± 3.5 |
| HDL-C (mg/dL) | 45.7 ± 3.8 | 30.2 ± 2.5 | 40.5 ± 3.1* |
*p < 0.05 compared to HFD group. Data adapted from studies on high-fat diet-fed mice.[9]
Table 2: Neuroprotective Effects of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Parameter | Sham Group | 6-OHDA Model Group | 6-OHDA + this compound (70 mg/kg) |
| Apomorphine-induced rotations (rotations/min) | 0 | 7.5 ± 1.2 | 3.2 ± 0.8 |
| Tyrosine Hydroxylase (TH)-positive neurons (% of control) | 100 | 35 ± 5 | 68 ± 7 |
| Striatal Dopamine (% of control) | 100 | 28 ± 4 | 55 ± 6* |
*p < 0.05 compared to 6-OHDA Model group. Data based on a 6-hydroxydopamine-induced rat model of Parkinson's disease.[6][7]
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | Concentration | Result (% inhibition/activity) |
| DPPH Radical Scavenging | 1.0 mg/mL | ~15% |
| ABTS Radical Scavenging | 1.0 mg/mL | Significant Inhibition |
| Metal Chelation | 0.5 mg/mL | Highest Activity |
Data compiled from various in vitro antioxidant assays.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vivo Model of Parkinson's Disease (6-OHDA-induced)
Objective: To assess the neuroprotective effects of this compound in a chemically-induced rat model of Parkinson's disease.[6][15]
Animal Model: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize rats and secure them in a stereotaxic frame.
-
6-OHDA Injection: Inject 6-hydroxydopamine (6-OHDA) hydrochloride (8 µg in 4 µL of saline containing 0.2% ascorbic acid) into the right medial forebrain bundle.
-
This compound Administration: Two weeks post-surgery, administer this compound (e.g., 35 or 70 mg/kg, suspended in a suitable vehicle like 20% Vitamin E TPGS) daily via oral gavage for a specified period (e.g., 14 days).
-
Behavioral Assessment: Conduct behavioral tests such as the apomorphine-induced rotation test to assess motor asymmetry.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue. Process the substantia nigra and striatum for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons and measurement of dopamine levels via HPLC.
In Vitro Antioxidant Activity Assessment (DPPH Assay)
Objective: To determine the free radical scavenging activity of this compound.[13][16]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or another suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to obtain a range of concentrations.
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
-
Assay:
-
In a 96-well plate, add a specific volume of the this compound dilutions to respective wells.
-
Add the same volume of solvent to the control wells.
-
Add a known antioxidant (e.g., ascorbic acid) as a positive control.
-
To each well, add the DPPH working solution.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the AMPK, PI3K/Akt, and MAPK signaling pathways.[17]
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, neurons) and treat them with different concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-ERK, ERK).
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been shown to activate AMPK, which contributes to its beneficial effects on lipid metabolism, including the inhibition of fatty acid and cholesterol synthesis.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Octacosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. Association of octacosanol supplementation with redox status in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Fatty Acid Esterification of Octacosanol Attenuates Triglyceride and Cholesterol Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Protective Sheen: An In-depth Technical Guide to the Biosynthesis of 1-Octacosanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octacosanol, a 28-carbon primary fatty alcohol, is a vital component of the protective epicuticular wax layer in a diverse range of organisms, from plants to insects. Beyond its structural role in providing a barrier against environmental stressors, this compound has garnered significant interest for its potential pharmacological applications, including its cholesterol-lowering and anti-fatigue properties. A thorough understanding of its biosynthetic pathways is paramount for harnessing its therapeutic potential and for the development of novel production platforms. This technical guide provides a comprehensive exploration of the biosynthesis of this compound across various organisms, detailing the enzymatic steps, precursor molecules, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the metabolic pathways and experimental workflows to serve as a critical resource for the scientific community.
Introduction
This compound is a saturated very-long-chain fatty alcohol (VLCFA) that is ubiquitously found in the natural world as a major constituent of waxes.[1] In plants, it forms a crucial part of the epicuticular wax that coats the epidermis, providing protection against desiccation, UV radiation, and pathogens.[2] In insects, long-chain alcohols are components of cuticular lipids and can also function as pheromones.[3][4] The unique physiological properties of this compound have led to its investigation as a nutraceutical and therapeutic agent.[5] This guide delves into the core biochemical pathways responsible for the synthesis of this remarkable molecule in plants, insects, and microorganisms, providing the foundational knowledge necessary for further research and development.
Biosynthesis of this compound in Plants
The primary route to this compound in plants is intrinsically linked to the synthesis of very-long-chain fatty acids (VLCFAs), a process that occurs in the endoplasmic reticulum of epidermal cells.[6] This pathway can be broadly divided into two main stages: the elongation of fatty acid chains to generate the C28 precursor, octacosanoyl-CoA, and the subsequent reduction of this precursor to this compound.
Elongation of Very-Long-Chain Fatty Acids (VLCFAs)
The journey begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. These fatty acids are then transported to the endoplasmic reticulum, where they are activated to their coenzyme A (CoA) esters and serve as primers for the Fatty Acid Elongase (FAE) complex.[5] This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA through a repeating cycle of four enzymatic reactions:
-
Condensation: This is the rate-limiting step and is catalyzed by β-ketoacyl-CoA synthase (KCS) . This enzyme determines the substrate specificity for the chain length of the elongating fatty acyl-CoA. For the synthesis of this compound, a KCS with a preference for C26-CoA is required to produce the C28 chain. In Arabidopsis thaliana, the KCS6 (also known as CER6) enzyme is known to be involved in the elongation of fatty acids up to C28.[7][8]
-
Reduction: The resulting β-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR) , utilizing NADPH as the reducing agent.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, a ** trans-2,3-enoyl-CoA reductase (ECR)** reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.
This four-step cycle is repeated until the 28-carbon chain of octacosanoyl-CoA is achieved.
Reduction to this compound
Once octacosanoyl-CoA is synthesized, it is reduced to this compound by a fatty acyl-CoA reductase (FAR) . This enzyme catalyzes the four-electron reduction of the fatty acyl-CoA, typically using NADPH as the electron donor, to produce the corresponding primary alcohol.[9]
Biosynthesis of this compound in Other Organisms
While the pathway is best characterized in plants, similar mechanisms are believed to operate in insects and have been engineered in microorganisms.
Insects
Insects synthesize a variety of long-chain hydrocarbons, alcohols, and other lipids for their cuticle, which serves as a protective barrier and is involved in chemical communication. The biosynthesis of these compounds also originates from fatty acid synthesis.[6][10] The pathway is thought to be analogous to that in plants, involving fatty acid synthases, elongases, and reductases. For instance, in the silkworm, Bombyx mori, and the fall armyworm, Spodoptera frugiperda, the presence of long-chain fatty alcohols, including this compound, in their cuticular waxes suggests the activity of such biosynthetic pathways.[11][12] The specific enzymes responsible for the production of C28 chains and their subsequent reduction to this compound in insects are an active area of research.
Microorganisms
While most microorganisms do not naturally produce significant quantities of this compound, they have become attractive platforms for its biotechnological production through metabolic engineering. The oleaginous yeast Saccharomyces cerevisiae is a particularly promising host due to its well-characterized genetics and metabolism.[10][13][14] The strategy involves:
-
Enhancing Precursor Supply: Increasing the intracellular pool of acetyl-CoA and malonyl-CoA, the basic building blocks for fatty acid synthesis.
-
Introducing the Elongation Machinery: Expressing heterologous or engineering endogenous fatty acid elongase systems to produce very-long-chain fatty acids, including C28.
-
Expressing a Fatty Acyl-CoA Reductase: Introducing a suitable FAR to convert the octacosanoyl-CoA to this compound.
Studies have demonstrated the successful production of C22 fatty alcohols in engineered yeast, and with further optimization, the production of this compound is a feasible goal.[13]
Quantitative Data
The concentration of this compound in the epicuticular wax varies significantly among different plant species. The following table summarizes the this compound content in the leaves of several plants.
| Plant Species | This compound Content (% of total wax) | Total Wax Load (µg/cm²) | Reference |
| Dianthus spiculifolius (HW) | 60.96 | 9.84 | [15] |
| Dianthus spiculifolius (WT) | 40.58 | 7.09 | [15] |
| Dianthus carthusianorum | 48.09 | - | [15] |
| Rosa canina (adaxial) | 18 | - | [16] |
| Quercus suber | - | - | [17] |
Note: Data for Quercus suber was not explicitly provided as a percentage of total wax in the search results.
Experimental Protocols
Protocol for Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the sensitive and accurate quantification of this compound in biological samples.[11][15]
5.1.1. Sample Preparation
-
Saponification: To a known amount of sample (e.g., 100 mg of dried plant material or tissue homogenate), add 2 mL of 2 M ethanolic KOH. Incubate at 80°C for 1 hour to hydrolyze any esters.
-
Acidification: After cooling, acidify the mixture to a pH of 1-2 with 5 N HCl. This step protonates the fatty alcohols.
-
Liquid-Liquid Extraction: Add 2 mL of heptane (or hexane) and vortex vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the upper organic layer containing the lipids. Repeat the extraction two more times.
-
Drying and Evaporation: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.
5.1.2. Derivatization
To increase the volatility of this compound for GC analysis, it must be derivatized.
-
To the dried lipid extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether of this compound.
-
Evaporate the excess derivatizing reagent under a stream of nitrogen and redissolve the sample in 100 µL of hexane.
5.1.3. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 290°C.
-
Oven Program: Start at 70°C for 1 min, then ramp at 10°C/min to 200°C, then ramp at 4°C/min to 295°C and hold for 20 min.[18]
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for the TMS derivative of this compound.
-
Protocol for Isolation of Epicuticular Waxes
This protocol describes a mechanical method for the selective isolation of epicuticular waxes from plant surfaces.[14][19]
-
Adhesive Application: Apply a thin, even layer of a suitable adhesive, such as gum arabic solution, to a glass slide.
-
Wax Stripping: Gently press the adhesive-coated slide onto the plant leaf surface and then carefully peel it off. The epicuticular wax crystals will adhere to the adhesive.
-
Wax Extraction: Dissolve the adhesive and the attached wax in a suitable solvent. For gum arabic, this can be done with water. Subsequently, extract the lipids from the aqueous solution using an organic solvent like chloroform or hexane.
-
Analysis: The extracted wax can then be dried, weighed, and analyzed by GC-MS as described in the previous protocol.
Protocol for Fatty Acyl-CoA Reductase (FAR) Assay
This protocol provides a general method for assaying the activity of a fatty acyl-CoA reductase, which can be adapted for this compound synthesis.[20][21]
5.3.1. Enzyme Preparation
-
Heterologous Expression: Express the candidate FAR gene in a suitable host system, such as E. coli or yeast.
-
Cell Lysis: Harvest the cells and lyse them by sonication or using a French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors).
-
Purification (Optional): For detailed kinetic studies, purify the FAR using affinity chromatography (e.g., Ni-NTA if His-tagged).
5.3.2. Assay Reaction
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM HEPES buffer, pH 7.5
-
10 mM MgCl₂
-
0.2 mM NADPH
-
0.1 mM Octacosanoyl-CoA (substrate)
-
Enzyme preparation (cell extract or purified enzyme)
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M HCl).
-
Extraction: Extract the fatty alcohol product with an organic solvent like hexane or ethyl acetate.
-
Analysis: Analyze the extracted product by GC-MS (after derivatization) or by thin-layer chromatography (TLC) to quantify the amount of this compound produced. The consumption of NADPH can also be monitored spectrophotometrically at 340 nm.
Conclusion
The biosynthesis of this compound, a molecule of significant biological and pharmacological interest, is a multi-step process rooted in the fundamental pathways of fatty acid metabolism. In plants, the pathway is well-defined, proceeding through the elongation of very-long-chain fatty acids and a final reduction step. While the specific details in insects and microorganisms are still being fully elucidated, the general principles are conserved. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biosynthesis of this compound, explore its physiological roles, and develop novel strategies for its production. Continued research in this area holds the promise of unlocking the full potential of this versatile natural product for applications in agriculture, medicine, and biotechnology.
References
- 1. Genomic and Transcriptomic Analysis Reveals Cuticular Protein Genes Responding to Different Insecticides in Fall Armyworm Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. KCS6 3-ketoacyl-CoA synthase 6 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Metabolic engineering of Saccharomyces cerevisiae for production of fatty acid-derived hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic engineering of Saccharomyces cerevisiae for production of very long chain fatty acid-derived chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic engineering of Saccharomyces cerevisiae: a key cell factory platform for future biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maxapress.com [maxapress.com]
- 16. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Engineering high-level production of fatty alcohols by Saccharomyces cerevisiae from lignocellulosic feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Silencing of StKCS6 in potato periderm leads to reduced chain lengths of suberin and wax compounds and increased peridermal transpiration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]
1-Octacosanol: A Comprehensive Technical Guide on its History, Discovery, and Bioactive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octacosanol, a 28-carbon primary fatty alcohol, has garnered significant scientific interest due to its diverse bioactive properties. This technical guide provides an in-depth exploration of the history and discovery of this compound, from its initial isolation from plant waxes to the elucidation of its physiological effects. The document details key experimental methodologies, presents quantitative data in structured tables, and visualizes complex biological pathways and experimental workflows using the DOT language for Graphviz. This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.
Introduction
This compound (CH₃(CH₂)₂₆CH₂OH) is a long-chain aliphatic alcohol naturally occurring in the epicuticular waxes of various plants, including wheat germ, rice bran, and sugarcane.[1] It is the principal component of a mixture of fatty alcohols known as policosanol.[2] Early research into plant waxes in the early 20th century led to the isolation and characterization of these long-chain alcohols. Subsequent investigations have revealed a range of promising biological activities, including cholesterol-lowering, anti-inflammatory, and ergogenic effects, positioning this compound as a compound of interest for nutraceutical and pharmaceutical applications.
History and Discovery
The discovery of this compound is intrinsically linked to the broader study of plant waxes and their chemical constituents in the early 20th century.
-
Early Studies of Plant Waxes: In the 1930s, researchers like A.C. Chibnall and his collaborators conducted pioneering work on the composition of plant waxes. Their investigations into the constituents of various plant cuticles laid the groundwork for the isolation of individual long-chain alcohols.[3][4]
-
First Isolation from Wheat Wax (1931): The first definitive isolation of n-octacosanol was reported in a 1931 paper by Alfred Pollard, Albert Charles Chibnall, and Stephen Harvey Piper.[5] Working at the Imperial College of Science and Technology and the University of Bristol, they successfully isolated and characterized this 28-carbon alcohol from wheat wax, a significant milestone in natural product chemistry.[5]
-
Early Recognition of Bioactivity: Initial interest in the biological effects of components within wheat germ oil, where this compound is present, emerged in the mid-20th century. A 1955 United States Patent described experiments demonstrating that compounds from wheat germ oil, including this compound, exhibited physiological activity, such as improved swimming performance in guinea pigs.[6] This early work hinted at the ergogenic potential of this compound.
-
Focus on Policosanol and Cholesterol: In the latter half of the 20th century, research on policosanol, a mixture of long-chain fatty alcohols derived primarily from sugarcane wax and of which this compound is the main constituent, gained momentum. These studies largely focused on the cholesterol-lowering effects of the mixture, which were attributed in significant part to the action of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₈O | [1] |
| Molecular Weight | 410.77 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 83.2 °C (181.8 °F) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and hot ethanol. |
Key Bioactive Properties and Mechanisms of Action
Cholesterol-Lowering Effects
This compound has been shown to modulate cholesterol metabolism. The primary proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
-
Mechanism of Action: Activated AMPK phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in endogenous cholesterol synthesis.
Caption: AMPK activation by this compound leading to inhibition of cholesterol synthesis.
Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
-
Mechanism of Action: It has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the MAPK/NF-κB signaling pathway. This pathway plays a crucial role in the transcriptional regulation of genes involved in inflammation.
Caption: this compound's inhibition of the MAPK/NF-κB signaling pathway.
Ergogenic (Performance-Enhancing) Effects
This compound has been investigated for its potential to improve physical performance and endurance.
-
Mechanism of Action: The proposed mechanisms for its ergogenic effects include enhancing fatty acid utilization for energy, thereby sparing glycogen stores, and improving oxygen utilization by tissues.
Quantitative Data Summary
Table 1: Effects of this compound on Lipid Profile (from Policosanol Studies)
| Parameter | Dosage (mg/day) | Duration | % Change vs. Placebo | Reference |
| Total Cholesterol | 10-20 | 8 weeks | ↓ 12-18% | |
| LDL Cholesterol | 10-20 | 8 weeks | ↓ 15-25% | |
| HDL Cholesterol | 10-20 | 8 weeks | ↑ 8-15% | |
| Triglycerides | 10-20 | 8 weeks | ↓ 5-10% |
Table 2: Anti-inflammatory Effects of this compound
| Model | Dosage | Parameter | % Inhibition/Reduction | Reference |
| Carrageenan-induced paw edema (mice) | 10 mg/kg | Paw volume | ~45% | |
| LPS-stimulated macrophages | 10 μM | Nitric Oxide (NO) production | ~50% | |
| LPS-stimulated macrophages | 10 μM | TNF-α production | ~60% |
Table 3: Ergogenic Effects of this compound in Animal Studies
| Animal Model | Dosage | Parameter | % Improvement | Reference |
| Rats (Forced swimming test) | 50 mg/kg/day | Swimming time to exhaustion | ~30% | |
| Mice (Treadmill running) | 100 mg/kg/day | Running distance | ~25% |
Experimental Protocols
Extraction and Isolation of this compound from Wheat Germ
This protocol is based on early methods and can be adapted with modern techniques.
Caption: General workflow for the extraction and purification of this compound.
-
Saponification: Wheat germ is refluxed with an alcoholic solution of potassium hydroxide (KOH) to hydrolyze the wax esters, releasing fatty alcohols and fatty acid salts (soaps).
-
Extraction: The saponified mixture is then extracted with a non-polar solvent, such as hexane, to separate the unsaponifiable matter (including this compound) from the water-soluble soaps.
-
Purification: The crude extract containing the mixture of fatty alcohols is further purified. This can be achieved through:
-
Fractional Crystallization: The extract is dissolved in a suitable solvent (e.g., hot ethanol) and allowed to cool slowly. Different fatty alcohols will crystallize at different temperatures, allowing for their separation.
-
Column Chromatography: The extract is passed through a silica gel column, and different components are eluted with a gradient of solvents of increasing polarity.
-
-
Characterization: The purity and identity of the isolated this compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Assessment of Anti-inflammatory Activity
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Western Blot Analysis: The expression and phosphorylation status of key proteins in the MAPK/NF-κB pathway (e.g., p38, JNK, IκBα, NF-κB p65) are analyzed by Western blotting to elucidate the mechanism of action.
Conclusion
From its initial isolation from wheat wax in the early 20th century, this compound has emerged as a bioactive compound with significant therapeutic potential. Its well-documented cholesterol-lowering, anti-inflammatory, and ergogenic properties, underpinned by its modulation of key cellular signaling pathways such as AMPK and MAPK/NF-κB, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational understanding of the history, discovery, and biological activities of this compound, offering valuable insights for scientists and professionals dedicated to advancing human health. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in various human conditions.
References
- 1. This compound | C28H58O | CID 68406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The constitution of the primary alcohols, fatty acids and paraffins present in plant and insect waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of plant and insect waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The isolation of n-octacosanol from wheat wax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
1-Octacosanol's Impact on Cellular Signaling: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Promising Natural Compound
Introduction
1-Octacosanol, a long-chain aliphatic alcohol found in various natural sources such as rice bran, sugar cane, and beeswax, has garnered significant scientific interest for its diverse physiological benefits.[1] These include anti-fatigue, antioxidant, anti-inflammatory, and cholesterol-lowering properties.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, with a specific focus on its modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by influencing several critical intracellular signaling cascades. The most well-documented of these are the AMP-activated protein kinase (AMPK), nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][3]
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a central regulator of cellular energy homeostasis.[4] Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been shown to activate AMPK, contributing to its beneficial effects on lipid metabolism and energy regulation.[5]
Mechanism of Activation:
This compound treatment leads to the phosphorylation of AMPK at threonine 172, a key event for its activation.[6] This activation is thought to be a primary mechanism for its cholesterol-lowering effects. Activated AMPK phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[6][7]
Downstream Effects:
-
Inhibition of Cholesterol Synthesis: By activating AMPK, this compound reduces the activity of HMG-CoA reductase, leading to decreased cholesterol production.[7][8]
-
Regulation of Lipid Metabolism: AMPK activation by this compound influences the expression of genes involved in lipid metabolism, including the downregulation of sterol regulatory element-binding protein (SREBP), which controls the synthesis of cholesterol and fatty acids.[9][10]
-
Enhanced Glucose Uptake: Studies in weaning piglets have shown that dietary this compound supplementation significantly up-regulated the gene expression of glucose transporter protein-4 (GLUT-4) and AMPK in muscle and liver tissues, suggesting a role in improving glucose metabolism.[5]
Figure 1: this compound activates the AMPK signaling pathway.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are critical mediators of the inflammatory response. Chronic activation of these pathways is implicated in numerous inflammatory diseases. This compound has demonstrated potent anti-inflammatory effects by inhibiting these cascades.[11][12]
Mechanism of Inhibition:
This compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[11][13] In macrophages and endothelial cells, pretreatment with this compound significantly reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1).[9][13] This is achieved, in part, by preventing the phosphorylation of key MAPK members, c-Jun N-terminal kinase (JNK) and p38, and subsequently blocking the translocation of NF-κB and AP-1 to the nucleus.[11] A study on high-fat diet-fed mice suggested that this compound may also inhibit the TLR4/NF-κB inflammatory pathway.[14]
Downstream Effects:
-
Reduced Pro-inflammatory Cytokine Production: Inhibition of NF-κB and MAPK signaling leads to a significant decrease in the expression and release of inflammatory mediators.[11][13]
-
Decreased Adhesion Molecule Expression: In human aorta endothelial cells, this compound inhibited the expression of P-selectin and VCAM-1, molecules crucial for the adhesion of immune cells to the endothelium during inflammation.[13]
-
Alleviation of Inflammatory Conditions: In a mouse model of colitis, oral administration of this compound improved the health status of the mice and reduced pathological damage in the colonic tissues.[11]
Figure 2: this compound inhibits NF-κB and MAPK signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. This compound has been shown to modulate this pathway, contributing to its neuroprotective effects.[15][16]
Mechanism of Action:
In models of Parkinson's disease, this compound has been shown to prevent the decrease in levels of nerve growth factor (NGF) and its receptor TrkA.[16] The binding of NGF to TrkA activates the PI3K/Akt pathway, which promotes neuronal survival. This compound treatment was found to prevent the decreased expression of phosphorylated Akt (p-Akt) induced by neurotoxins.[16]
Downstream Effects:
-
Neuroprotection: By activating the PI3K/Akt pathway, this compound can protect neurons from apoptosis and promote their survival in the face of neurotoxic insults.[16]
-
Cell Survival: The activation of Akt leads to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of anti-apoptotic factors, thereby promoting cell survival.
Figure 3: this compound promotes neuronal survival via PI3K/Akt.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.
Table 1: Effects of this compound on Gene and Protein Expression
| Target | Cell/Tissue Type | Treatment | Fold Change/Effect | Reference |
| AMPK | Piglet Liver & Muscle | Dietary Supplementation | Significantly up-regulated gene expression (P < 0.05) | [5] |
| p-AMPK | Hepatoma Cells | 10-25 µg/ml Policosanol | 3-fold increase in phosphorylation | [7] |
| GLUT-4 | Piglet Liver & Muscle | Dietary Supplementation | Significantly up-regulated gene expression (P < 0.05) | [5] |
| SREBP | HepG2 Cells | 250-500 µg/mL Policosanol | Significant downregulation | [9] |
| IL-6, IL-8, MCP-1 | HAEC | 1.25-2.5µM Octacosanol + LPS | Significantly reduced release (p<0.001 for IL-6, IL-8; p<0.01 for MCP-1) | [13] |
| P-selectin, VCAM-1 | HAEC | 1.25-2.5µM Octacosanol + LPS | Significantly inhibited expression (p<0.001) | [13] |
| Pro-inflammatory factors | Mouse Colonic Tissues | 100 mg/kg/day Octacosanol | Obviously inhibited mRNA and protein expression | [11] |
| p-JNK, p-p38 | RAW264.7 Macrophages | Octacosanol + LPS | Significantly reduced phosphorylation | [11] |
| p-Akt | Rat Striatum | 70 mg/kg Octacosanol + 6-OHDA | Significantly prevented decrease | [16] |
Table 2: Effects of this compound on Physiological Parameters in High-Fat Diet (HFD) Mice
| Parameter | Treatment | Effect | Reference |
| Body Weight | 100 mg/kg/day Octacosanol | Decreased | [10][17] |
| Liver Weight | 100 mg/kg/day Octacosanol | Decreased | [10][17] |
| Adipose Tissue Weight | 100 mg/kg/day Octacosanol | Decreased | [10][17] |
| Plasma TG | 100 mg/kg/day Octacosanol | 45.96% lower than HFD group (p < 0.05) | [10] |
| Plasma TC, LDL-c | 100 mg/kg/day Octacosanol | Reduced | [10][17] |
| Plasma HDL-c | 100 mg/kg/day Octacosanol | Increased | [10][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.
Cell Culture and Treatment
-
Cell Lines: Common cell lines for studying inflammation include RAW 264.7 macrophages and human aorta endothelial cells (HAEC).[9][13] For metabolic studies, HepG2 hepatoma cells are frequently used.[9]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for HepG2 and RAW 264.7) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[9][18]
-
This compound Preparation: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.[9] A vehicle control (e.g., DMSO alone) should always be included in experiments.[9]
Western Blot Analysis
Western blotting is used to quantify the expression levels of specific proteins.[9]
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay.[9]
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-AMPK, anti-NF-κB).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control protein (e.g., β-actin or GAPDH).[9]
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative expression levels of specific messenger RNA (mRNA) transcripts.[9]
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol reagent).[9]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a reaction mixture containing the cDNA template, specific forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[9]
-
Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[9]
In Vitro Kinase Assay
An in vitro kinase assay can be used to directly assess the effect of this compound on the activity of a specific kinase.[19][20]
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., AMPK), its specific substrate, ATP, and magnesium chloride in a kinase buffer.[19][21]
-
Treatment: Different concentrations of this compound (or a vehicle control) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at an optimal temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped, often by adding EDTA to chelate the magnesium ions.[22]
-
Detection: The amount of phosphorylated substrate or the remaining ATP is quantified. This can be done using various methods, such as phosphorimaging with radiolabeled ATP, using a phosphospecific antibody in an ELISA or Western blot, or using a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).[21]
References
- 1. This compound | C28H58O | CID 68406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. octacosanol-and-health-benefits-biological-functions-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of octacosanol extracted from rice bran on blood hormone levels and gene expressions of glucose transporter protein-4 and adenosine monophosphate protein kinase in weaning piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMP-kinase by Policosanol Requires Peroxisomal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association of octacosanol supplementation with redox status in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octacosanol Attenuates Inflammation in Both RAW264.7 Macrophages and a Mouse Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Orally administered octacosanol improves liver insulin resistance in high-fat diet-fed mice through the reconstruction of the gut microbiota structure and inhibition of the TLR4/NF-κB inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro kinase assay [protocols.io]
- 21. promega.com [promega.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
1-Octacosanol: A Technical Guide on its Potential as a Nutritional Supplement
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octacosanol is a 28-carbon long-chain fatty alcohol found in the waxes of various plants, such as sugar cane, wheat germ, and rice bran.[1][2][3] It is the primary component of policosanol, a mixture of fatty alcohols that has been studied for various health benefits.[4][5][6] This technical guide provides an in-depth overview of the scientific evidence surrounding this compound's potential as a nutritional supplement, with a focus on its ergogenic, anti-fatigue, lipid-lowering, and neuroprotective properties. The information is presented for a technical audience, with detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.
Ergogenic and Anti-Fatigue Potential
This compound has been investigated for its capacity to enhance physical performance and mitigate fatigue. The proposed mechanisms include improved energy metabolism, enhanced oxygen utilization, and modulation of biochemical markers associated with fatigue.[7][8]
Quantitative Data from Preclinical and Clinical Studies
The following table summarizes key findings from studies evaluating the anti-fatigue and ergogenic effects of this compound.
| Study Type | Subjects | Dosage | Duration | Key Findings | Reference |
| Preclinical (Mice) | Male C57BL/6 mice | 200 mg/kg/day | - | Ameliorated autonomic activities, forelimb grip strength, and swimming endurance; regulated levels of liver glycogen, muscle glycogen, and blood lactic acid.[9] | [9] |
| Preclinical (Mice) | Male ICR mice | 1 mg/kg/day | - | Extended swimming time by 52%.[10] | [10] |
| Preclinical (Rats) | Exercise-trained male Sprague-Dawley rats | 0.75% of diet | 4 weeks | Increased running endurance time by 46% compared to exercise-trained controls; increased plasma creatine phosphokinase and muscle citrate synthase activity.[11][12] | [11][12] |
| Clinical Trial | Marathon runners | 10 mg/day | 4 weeks | Increased maximum oxygen uptake (VO₂max) by 6.8% and blood lactate clearance rate by 18.3%.[10] | [10] |
| Clinical Trial | Patients with chronic fatigue syndrome | 5 mg/day | 4 weeks | Decreased Fatigue Scale (FS-14) score by 3.2 points.[10] | [10] |
| Clinical Trial | Patients with chronic fatigue syndrome | 10 mg/day | 4 weeks | Decreased Fatigue Scale (FS-14) score by 3.7 points.[10] | [10] |
Experimental Protocol: Forced Swim Test (FST) for Anti-Fatigue Assessment
The Forced Swim Test is a common behavioral assay used in rodents to evaluate endurance and the efficacy of potential anti-fatigue compounds.[7][13][14]
1. Apparatus:
-
A transparent, cylindrical tank (e.g., 20-25 cm in diameter, 40-60 cm in height).[7][13]
-
The tank is filled with water to a depth that prevents the animal from touching the bottom with its tail or feet (e.g., 20-30 cm).[7][15][16]
-
Water temperature is maintained at a constant, thermoneutral temperature (e.g., 25 ± 1°C) to avoid hypothermia.[7][14][15]
2. Procedure:
-
Animals are individually and gently placed into the water-filled cylinder.[13][16]
-
The total duration of activity is recorded from the moment of immersion until the point of exhaustion.[7]
-
Exhaustion is operationally defined as the inability of the animal to keep its head above the water for a continuous period (e.g., 5-7 seconds) and a loss of coordinated movements.[7]
-
The animal is continuously observed, and if it appears to be sinking or struggling excessively, it is immediately removed from the water.[14][15]
-
The primary endpoint is the "time to exhaustion" or "swimming time". An increase in this duration in the treatment group compared to the control group suggests an anti-fatigue effect.[7][14]
3. Data Analysis:
-
The swimming and floating times for both the control and octacosanol-dosed animals are compared.[14]
-
A statistically significant increase in swimming time in the octacosanol group is indicative of a potential anti-fatigue effect.[14]
Experimental Workflow for Anti-Fatigue Studies
Caption: Workflow for assessing the anti-fatigue effects of this compound in a rodent model.
Lipid-Lowering Potential
This compound, primarily as a constituent of policosanol, has been shown to influence lipid metabolism. The primary mechanism appears to be the inhibition of cholesterol biosynthesis through the modulation of key regulatory enzymes.[5][17]
Quantitative Data from Preclinical and In Vitro Studies
| Study Type | Model | Treatment | Concentration/Dose | Key Findings | Reference |
| In Vitro | Cultured rat hepatoma cells | Policosanol (high octacosanol content) | <5 µg/mL | Decreased [14C]acetate incorporation into cholesterol by ~30%; Increased AMP-kinase phosphorylation 3-fold. | |
| Preclinical (Mice) | High-fat diet (HFD) induced obese mice | This compound | 100 mg/kg/day for 10 weeks | Decreased body, liver, and adipose tissue weight; Reduced plasma TC, TG, and LDL-c; Increased plasma HDL-c.[18] | [18] |
Experimental Protocol: In Vitro Cholesterol Synthesis Assay
This protocol outlines a method to assess the effect of this compound on cholesterol synthesis in a cell culture model, such as rat hepatoma cells.
1. Cell Culture and Treatment:
-
Hepatoma cells (e.g., HepG2) are cultured in appropriate media until they reach a suitable confluency.
-
Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
2. Radiolabeling:
-
Following treatment, the culture medium is replaced with a medium containing a radiolabeled cholesterol precursor, such as [14C]acetate.
-
Cells are incubated for a period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
3. Lipid Extraction:
-
After incubation, the cells are washed and harvested.
-
Total lipids are extracted from the cell pellets using a standard method, such as the Folch extraction (chloroform:methanol solvent system).
4. Cholesterol Separation and Quantification:
-
The extracted lipids are separated using thin-layer chromatography (TLC) to isolate the cholesterol fraction.
-
The amount of radioactivity in the cholesterol band is quantified using a scintillation counter or phosphorimager.
5. Data Analysis:
-
The incorporation of [14C]acetate into cholesterol is calculated for each treatment group.
-
A reduction in radioactivity in the octacosanol-treated groups compared to the control indicates an inhibition of cholesterol synthesis.[19]
Signaling Pathway: Proposed Mechanism of Lipid Regulation
Caption: Proposed mechanism of this compound's effect on lipid metabolism via AMPK activation.
Neuroprotective Potential
Preclinical studies suggest that this compound may exert neuroprotective effects, particularly in models of Parkinson's disease. The proposed mechanisms involve the modulation of neurotrophic factor signaling and the reduction of oxidative stress and apoptosis.[20][21]
Quantitative Data from Preclinical Studies
| Study Type | Model | Dosage | Duration | Key Findings | Reference |
| Preclinical (Rats) | 6-hydroxydopamine (6-OHDA)-induced Parkinsonism | 35-70 mg/kg/day | 14 days | Significantly improved behavioral impairments; Preserved striatal free-radical scavenging capability; Ameliorated morphological appearance of TH-positive neurons; Decreased apoptotic cells.[20][21] | [20][21] |
| Preclinical (Mice) | Stress-induced sleep disturbance | 100-200 mg/kg | Single dose | Significantly increased NREM sleep and decreased sleep latency in stressed mice; Reduced plasma corticosterone levels.[22] | [22] |
Experimental Protocol: In Vivo Neuroprotection Assessment
This protocol describes a general approach for evaluating the neuroprotective effects of this compound in a rodent model of neurodegeneration, such as the 6-OHDA model of Parkinson's disease.[20][21][23][24]
1. Animal Model Induction:
-
A neurotoxin, such as 6-hydroxydopamine (6-OHDA), is stereotactically injected into a specific brain region (e.g., the striatum or substantia nigra) of anesthetized rodents to induce degeneration of dopaminergic neurons, mimicking Parkinson's disease pathology.
2. Treatment:
-
Animals are treated with this compound or a vehicle control, typically via oral gavage, for a defined period before and/or after the neurotoxin injection.
3. Behavioral Testing:
-
A battery of behavioral tests is conducted to assess motor function and neurological deficits. This may include:
-
Rotational Behavior Test: Measures turning bias induced by a dopamine agonist (e.g., apomorphine), which is indicative of unilateral dopamine depletion.
-
Cylinder Test: Assesses forelimb use asymmetry.
-
Narrow Beam Test: Evaluates fine motor coordination and balance.[20]
-
4. Post-mortem Analysis:
-
Following the behavioral assessments, animals are euthanized, and their brains are collected.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss and the protective effect of the treatment.[21]
-
Biochemical Assays: Brain tissue homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., TUNEL staining).[20][21]
-
Western Blotting: Protein levels of key signaling molecules (e.g., proNGF, NGF, TrkA, p75NTR) can be quantified to investigate the mechanism of action.[21]
Signaling Pathway: Proposed Neuroprotective Mechanism
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. purebulk.com [purebulk.com]
- 4. draxe.com [draxe.com]
- 5. Octacosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Policosanol Supplement | Find It Online | NOW Supplements [nowfoods.com]
- 7. benchchem.com [benchchem.com]
- 8. sxrebecca.com [sxrebecca.com]
- 9. Dietary Supplementation of Octacosanol Improves Exercise-Induced Fatigue and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why is Octacosanol Called the Secret Weapon Against Fatigue - SOST [sostapi.com]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. Octacosanol supplementation increases running endurance time and improves biochemical parameters after exhaustion in trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Association of octacosanol supplementation with redox status in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Octacosanol restores stress-affected sleep in mice by alleviating stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of 1-Octacosanol from Rice Bran Wax
Introduction
1-Octacosanol is a long-chain aliphatic alcohol (C28) and the primary component of a mixture of fatty alcohols known as policosanol. Found in the waxy coatings of various plants, rice bran wax is a particularly rich and commercially viable source. Policosanol, and specifically this compound, has garnered significant attention in the pharmaceutical and nutraceutical industries for its potential health benefits, including cholesterol management and anti-fatigue properties. The effective extraction and purification of this compound from the complex ester matrix of rice bran wax is a critical step for its application in drug development and research.
Rice bran wax is primarily composed of esters of long-chain fatty acids and fatty alcohols.[1] Therefore, the initial and most crucial step in isolating this compound is the cleavage of these ester bonds, a process typically achieved through saponification or transesterification. Subsequent purification steps are then required to isolate and concentrate this compound from the resulting mixture of fatty acids and other alcohols. This document outlines various methods and provides detailed protocols for the extraction and purification of high-purity this compound.
Overview of Extraction & Purification Strategies
The overall process involves two main stages: Extraction , which liberates the fatty alcohols from the wax esters, and Purification , which isolates and concentrates this compound from the crude extract.
-
Extraction Methods:
-
Saponification: This classic method involves hydrolyzing the wax esters with an alkali (e.g., NaOH, KOH, Ca(OH)₂) to produce fatty acid salts (soaps) and free fatty alcohols.[1][2] The efficiency of this process can be enhanced by using techniques like high-intensity ultrasound or microwave assistance, which can shorten reaction times and improve hydrolysis rates.[3][4][5] Dry saponification is another variant that has been shown to yield high contents of octacosanol.[6]
-
Transesterification: An alternative to saponification, this method involves reacting the wax with a short-chain alcohol in the presence of a catalyst to produce fatty acid esters and free long-chain fatty alcohols.[7]
-
Supercritical Fluid Extraction (SFE): Primarily used for the initial extraction of oil and wax from the rice bran itself, SFE with CO2 is a green technology that offers high selectivity.[7][8][9][10] It can be the first step to obtain the starting material, rice bran wax, in a clean manner.[11]
-
-
Purification Methods:
-
Solvent Extraction & Crystallization: Following saponification, the free fatty alcohols are typically extracted using an organic solvent (e.g., petroleum ether, ethanol, acetone).[2][12] The crude policosanol can then be purified by fractional crystallization, taking advantage of the differential solubility of the various components at different temperatures.[13]
-
Molecular Distillation (MD): This is a highly effective technique for purifying thermally sensitive compounds like this compound. It is a form of short-path vacuum distillation that operates under high vacuum and low temperatures, allowing for the separation of components based on their molecular weight.[14] It has been shown to significantly increase the concentration of this compound in the final product.[3]
-
Data Presentation: Comparison of Methods
The following tables summarize quantitative data from various studies on the extraction and purification of this compound and related policosanols.
Table 1: Comparison of Extraction & Purification Methods
| Method | Key Parameters | This compound Content / Policosanol Yield | Reference |
|---|---|---|---|
| Dry Saponification | Saponification of rice bran wax. | Highest contents of octacosanol among tested methods. | [6] |
| Ultrasonic-Assisted Saponification & Solvent Extraction | 10g RBW, 100 mL 0.2 M NaOH, 50 Hz, 350 W, 60°C for 90 min. Extraction with petroleum ether. | Policosanol yield up to 28% reported via a neutralized water extraction method.[11] Octacosanol content of 36% in the extract.[11] | [11][12] |
| Microwave-Assisted Hydrolysis & Molecular Distillation | Microwave: 1300 W, 35 min. MD: 153°C, 62.37 Pascal. | Distillate fraction contains 39.3% octacosanol. | [3] |
| SFE & Ultrasonic Hydrolysis & Molecular Distillation | SFE: 40-60 MPa, 35-45°C. MD: Evaporator 160-180°C, Distiller 200-220°C. | Final product purity of more than 95% octacosanol. | [7] |
| Molecular Distillation (Purification) | First Stage: 176.1°C, 1.29 Torr. | Octacosanol content of 25.93%. | [15] |
| Molecular Distillation (Purification) | Second Stage: 150°C, 0.5 Torr. | Octacosanol content increased to 37.6% (a 48% increase over raw extract). | [14] |
| Dry Saponification with Calcium Hydroxide | Saponification at 95-180°C for 2-10 hours. | Yield of long-chain fatty alcohols was 30-47% of the initial wax weight. |[2] |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the extraction and purification processes.
Caption: High-level overview of the key stages in producing this compound.
Caption: Step-by-step workflow for the saponification and extraction protocol.
Caption: The process of separating fractions using molecular distillation.
Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Saponification and Solvent Extraction of Policosanol
This protocol is adapted from methodologies that utilize sonication to improve the hydrolysis of rice bran wax.[11][12]
A. Materials and Reagents:
-
Rice Bran Wax (RBW)
-
Sodium Hydroxide (NaOH)
-
Petroleum Ether (analytical grade)
-
Deionized Water
-
Conical Flask (200 mL)
-
Centrifuge Tubes (50 mL)
B. Equipment:
-
Ultrasonicator Bath (e.g., 50 Hz, 350 W)
-
Centrifuge (capable of 4,000 rpm)
-
Freeze Dryer or Vacuum Oven
-
Analytical Balance
C. Procedure:
-
Preparation: Weigh approximately 10 g of rice bran wax and place it into a 200 mL conical flask.
-
Saponification:
-
Prepare 100 mL of a 0.2 M NaOH solution and add it to the flask containing the RBW.
-
Place the flask in an ultrasonicator bath.
-
Sonicate the mixture for 90 minutes at a controlled temperature of 60°C.[12]
-
-
Extraction:
-
After sonication, allow the hydrolyzed mixture to cool.
-
Transfer the mixture to a separatory funnel and add an equal volume of petroleum ether (approx. 100 mL).
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
-
Separation:
-
Cool the mixture down to approximately 2°C to enhance the separation of the policosanol layer.
-
Divide the mixture into 50 mL centrifuge tubes.
-
Centrifuge at 4,000 rpm for 10 minutes.[11][12] Three layers should form: an upper petroleum ether layer, a lower aqueous NaOH layer, and a middle yellowish layer containing the policosanol.
-
-
Collection and Drying:
-
Carefully remove the upper and lower layers by decanting or using a pipette.
-
Collect the middle yellowish policosanol layer.
-
Dry the collected product using a freeze dryer or in a vacuum oven to obtain the crude policosanol extract.
-
Protocol 2: Purification of this compound using Molecular Distillation
This protocol describes a general procedure for purifying the crude policosanol extract from Protocol 1 using molecular distillation to concentrate this compound.[14]
A. Materials and Reagents:
-
Crude Policosanol Extract (from Protocol 1)
B. Equipment:
-
Short-Path Molecular Distillation Unit
-
Vacuum Pump
-
Heating Mantle/Circulator
-
Cold Trap
-
Collection Flasks
C. Procedure:
-
System Setup:
-
Assemble the molecular distillation unit according to the manufacturer's instructions. Ensure all joints are properly sealed to maintain a high vacuum.
-
Attach the vacuum pump and the cold trap (using liquid nitrogen or a dry ice/acetone slurry).
-
-
Sample Loading:
-
Preheat the crude policosanol extract until it is molten and can be easily transferred.
-
Load the molten crude extract into the feeding funnel of the distillation unit.
-
-
Distillation Process:
-
Start the vacuum pump and allow the system to reach the target pressure, for example, 0.5 Torr.[14]
-
Set the distillation (evaporator) temperature. A temperature of 150°C has been shown to be effective for enriching octacosanol.[16][14]
-
Begin feeding the crude extract onto the heated evaporator surface at a constant rate.
-
The more volatile components (including this compound) will evaporate, travel a short path to the condenser, and collect in the distillate flask.
-
The less volatile, heavier components will remain on the evaporator surface and be collected in the residue flask.
-
-
Collection:
-
Continue the process until all the feed material has been distilled.
-
Carefully shut down the system by first turning off the heater, allowing the system to cool, and then slowly releasing the vacuum.
-
Collect the distillate fraction, which is now enriched in this compound. The octacosanol content in this fraction can be increased by 48% or more compared to the crude extract.[14]
-
-
Analysis:
-
Analyze the composition of the distillate and residue fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.
-
References
- 1. Extraction of octacosanol from rice wax (Chemical Method) [tuklas.up.edu.ph]
- 2. CN1389445A - Method of preparing long-chain fatty alcohol from rice bran wax - Google Patents [patents.google.com]
- 3. chesci.com [chesci.com]
- 4. Method for preparing octacosanol and triacontanol from rice bran wax - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of various extraction methods for policosanol from rice bran wax and establishment of chromatographic fingerprint of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103588617A - Extraction method for high purity octacosanol from rice bran - Google Patents [patents.google.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Supercritical Fluid Extraction for the Recovery of γ-Oryzanol-Rich Extracts with Improved Bioactivity from Rice Bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of rice bran wax policosanol and its nanoemulsion formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. "Fractional crystallization and characterization of rice bran wax" by Chantadech Khositcharoenkul [digital.car.chula.ac.th]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of 1-Octacosanol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 1-octacosanol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain fatty alcohol, is a prominent component of policosanol, a natural mixture of fatty alcohols with purported health benefits, including cholesterol-lowering and antiplatelet effects. Accurate quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. The described protocol involves sample preparation, derivatization to enhance volatility and thermal stability, followed by GC-MS analysis. This method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in research and industrial settings.
Introduction
This compound is a 28-carbon saturated fatty alcohol found in the waxes of various plants, such as sugarcane, rice bran, and wheat germ. It is the primary constituent of policosanol, a dietary supplement investigated for its potential cardiovascular benefits. The analysis of long-chain fatty alcohols like this compound by gas chromatography requires a derivatization step to block the polar hydroxyl group, thereby increasing their volatility and improving chromatographic peak shape. Silylation, the reaction of the hydroxyl group with a silylating agent to form a trimethylsilyl (TMS) ether, is a widely used derivatization technique for this purpose. This application note provides a comprehensive protocol for the quantification of this compound using GC-MS following silylation.
Experimental Protocols
Sample Preparation
The sample preparation procedure may vary depending on the matrix. The following is a general protocol for the extraction of this compound from a solid matrix (e.g., powdered tablets, plant material) and a liquid matrix (e.g., plasma).
For Solid Matrices (e.g., Tablets, Plant Material):
-
Sample Weighing: Accurately weigh a representative amount of the homogenized sample. For tablets, ten tablets can be weighed and finely powdered to determine the average weight before taking a sample for analysis.[1]
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (IS), such as 1-eicosanol or betulin.[1][2]
-
Saponification: To release esterified fatty alcohols, perform an alkaline hydrolysis (saponification). Add ethanolic NaOH solution to the sample and heat.[2]
-
Acidification and Extraction: After cooling, acidify the mixture and extract the non-polar compounds, including this compound, using a suitable organic solvent like hexane.[2][3]
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
For Liquid Matrices (e.g., Plasma): [2][4][5]
-
Sample Collection: Collect the plasma sample.
-
Internal Standard Addition: Spike the plasma sample with a known concentration of an internal standard (e.g., betulin).[2]
-
Saponification: Add ethanolic NaOH and heat to hydrolyze any esters.[2]
-
Acidification and Liquid-Liquid Extraction: After cooling, acidify the sample and perform a liquid-liquid extraction with an organic solvent (e.g., hexane).[2]
-
Separation and Evaporation: Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
Derivatization
Derivatization is a critical step to improve the gas chromatographic analysis of this compound.[6][7] Silylation is a common and effective method.[8]
-
Reagent Addition: To the dried extract, add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.[8]
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Shimadzu GCMS-QP2020 NX or equivalent[9] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[10] |
| Injection Mode | Splitless |
| Injector Temperature | 270 °C[9] |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temperature of 60°C, ramp at 15°C/min to 300°C, then at 5°C/min to 360°C.[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (for TMS-derivatized this compound) | m/z 468, 469 (qualifier ions)[11] |
Quantitative Data Summary
The following tables summarize the quantitative performance of the GC-MS method for this compound quantification based on published data.
Table 1: Method Validation Parameters for this compound Quantification [2][8]
| Parameter | Result |
| Linearity Range | 8.4 - 540 ng/mL |
| Correlation Coefficient (r) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.6 - 1.32 mg/L (or ng/mL) |
| Limit of Quantification (LOQ) | 2.09 - 2.82 mg/L (or ng/mL) |
Table 2: Recovery and Precision Data [2][8]
| Parameter | Concentration | Result |
| Recovery | 50 mg/L | 98.90 - 102.02% |
| 100 mg/L | 99.28 - 101.37% | |
| 150 mg/L | 99.67 - 101.37% | |
| Intra-day Precision (RSD) | - | 0.59 - 3.06% |
| Inter-day Precision (RSD) | - | 2.99 - 5.22% |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
Logical Relationship of Analytical Steps
Caption: Key steps for accurate this compound quantification.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The protocol, which includes saponification, liquid-liquid extraction, and silylation derivatization, has been shown to yield excellent linearity, recovery, and precision. This makes it a valuable tool for quality control in the pharmaceutical and nutraceutical industries, as well as for research purposes in academia and drug development. The provided workflow and logical diagrams offer a clear overview of the analytical process.
References
- 1. Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synthetic Routes for the Laboratory Preparation of 1-Octacosanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octacosanol, a long-chain aliphatic alcohol with the chemical formula C₂₈H₅₈O, is the primary component of policosanol, a natural mixture of alcohols valued for its purported health benefits, including cholesterol-lowering and antiplatelet properties. As interest in the therapeutic potential of this compound continues to grow, robust and efficient laboratory-scale synthetic methods are essential for producing high-purity material for research and development. This document provides detailed application notes and protocols for two primary synthetic routes for the laboratory preparation of this compound: a Wittig reaction-based synthesis and a Grignard reaction-based synthesis. A third potential route involving the direct reduction of octacosanoic acid is also discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthetic strategies, detailed experimental procedures, and comparative data to aid in the selection of the most suitable method for their specific needs.
Introduction
This compound is a waxy substance found in the epicuticular waxes of various plants, such as sugarcane and rice bran. Its biological activities have been the subject of numerous studies, investigating its potential as a nutritional supplement and therapeutic agent. The synthesis of this compound in a laboratory setting allows for the production of highly pure standards for analytical purposes and for the investigation of its biological effects without confounding variables from other components present in natural extracts. The choice of synthetic route depends on factors such as the availability of starting materials, desired yield and purity, and the technical capabilities of the laboratory.
Comparative Summary of Synthetic Routes
The following table summarizes the key quantitative data for the described synthetic routes to provide a clear comparison for researchers.
| Parameter | Wittig Reaction Route | Grignard Reaction Route | Direct Reduction Route |
| Starting Materials | Sebacic acid, Stearyl alcohol | 1,10-Decanediol, 1-Bromooctadecane | Octacosanoic acid |
| Key Intermediates | Phosphonium ylide, Silyl-protected aldehyde | Grignard reagent, Protected iodo-alcohol | - |
| Overall Yield | High (up to 95%)[1] | Moderate to High (yields for each step are generally high) | Potentially High |
| Number of Steps | 4-5 steps | 4-5 steps | 1-2 steps |
| Key Reagents | Triphenylphosphine, n-BuLi, TBDMSCl, Pd/C | Magnesium, Cuprous salt, Protecting groups | LiAlH₄ or other reducing agents |
| Scalability | Good | Good | Excellent |
| Purity of Final Product | High, requires chromatographic purification | High, requires chromatographic purification | High, requires recrystallization |
Synthetic Route 1: Wittig Reaction-Based Synthesis
This elegant and high-yielding synthesis utilizes the Wittig reaction to form the carbon-carbon double bond, which is subsequently reduced to afford the saturated carbon chain of this compound.[1]
Overall Reaction Scheme
Caption: Overall workflow of the Wittig reaction-based synthesis of this compound.
Experimental Protocols
Step 1: Preparation of 10-(tert-Butyldimethylsilyloxy)decanal
This intermediate is prepared from sebacic acid in a multi-step process involving esterification, selective reduction, protection of the resulting alcohol, and subsequent oxidation to the aldehyde.
-
Protocol:
-
Esterification: Reflux sebacic acid (1.0 eq) in methanol with a catalytic amount of sulfuric acid to yield dimethyl sebacate.
-
Selective Reduction: Selectively reduce one of the ester groups of dimethyl sebacate to a hydroxyl group using a suitable reducing agent like sodium borohydride in a mixed solvent system.
-
Protection: Protect the resulting hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF.
-
Oxidation: Reduce the remaining ester group to an alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF, followed by oxidation of the resulting alcohol to the aldehyde using pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Step 2: Preparation of Octadecyltriphenylphosphonium bromide
This Wittig salt is prepared from the commercially available stearyl alcohol.
-
Protocol:
-
Bromination: Convert stearyl alcohol (1.0 eq) to 1-bromooctadecane using a reagent such as PBr₃ or HBr.
-
Phosphonium Salt Formation: Reflux 1-bromooctadecane (1.0 eq) with triphenylphosphine (1.0 eq) in a suitable solvent like toluene or acetonitrile to precipitate the phosphonium salt.
-
Step 3: Wittig Reaction
-
Protocol:
-
Suspend octadecyltriphenylphosphonium bromide (1.1 eq) in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.1 eq) dropwise to form the deep red ylide.
-
After stirring for 30 minutes, add a solution of 10-(tert-butyldimethylsilyloxy)decanal (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 4: Hydrogenation and Deprotection
-
Protocol:
-
Dissolve the purified Wittig product in methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The hydrogenation and the deprotection of the TBDMS group occur simultaneously under these conditions.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization from a suitable solvent like ethanol or acetone. This route has been reported to achieve an overall yield of up to 95%.[1]
-
Synthetic Route 2: Grignard Reaction-Based Synthesis
This route involves the coupling of an octadecyl Grignard reagent with a protected 10-carbon electrophile, followed by deprotection to yield this compound.[2]
Overall Reaction Scheme
Caption: Overall workflow of the Grignard reaction-based synthesis of this compound.
Experimental Protocols
Step 1: Preparation of Protected 10-Iododecan-1-ol
This intermediate is synthesized from 1,10-decanediol.
-
Protocol:
-
Iodination: React 1,10-decanediol (1.0 eq) with hydroiodic acid (HI) in toluene to selectively replace one hydroxyl group with iodine, yielding 10-iododecan-1-ol.[2]
-
Protection: Protect the remaining hydroxyl group using a suitable protecting group, for example, as a tetrahydropyranyl (THP) ether by reacting with dihydropyran in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Step 2: Preparation of Octadecylmagnesium bromide (Grignard Reagent)
-
Protocol:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 1-bromooctadecane (1.0 eq) in dry THF dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining 1-bromooctadecane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Step 3: Grignard Coupling Reaction
-
Protocol:
-
In a separate flask, dissolve the protected 10-iododecan-1-ol (1.0 eq) in dry THF under an inert atmosphere.
-
Add a catalytic amount of a cuprous salt, such as copper(I) iodide (CuI) or lithium tetrachlorocuprate(II) (Li₂CuCl₄).
-
Cool the solution to 0 °C and add the freshly prepared octadecylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer, filter, and concentrate.
-
Step 4: Deprotection
-
Protocol:
-
Dissolve the crude coupled product in a suitable solvent such as methanol or THF.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to cleave the protecting group (e.g., THP ether).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product.
-
Dry, filter, and concentrate the organic layer.
-
Purify the final product by recrystallization.
-
Synthetic Route 3: Direct Reduction of Octacosanoic Acid
A more direct and atom-economical approach is the reduction of the corresponding long-chain fatty acid, octacosanoic acid, or its ester derivative.
Overall Reaction Scheme
Caption: Direct reduction of octacosanoic acid to this compound.
Experimental Protocol
-
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in dry THF under an inert atmosphere.
-
Dissolve octacosanoic acid (1.0 eq) in dry THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for several hours to ensure complete reduction.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization.
-
Conclusion
The laboratory preparation of this compound can be effectively achieved through several synthetic routes. The Wittig reaction-based synthesis offers a high-yielding and reliable method, though it involves multiple steps. The Grignard reaction-based approach provides a convergent synthesis, which can be advantageous for maximizing yields in the key coupling step. The direct reduction of octacosanoic acid is the most straightforward route, provided the starting fatty acid is readily available and cost-effective. The choice of the optimal synthetic pathway will depend on the specific requirements of the research, including scale, purity, and available resources. The detailed protocols provided herein serve as a comprehensive guide for the successful laboratory synthesis of this compound for further scientific investigation.
References
Application Notes & Protocols: Evaluating the Ergogenic Effects of 1-Octacosanol in in vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Octacosanol is a long-chain aliphatic alcohol found in the waxes of various plants, such as sugar cane, rice bran, and wheat germ.[1][2] It is the primary component of a mixture of fatty alcohols known as policosanol.[3] Research suggests that this compound possesses several health benefits, including anti-fatigue, antioxidant, and anti-inflammatory properties.[4] Its potential as an ergogenic aid—a substance that enhances physical performance, stamina, or recovery—has been a subject of interest. Studies in animal models have shown that this compound supplementation can increase endurance, improve muscle strength, and positively modulate biochemical markers associated with fatigue.[5][6] The proposed mechanisms for these effects include sparing muscle glycogen, increasing the oxidative capacity of muscles, and regulating lipid metabolism.[5][7][8][9]
These application notes provide detailed protocols for designing and conducting in vivo studies to rigorously evaluate the ergogenic effects of this compound in rodent models.
General Experimental Design & Animal Models
A well-structured experimental design is crucial for obtaining reliable and reproducible data.
1.1. Animal Model Selection:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used and recommended for these studies.[5][10]
-
Age & Weight: Use animals of a consistent age and weight range at the start of the study to minimize variability (e.g., 8-10 weeks old).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of any experimental procedures.
1.2. Group Allocation: Animals should be randomly assigned to one of the following groups (minimum n=8-10 per group):
-
Sedentary Control (SC): Receives vehicle (e.g., corn oil) and does not undergo exercise training.
-
Exercise Control (EC): Receives vehicle and undergoes the exercise training protocol.
-
Octacosanol Treatment (OCT): Receives this compound dissolved in the vehicle and undergoes the exercise training protocol. Multiple dosage groups (e.g., low, medium, high dose) can be included to assess dose-dependency. A typical dosage used in studies is around 200 mg/kg/day for mice.[10]
1.3. Administration of this compound:
-
Route: Oral gavage is the most common and reliable method for ensuring accurate dosing.
-
Vehicle: this compound can be suspended in an edible vehicle like corn oil.
-
Duration: A treatment period of 4-6 weeks is often sufficient to observe significant effects.[5]
1.4. Experimental Workflow: The overall workflow involves acclimatization, a period of supplementation and training, followed by performance testing and subsequent biochemical and histological analyses.
Experimental Protocols
2.1. Protocol: Forced Swim Test (Weight-loaded)
This test is a widely used method to evaluate physical endurance in rodents.
-
Objective: To measure the time to exhaustion as an indicator of endurance.
-
Materials:
-
Procedure:
-
Fill the tank with water to a depth where the animal cannot touch the bottom with its tail or feet (approx. 30 cm).[12]
-
Securely attach the weight to the base of the animal's tail.
-
Gently place the animal into the water.
-
Start the stopwatch immediately.
-
Continuously monitor the animal. Exhaustion is defined as the point when the animal fails to return to the surface within 7-10 seconds.
-
Record the total swimming time.
-
Immediately remove the animal from the water, detach the weight, dry it with a towel, and place it in a warm, dry cage to recover.
-
Clean the tank and change the water between animals to prevent olfactory cues from affecting subsequent tests.
-
2.2. Protocol: Treadmill Exhaustion Test
This protocol assesses running endurance in a controlled environment.
-
Objective: To determine the maximum running time and distance as a measure of aerobic capacity and endurance.
-
Materials:
-
Animal treadmill with adjustable speed and incline.
-
Stimulus (e.g., gentle air puff or mild electrical grid) to encourage running.
-
-
Procedure:
-
Adaptation Phase: Acclimate the animals to the treadmill for 5-10 minutes daily for 3-5 days before the test, starting at a low speed (e.g., 10 m/min).
-
Warm-up: On the test day, allow the animal a 5-minute warm-up at a low speed.
-
Test Protocol:
-
Set the treadmill to a moderate speed (e.g., 20-25 m/min) and a 0% incline.
-
Increase the speed or incline incrementally (e.g., increase speed by 2 m/min every 10 minutes) until the animal reaches exhaustion.
-
Exhaustion is defined as the inability of the animal to continue running and remaining on the stimulus grid for more than 10 seconds despite gentle prompting.
-
-
Record the total time and distance run.
-
Remove the animal from the treadmill and return it to its home cage.
-
2.3. Protocol: Forelimb Grip Strength Test
This test measures skeletal muscle strength.[13]
-
Objective: To quantify the maximal muscle strength of the forelimbs.[14]
-
Materials:
-
Grip strength meter with a wire grid or bar attachment.[14]
-
-
Procedure:
-
Turn on the grip strength meter and set it to record the peak force in grams (g) or Newtons (N).[13]
-
Hold the mouse by the base of its tail, ensuring its body is horizontal.
-
Lower the animal towards the grid, allowing only its forepaws to grasp the bar.[14]
-
Once the animal has a firm grip, pull it back steadily and horizontally away from the meter until its grip is released.[14]
-
The meter will display the peak force exerted. Record this value.
-
Perform 3-5 trials for each animal with a short rest period in between.
-
The average or the maximum value of the trials is used for analysis. The strength can be normalized to the animal's body weight.
-
Biochemical Analysis
Immediately following the final performance test, collect blood and tissue samples for analysis of key biochemical markers.
-
Sample Collection:
-
Blood: Collect via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes for plasma or serum tubes. Centrifuge to separate plasma/serum.
-
Tissues: Quickly excise the liver and key skeletal muscles (e.g., gastrocnemius, soleus) and flash-freeze in liquid nitrogen or store in appropriate buffers for later analysis.
-
-
Key Parameters:
-
Fatigue Markers: Blood Lactic Acid (BLA), Lactate Dehydrogenase (LDH), Ammonia, Creatine Kinase (CK).[15][16]
-
Energy Stores: Muscle and Liver Glycogen content.[6]
-
Oxidative Stress Markers: Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), Malondialdehyde (MDA).[6][15]
-
Mitochondrial Function: Citrate synthase activity in muscle tissue homogenates.[5]
-
Data Presentation
Quantitative data should be organized into clear tables to facilitate comparison between experimental groups.
Table 1: Effects of this compound on Physical Performance
| Parameter | Sedentary Control (SC) | Exercise Control (EC) | Octacosanol (OCT) |
|---|---|---|---|
| Forced Swim Time (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Treadmill Distance (m) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Grip Strength (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Normalized Grip Strength (g/g body weight) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of this compound on Biochemical Parameters
| Parameter | Unit | Sedentary Control (SC) | Exercise Control (EC) | Octacosanol (OCT) |
|---|---|---|---|---|
| Blood Lactic Acid | mmol/L | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Plasma Creatine Kinase | U/L | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Muscle Glycogen | mg/g tissue | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Liver Glycogen | mg/g tissue | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Muscle SOD Activity | U/mg protein | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Muscle Citrate Synthase | nmol/min/mg | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Proposed Signaling Pathways
This compound is thought to exert its effects by modulating key metabolic and stress-response pathways. Its anti-fatigue effects may be related to the regulation of energy metabolism and gene expression.[4][10]
Safety and Handling
-
This compound: Generally considered safe with a high LD50 in rats (>18,000 mg/kg).[17] Standard laboratory personal protective equipment (PPE) should be worn when handling the compound.
-
Animal Welfare: All procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines. Animals should be monitored regularly for signs of distress.
These protocols provide a comprehensive framework for the in vivo evaluation of this compound's ergogenic properties. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C28H58O | CID 68406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Octacosanol supplementation increases running endurance time and improves biochemical parameters after exhaustion in trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ergo-log.com [ergo-log.com]
- 9. cambridge.org [cambridge.org]
- 10. Dietary Supplementation of Octacosanol Improves Exercise-Induced Fatigue and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 14. mmpc.org [mmpc.org]
- 15. Evaluation of Biological Indicators of Fatigue and Muscle Damage in Arabian Horses After Race - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of 1-Octacosanol In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Octacosanol, a long-chain fatty alcohol found in various plant waxes, has garnered significant interest for its potential health-promoting properties, including its antioxidant effects. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antioxidant activity of this compound. The methodologies described herein are fundamental for researchers seeking to elucidate the antioxidant potential of this compound.
Data Presentation
The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from published studies, providing a reference for expected outcomes.
Table 1: Radical Scavenging and Chelating Activity of this compound
| Assay | Concentration (mg/mL) | Antioxidant Activity (%) |
| DPPH Radical Scavenging | 0.01 | ~8.05%[1] |
| 0.1 | Increased slowly from initial value[1] | |
| 0.5 | ~13.36%[1] | |
| 1.0 | ~14.38%[1] | |
| Metal Chelating Activity | 0.01 | Data Not Available |
| 0.05 | Data Not Available | |
| 0.1 | Data Not Available | |
| 0.5 | Highest Activity Observed[1] | |
| 1.0 | Lower than at 0.5 mg/mL[1] | |
| Inhibition of Lipid Peroxidation | 1.0 | Maximum potency displayed[1] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Effect |
| Superoxide Dismutase (SOD) | Increased Activity[2] |
| Catalase (CAT) | Increased Activity[2] |
| Glutathione Peroxidase (GPx) | Increased Activity[2] |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. Due to the lipophilic nature of this compound, isopropanol is a recommended solvent for preparing stock and working solutions[1][2].
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically by a decrease in absorbance at 517 nm[3][4].
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Isopropanol (for dissolving this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in isopropanol (e.g., 10 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 mg/mL) in isopropanol[1][2].
-
Preparation of DPPH Solution: Prepare a 0.1 mM DPPH working solution in methanol or ethanol[2].
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound dilutions to respective wells.
-
Add 100 µL of isopropanol to the control wells (blank).
-
Add 100 µL of the positive control to its designated wells.
-
To each well, add 100 µL of the DPPH working solution[2].
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes[2].
-
Measurement: Measure the absorbance at 517 nm using a microplate reader[2].
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula[5]: % Inhibition = [(A₀ - A₁) / A₀] * 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, measured by the decrease in absorbance at 734 nm[2][3].
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or Methanol
-
Isopropanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of this compound Solutions: Prepare dilutions as described in the DPPH assay protocol.
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water[2].
-
To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours[2].
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm[2].
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the this compound dilutions to respective wells.
-
Add 20 µL of isopropanol to the control wells.
-
Add 20 µL of the positive control to its designated wells.
-
To each well, add 180 µL of the diluted ABTS•+ solution[2].
-
-
Incubation: Incubate the plate at room temperature for 6 minutes[2].
-
Measurement: Measure the absorbance at 734 nm[2].
-
Calculation: Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺) at a low pH. This reduction results in the formation of a blue-colored complex, and the change in absorbance is measured at 593 nm[6][7].
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Isopropanol
-
Positive control (e.g., FeSO₄, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of this compound Solutions: Prepare dilutions as described in the DPPH assay protocol.
-
Preparation of FRAP Working Solution: Prepare the FRAP working solution by mixing FRAP Reagent A (acetate buffer), Solution B (TPTZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio just before use[6][8].
-
Assay Procedure:
-
Incubation: Mix for 4 minutes under continuous stirring[6][8].
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as FRAP value (in µM).
Superoxide Dismutase (SOD) Activity Assay
Principle: This indirect assay measures the activity of SOD by its ability to inhibit the reduction of a detector molecule by superoxide radicals. A common method involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), and the inhibition of the detection reaction by SOD is measured spectrophotometrically[2][9][10].
Materials:
-
Cell or tissue lysate containing SOD (pre-treated with this compound)
-
SOD Assay Kit (commercial kits are recommended for consistency)
-
Microplate reader
Protocol (General, based on commercial kits):
-
Sample Preparation: Prepare cell or tissue homogenates according to standard procedures.
-
Assay Procedure: Follow the manufacturer's instructions provided with the SOD assay kit. Typically, the sample is mixed with a reagent that generates superoxide radicals and a detection agent (e.g., WST-1 or NBT)[9][11].
-
Measurement: The change in absorbance is monitored over time at the wavelength specified by the kit (e.g., 450 nm for WST-1)[9].
-
Calculation: SOD activity is calculated based on the degree of inhibition of the detection reaction and is often expressed as units/mg of protein. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%[2].
Catalase (CAT) Activity Assay
Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. This can be monitored by the decrease in absorbance of H₂O₂ at 240 nm[2][12].
Materials:
-
Cell or tissue lysate containing CAT (pre-treated with this compound)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
UV-Vis spectrophotometer or microplate reader
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates in phosphate buffer.
-
Assay Procedure:
-
The reaction is initiated by adding the sample to a solution of H₂O₂ in phosphate buffer[2].
-
-
Measurement: The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm[2].
-
Calculation: Catalase activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute[2].
Glutathione Peroxidase (GPx) Activity Assay
Principle: GPx activity is measured indirectly through a coupled reaction with glutathione reductase (GR). GPx reduces an organic hydroperoxide, producing oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH concentration is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity[13][14][15].
Materials:
-
Cell or tissue lysate containing GPx (pre-treated with this compound)
-
GPx Assay Kit (commercial kits are recommended)
-
Microplate reader
Protocol (General, based on commercial kits):
-
Sample Preparation: Prepare cell or tissue homogenates as per standard methods.
-
Assay Procedure: Follow the specific instructions of the commercial GPx assay kit. The sample is typically mixed with a solution containing glutathione, glutathione reductase, NADPH, and a hydroperoxide to initiate the reaction[13][14].
-
Measurement: The decrease in absorbance at 340 nm is measured kinetically[13][14].
-
Calculation: The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.
Mandatory Visualizations
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the in vitro assessment of the antioxidant properties of this compound. For comprehensive characterization, it is recommended to employ a battery of assays that measure different aspects of antioxidant activity, including radical scavenging, reducing power, and effects on key antioxidant enzymes. The modulation of signaling pathways such as AMPK, PI3K/Akt, and MAPK/NF-κB by this compound suggests that its antioxidant effects may be multifaceted, involving both direct scavenging and the upregulation of endogenous antioxidant defense systems[16][17][18]. Further research into these mechanisms will be crucial for fully understanding the therapeutic potential of this compound.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. iomcworld.com [iomcworld.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. zen-bio.com [zen-bio.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Superoxide Dismutase (SOD) Activity Assay [cellbiolabs.com]
- 11. Amplite® Colorimetric Superoxide Dismutase (SOD) Assay Kit *Enhanced Sensitivity* | AAT Bioquest [aatbio.com]
- 12. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Glutathione Peroxidase Assay Kit (Colorimetric) (ab102530) | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. octacosanol-and-health-benefits-biological-functions-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: 1-Octacosanol in Parkinson's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Octacosanol in preclinical research models of Parkinson's disease (PD). The information is intended to guide the design and execution of studies evaluating the therapeutic potential of this long-chain fatty alcohol.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current treatments primarily manage symptoms, highlighting the need for neuroprotective therapies. This compound, a natural compound, has demonstrated significant neuroprotective effects in animal models of Parkinson's disease, suggesting its potential as a therapeutic agent.[3][4][5] It has been shown to improve motor impairments, protect dopaminergic neurons, and modulate key signaling pathways involved in neuronal survival and apoptosis.[1][6]
Mechanism of Action
The neuroprotective effects of this compound in Parkinson's disease models are attributed to its multifaceted mechanism of action, which includes:
-
Antioxidant Properties: this compound helps to preserve the free radical scavenging capability of the striatum, mitigating oxidative stress, a key contributor to neuronal damage in PD.[2][6]
-
Anti-apoptotic Effects: It has been shown to decrease the number of apoptotic cells in the striatum of 6-OHDA-lesioned rats.[2][6]
-
Modulation of Signaling Pathways:
-
In the MPTP mouse model, this compound has been found to block the phosphorylation of p38 MAPK and JNK, but not ERK1/2, suggesting its protective effects are mediated through these stress-activated protein kinase pathways.[1][7][8]
-
In the 6-OHDA rat model, this compound has been shown to regulate the proNGF-p75NTR-sortilin death signaling complex and the NGF-TrkA survival pathway. It blocks the increased expression of the pro-apoptotic proNGF pathway components and prevents the decrease in the pro-survival NGF and its receptors.[2][6]
-
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound in rodent models of Parkinson's disease.
Table 1: Effects of this compound in the 6-OHDA Rat Model of Parkinson's Disease
| Parameter | 6-OHDA Control Group | This compound (35 mg/kg) | This compound (70 mg/kg) | Reference |
| Behavioral Assessments (Narrow Beam Test) | [2] | |||
| Latency to start (s) | 2.64 ± 0.95 | 1.26 ± 0.96 (p<0.01) | 1.25 ± 0.78 (p<0.01) | [2] |
| Time to cross (s) | 30.16 ± 11.28 | 14.92 ± 8.52 (p<0.01) | 11.32 ± 7.55 (p<0.001) | [2] |
| Total time (s) | 262.2 ± 60.3 | 181.8 ± 48.4 (p<0.05) | 160.3 ± 42.3 (p<0.01) | [2] |
| Biochemical Markers in Striatum | [2] | |||
| Superoxide Dismutase (SOD) Activity | Decreased | Dose-dependently increased | Dose-dependently increased (p<0.05) | [2] |
| Glutathione Peroxidase (GSH-Px) Activity | Decreased | Dose-dependently increased | Dose-dependently increased (p<0.01) | [2] |
| Catalase (CAT) Activity | Decreased | Dose-dependently increased | Dose-dependently increased | [2] |
| Malondialdehyde (MDA) Levels | Increased | Dose-dependently decreased | Dose-dependently decreased (p<0.01) | [2] |
| Neuroprotection | ||||
| Tyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra | Significantly reduced | Significantly preserved | Significantly preserved (p<0.05) | [2][9] |
| Apoptotic Cells (TUNEL assay) in Striatum | Markedly increased | Significantly decreased | Significantly decreased | [2][6] |
Table 2: Effects of this compound in the MPTP Mouse Model of Parkinson's Disease
| Parameter | MPTP Control Group | This compound (100 mg/kg) | Reference |
| Behavioral Assessment (Spontaneous Movement) | [1] | ||
| Number of Spontaneous Movements | Significantly decreased (p=0.008 vs. sham) | Significantly increased (p=0.046 vs. MPTP) | [1] |
| Neuroprotection | |||
| TH-positive neurons in Substantia Nigra | Significantly reduced | Markedly ameliorated morphology | [1][7][8] |
| Signaling Pathway Modulation | |||
| Phosphorylation of p38MAPK | Increased | Blocked | [1][7][8] |
| Phosphorylation of JNK | Increased | Blocked | [1][7][8] |
| Phosphorylation of ERK1/2 | No significant change | No significant change | [1][7][8] |
Experimental Protocols
6-OHDA-Induced Rat Model of Parkinson's Disease
This protocol describes the induction of a unilateral lesion of the nigrostriatal dopamine system in rats to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9% NaCl) with 0.02% ascorbic acid (w/v)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 34G beveled needle
-
Dental drill
-
Suturing material
-
This compound
-
Vehicle for this compound (e.g., saline containing 0.5% carboxymethylcellulose sodium)
Procedure:
-
Animal Preparation: Anesthetize the rat and securely place it in the stereotaxic frame. Shave the scalp and clean it with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify and mark the bregma. Drill a small burr hole over the injection site.
-
Stereotaxic Injection of 6-OHDA:
-
Prepare a fresh solution of 6-OHDA in cold, sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL of free base.
-
Stereotaxic coordinates for the medial forebrain bundle (MFB) relative to bregma are typically: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) +1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.[10] Alternatively, for striatal lesions, coordinates can be: (1) A/P: +0.5 mm, M/L: -2.5 mm, D/V: -5.0 mm and (2) A/P: -0.5 mm, M/L: -4.2 mm, D/V: -5.0 mm relative to bregma.[2]
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 4-5 µL of the 6-OHDA solution at a rate of 1 µL/min.[10]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[10]
-
-
Post-operative Care: Suture the scalp incision. Provide post-operative analgesia and monitor the animal for recovery. House the animals with easy access to food and water.
-
This compound Administration:
-
Allow the animals to recover for a period (e.g., two to four weeks) to allow the lesion to stabilize.
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound (e.g., 35 mg/kg or 70 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 14 consecutive days).[2][6]
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the narrow beam test or apomorphine-induced rotations before and after the treatment period to assess motor coordination and the extent of the lesion.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for immunohistochemistry (e.g., TH staining), western blot analysis (e.g., for signaling proteins), and biochemical assays (e.g., for oxidative stress markers).
-
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines the induction of Parkinsonism in mice using the neurotoxin MPTP.
Materials:
-
C57BL/6N mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
Equipment for behavioral testing (e.g., open field arena)
Procedure:
-
Animal and Treatment Groups:
-
Divide mice into experimental groups: Sham control, MPTP + Vehicle, MPTP + this compound.
-
-
MPTP Administration:
-
The specific regimen for MPTP administration can vary. A common protocol involves intraperitoneal (i.p.) injections. For a sub-acute model, MPTP can be administered at 20 mg/kg, i.p., four times at 2-hour intervals.
-
-
This compound Administration:
-
Administer this compound (e.g., 100 mg/kg) or vehicle orally for a specified period, for example, for 2 weeks starting after MPTP injection.[1]
-
-
Behavioral Assessment:
-
Conduct behavioral tests such as the spontaneous movement test in an open field to evaluate motor function.[1]
-
-
Tissue Collection and Analysis:
-
Process the tissue for tyrosine hydroxylase (TH) immunohistochemistry to assess the integrity of dopaminergic neurons in the substantia nigra and for western blot analysis to measure the phosphorylation status of signaling proteins like p38MAPK and JNK.[1]
Visualizations
Signaling Pathways
References
- 1. Anti-parkinsonian effects of octacosanol in 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-parkinsonian effects of octacosanol in 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Formulating 1-Octacosanol for Enhanced Animal Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octacosanol, a long-chain fatty alcohol and the primary component of policosanol, has garnered significant interest for its diverse physiological benefits, including cholesterol-lowering, anti-fatigue, and neuroprotective effects.[1][2][3] However, its therapeutic potential in animal models is often hindered by its poor aqueous solubility and low bioavailability due to its lipophilic nature.[4][5] This document provides detailed application notes and experimental protocols for various formulation techniques designed to overcome these challenges, thereby enhancing the delivery and efficacy of this compound in animal studies.
The following sections detail advanced formulation strategies, including nanoemulsions, solid lipid nanoparticles (SLNs), microencapsulation, and cyclodextrin inclusion complexes. Each section includes a summary of quantitative data in tabular format for easy comparison, followed by a step-by-step experimental protocol. Additionally, diagrams generated using Graphviz are provided to illustrate key experimental workflows and the signaling pathways potentially modulated by this compound.
Challenges in this compound Formulation
The primary obstacle in administering this compound to animals is its hydrophobic nature, leading to poor dissolution in the aqueous environment of the gastrointestinal tract and consequently, low absorption and bioavailability.[4][5] The diagram below illustrates this fundamental challenge.
Formulation Technique 1: Oil-in-Water (O/W) Nanoemulsions
Nanoemulsions are colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically in the range of 20-200 nm. Encapsulating this compound within the oil phase of a nanoemulsion can significantly improve its solubility, stability, and oral bioavailability.[1][4]
Data Presentation: O/W Nanoemulsion Formulations and Properties
| Formulation Component | Example 1[1] | Example 2[4] | Key Parameters | Performance |
| This compound | 0.1% (w/w) | Not specified, but encapsulated | Average Particle Size | 12.26 ± 0.76 nm[1] |
| Oil Phase | Olive Oil (1.67% w/w) | Ethyl Acetate | Polydispersity Index (PDI) | 0.164 ± 0.12[1] |
| Surfactant | Tween 80 (23.75% w/w) | PEG-40 Hydrogenated Castor Oil (PHCO) | Stability | Stable for 60 days at room temp[4] |
| Co-surfactant/Stabilizer | Glycerol (7.92% w/w) | Not specified | Bioavailability Increase | 2.9-fold increase in rat intestinal absorption[4] |
| Aqueous Phase | Water (66.65% w/w) | Water | Transmembrane Efficiency | 5.4-fold enhancement vs. suspension (Caco-2 cells)[4] |
Experimental Protocol: Preparation of this compound Nanoemulsion
This protocol is a generalized procedure based on low-energy emulsification methods.
Materials:
-
This compound
-
Oil (e.g., Olive Oil, Medium Chain Triglycerides)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Glycerol, Ethanol)
-
Deionized water
-
Magnetic stirrer with heating plate
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve this compound in the selected oil at a predetermined concentration (e.g., 0.1% w/w) by heating gently (e.g., 60-70°C) with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in deionized water.
-
-
Formation of the Pre-emulsion:
-
While stirring the aqueous phase, slowly add the oil phase dropwise.
-
After complete addition, homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 10-15 minutes to form a coarse pre-emulsion.
-
-
Nanoemulsion Formation:
-
Subject the pre-emulsion to high-energy emulsification using an ultrasonicator.
-
Sonicate the mixture in an ice bath to prevent overheating for 15-20 minutes or until the desired particle size and transparency are achieved.
-
-
Characterization:
-
Measure the average particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Assess the stability of the nanoemulsion by storing it at different temperatures (e.g., 4°C and 25°C) and monitoring particle size and PDI over time.
-
Formulation Technique 2: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and lipid-based formulations, offering high stability and controlled release.
Data Presentation: SLN Formulation Components and Properties
| Formulation Component | Example Materials | Key Parameters | Typical Values |
| Solid Lipid | Glyceryl behenate (Compritol® 888 ATO), Glyceryl monostearate | Particle Size | 50 - 1000 nm[6][7] |
| Drug | This compound | Zeta Potential | > ±30 mV for good stability |
| Surfactant/Emulsifier | Polysorbate 80, Poloxamer 188, Lecithin | Drug Loading | Typically up to 5% (w/w)[6] |
| Aqueous Phase | Purified Water | Encapsulation Efficiency | Can be > 90% |
Experimental Protocol: Preparation of this compound SLNs by Hot Homogenization
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
Magnetic stirrer with heating plate
-
High-pressure homogenizer or ultrasonicator
Procedure:
-
Preparation of Lipid Melt:
-
Heat the solid lipid to approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid with continuous stirring.
-
-
Preparation of Aqueous Phase:
-
Heat the deionized water containing the surfactant to the same temperature as the lipid melt.
-
-
Formation of Pre-emulsion:
-
Disperse the hot lipid melt into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (several cycles at >500 bar) or ultrasonication.
-
-
Cooling and SLN Formation:
-
Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Alternatively, the hot nanoemulsion can be cooled in an ice bath.
-
-
Characterization:
-
Analyze the particle size, PDI, and zeta potential.
-
Determine the encapsulation efficiency and drug loading using techniques like ultracentrifugation followed by quantification of the unencapsulated drug in the supernatant.
-
Formulation Technique 3: Microencapsulation
Microencapsulation involves coating particles of this compound with a protective layer, often a polymer, to improve its dispersibility and stability.[5]
Data Presentation: Microencapsulation of this compound
| Parameter | Reported Value | Reference |
| This compound Content in Powder | 23.32 g per 100 g | [2] |
| Particle Size Range | 1 - 1000 µm | [5] |
| Solubility of Microcapsules | 95.30% | [8] |
| Dispersibility of Microcapsules | 89.84% | [8] |
Experimental Protocol: this compound Microencapsulation by Spray Drying
Materials:
-
This compound
-
Wall material/polymer (e.g., Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), Octenyl succinate starches)[2]
-
Surfactant (e.g., Polysorbate 80)[2]
-
Emulsifier (e.g., MCT C8)[2]
-
Deionized water
-
Bead mill or high-shear mixer
-
Spray dryer
Procedure:
-
Preparation of the Feed Solution:
-
Disperse the this compound and the chosen polymer(s) in deionized water containing the surfactant and emulsifier.
-
Subject the mixture to grinding in a bead mill or high-shear mixing to form a stable nano-emulsion or dispersion.[2]
-
-
Spray Drying:
-
Atomize the feed solution into a hot air stream using a spray dryer.
-
Set the inlet temperature (e.g., 180 ± 1°C) and outlet temperature (e.g., 90 ± 1°C).[2]
-
The water evaporates, and the solid microparticles are collected in a cyclone separator.
-
-
Characterization:
-
Determine the moisture content, particle size distribution, and morphology (e.g., using scanning electron microscopy) of the resulting powder.
-
Quantify the this compound content and calculate the encapsulation efficiency.
-
Formulation Technique 4: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules like this compound, forming inclusion complexes that enhance aqueous solubility.[5][9]
Data Presentation: Cyclodextrin Complexation
| Cyclodextrin Type | Key Advantage | Potential Application |
| β-Cyclodextrin (β-CD) | Readily available and cost-effective | Oral and parenteral formulations |
| Hydroxypropyl-β-CD (HP-β-CD) | Higher aqueous solubility and lower toxicity than β-CD | Preferred for parenteral administration |
Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Vacuum filtration apparatus
Procedure:
-
Preparation of β-Cyclodextrin Solution:
-
Prepare a saturated or near-saturated solution of β-cyclodextrin in deionized water by stirring at a constant temperature (e.g., 55°C).
-
-
Preparation of this compound Solution:
-
In a separate container, dissolve this compound in a minimal amount of ethanol.[5]
-
-
Formation of the Complex:
-
Precipitation and Recovery:
-
Washing and Drying:
-
Wash the collected precipitate with a small amount of cold deionized water and then with ethanol to remove any uncomplexed material.
-
Dry the complex in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Potential Signaling Pathways Modulated by this compound
Improved formulations of this compound ensure that it can reach its target sites in sufficient concentrations to exert its biological effects. Studies suggest that octacosanol can influence key signaling pathways involved in lipid metabolism.[5]
Conclusion
The successful administration of this compound in animal models is critically dependent on the formulation strategy employed. Nanoemulsions, solid lipid nanoparticles, microencapsulation, and cyclodextrin complexation are all viable techniques for enhancing the solubility and bioavailability of this promising bioactive compound. The choice of formulation will depend on the specific requirements of the animal study, including the desired route of administration, dosage, and release profile. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and characterize effective this compound delivery systems for their preclinical research.
References
- 1. O/W nanoemulsions encapsulated octacosanol: Preparation, characterization and anti-fatigue activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing solubility and bioavailability of octacosanol: Development of a green O/W nanoemulsion synthesis process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biomedrb.com [biomedrb.com]
- 8. researchgate.net [researchgate.net]
- 9. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing 1-Octacosanol for Lipid Metabolism Studies in Hepatic Cell Lines
Introduction
1-Octacosanol, the primary component of policosanol, is a long-chain aliphatic alcohol derived from plant waxes, such as sugar cane wax. It has garnered significant interest for its potential to modulate lipid metabolism, particularly its cholesterol-lowering effects.[1][2] In vitro studies using hepatic cell lines, such as HepG2, are crucial for elucidating the molecular mechanisms underlying these effects. This compound primarily acts by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] This activation triggers a cascade of events that collectively shift the cell from an anabolic to a catabolic state, inhibiting lipid synthesis and promoting fatty acid oxidation.[3][5]
Mechanism of Action
The core mechanism of this compound in hepatic cells involves the activation of AMPK.[3][4] Once this compound is metabolized, it influences cellular energy status, leading to the phosphorylation and activation of AMPK.[3][6][7] Activated AMPK then exerts its effects on lipid metabolism through several key downstream pathways:
-
Inhibition of Cholesterol Synthesis: Activated AMPK phosphorylates and inactivates HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis.[6][7][8] This action is indirect, stemming from AMPK activation rather than direct inhibition of the HMGCR enzyme itself.[1][9][10]
-
Suppression of Lipogenesis: AMPK activation leads to the downregulation of key transcription factors responsible for lipogenesis, notably Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and SREBP-2.[3][4] SREBP-1c is a major regulator of fatty acid synthesis, controlling genes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[11][12][13] By suppressing SREBP-1c, this compound effectively reduces the expression of these lipogenic enzymes.[4]
-
Promotion of Fatty Acid Oxidation: By activating AMPK, this compound promotes the oxidation of fatty acids, further contributing to a reduction in cellular lipid accumulation.[3][5]
Quantitative Data Summary
The following tables summarize the observed effects of this compound and its parent mixture, policosanol, on key markers of lipid metabolism in hepatic cell lines.
Table 1: Effect of Policosanol/Octacosanol on Protein Activation and Cholesterol Synthesis
| Cell Line | Treatment | Concentration | Effect | Fold Change / % Change | Reference |
| Rat Hepatoma | Policosanol | <5 µg/mL | ↓ HMG-CoA Reductase Activity | Up to 55% decrease | [8][9] |
| Rat Hepatoma | Policosanol | <5 µg/mL | ↓ [¹⁴C]acetate incorporation into cholesterol | ~30% decrease | [8] |
| Rat Hepatoma | Policosanol | Not specified | ↑ AMP-kinase Phosphorylation | ~3-fold increase | [8] |
| Hepatoma Cells | Policosanol | 10-25 µg/mL | ↑ AMP-kinase Phosphorylation | ≥2.5-fold increase | [6][7] |
| Hepatoma Cells | Policosanol | 10-25 µg/mL | ↑ HMG-CoA Reductase Phosphorylation | ≥2.5-fold increase | [6][7] |
| Hepatoma Cells | Policosanol | Not specified | ↑ CaMKK Phosphorylation | ~2.5-fold increase | [6] |
| HepG2 | Hexacosanol | Not specified | ↓ Total Cholesterol | 38% decrease | [14] |
| HepG2 | Hexacosanol | Not specified | ↓ Cholesteryl Ester | 53% decrease | [14] |
Table 2: Effect of Policosanol on Gene Expression in HepG2 Cells
| Gene Target | Treatment | Concentration | Effect | Reference |
| SREBP | Policosanol | 500 µg/mL | Significant Reduction | [15] |
| ACAT | Policosanol | 500 µg/mL | Significant Reduction | [15] |
| APOB | Policosanol | 500 µg/mL | Significant Reduction | [15] |
| HMGCR | Policosanol | 250-500 µg/mL | Marked Inhibition | [15] |
Visualizing the Mechanism of Action
Caption: this compound activates AMPK to inhibit lipogenesis and promote fatty acid oxidation.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effect of this compound on lipid metabolism in hepatic cell lines like HepG2.
Protocol 1: Assessment of Cellular Lipid Accumulation (Oil Red O Staining)
Objective: To visually and quantitatively assess the impact of this compound on neutral lipid accumulation in hepatocytes.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Fatty acid solution (e.g., oleic acid/palmitic acid mixture) to induce lipid loading
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution (0.5g Oil Red O in 100mL isopropanol, diluted with dH₂O)
-
Isopropanol (100%)
-
Microplate reader (for quantification)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Lipid Loading and Treatment:
-
Induce lipid accumulation by treating cells with a high concentration of fatty acids (e.g., 1 mM oleic acid) in serum-free media.
-
Concurrently, treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (DMSO).
-
Incubate for 24 hours.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash again twice with PBS.
-
-
Staining:
-
Add Oil Red O working solution to each well, ensuring complete coverage of the cell monolayer.
-
Incubate for 1 hour at room temperature.
-
Remove the staining solution and wash the cells 3-4 times with dH₂O until the water runs clear.
-
-
Imaging:
-
Add PBS to the wells to prevent drying.
-
Visualize and capture images of the lipid droplets (stained red) using a light microscope.
-
-
Quantification:
-
After imaging, completely remove the PBS and allow the plate to dry.
-
Add 200 µL of 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 510 nm.
-
Protocol 2: Western Blot for AMPK Activation and HMGCR Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of AMPK and HMG-CoA Reductase.
Materials:
-
Treated HepG2 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-HMGCR (Ser872), anti-HMGCR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Culture and treat HepG2 cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
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// Analysis Branches Analysis [label="Harvest Cells / Supernatant for Analysis", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Lipid [label="Lipid Accumulation Assay", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; OilRedO [label="Oil Red O Staining\n& Quantification", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Protein [label="Protein Expression/Activation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Western [label="Western Blot\n(p-AMPK, SREBP-1c, etc.)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Gene [label="Gene Expression Analysis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="qRT-PCR\n(SREBP-1c, FASN, HMGCR)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Define Edges Start -> Induce; Induce -> Treat; Treat -> Incubate; Incubate -> Analysis;
Analysis -> Lipid; Analysis -> Protein; Analysis -> Gene;
Lipid -> OilRedO; Protein -> Western; Gene -> qPCR; }
Caption: General workflow for studying this compound effects in hepatic cell lines.
References
- 1. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMP-kinase by Policosanol Requires Peroxisomal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of AMP-kinase by policosanol requires peroxisomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Policosanol inhibits cholesterol synthesis in hepatoma cells by activation of AMP-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effect of policosanol on the hepatic cholesterol biosynthesis of normocholesterolemic rats. | Semantic Scholar [semanticscholar.org]
- 11. The role of SREBP-1c in nutritional regulation of lipogenic enzyme gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies [mdpi.com]
- 14. Hexacosanol reduces plasma and hepatic cholesterol by activation of AMP-activated protein kinase and suppression of sterol regulatory element-binding protein-2 in HepG2 and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Food Science and Preservation [ekosfop.or.kr]
Application Notes and Protocols for the Analysis of 1-Octacosanol by High-Performance Liquid Chromatography (HPLC)
This document provides detailed application notes and protocols for the quantitative analysis of 1-Octacosanol using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and drug development professionals involved in the analysis of policosanols and related long-chain fatty alcohols.
Introduction
This compound is a long-chain fatty alcohol and the primary component of policosanol, a natural mixture of higher aliphatic alcohols found in various plant waxes. It has garnered significant interest for its potential health benefits, including cholesterol-lowering and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for the quality control of raw materials, dietary supplements, and pharmaceutical formulations containing this compound. While Gas Chromatography (GC) is a common technique for analyzing this compound, it often necessitates a derivatization step to increase the volatility of the analyte.[1][2] High-Performance Liquid Chromatography (HPLC), particularly when coupled with an Evaporative Light Scattering Detector (ELSD), offers a direct and efficient alternative by eliminating the need for derivatization, thereby simplifying sample preparation.[1][2]
This application note details a validated HPLC-ELSD method for the determination of this compound, providing comprehensive experimental protocols, quantitative data, and visual workflows to guide the user through the analytical process.
Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)
This method is ideal for the direct analysis of this compound in raw materials and health products without the need for derivatization, offering a simpler and faster alternative to GC-based methods.[3]
Quantitative Data Summary
The performance of the HPLC-ELSD method is summarized in the table below, providing key validation parameters for the quantification of this compound.
| Validation Parameter | Performance |
| Linearity (r²) | > 0.998[4] |
| Limit of Detection (LOD) | 1.0 mg/L[4] |
| Limit of Quantification (LOQ) | 2.2 mg/L[4] |
| Recovery | 99.1–100.2%[4] |
| Intra-day Precision (RSD) | < 3.8%[4] |
| Inter-day Precision (RSD) | < 3.8%[4] |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade solvents (e.g., hexane, methyl tert-butyl ether, acetic acid)[5]
-
High-purity water
-
Samples containing this compound (e.g., raw materials, dietary supplements)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)[1]
-
A suitable reversed-phase column, such as a C18 column[3] or a silica column for normal-phase chromatography.[5]
-
Data acquisition and processing software
3. Chromatographic Conditions [2][5]
-
Column: Luna silica column (250 mm x 4.6 mm i.d., 5 µm) with a guard column[5]
-
Mobile Phase: A gradient of hexane (solvent A) and 0.2% acetic acid in methyl tert-butyl ether (solvent B)[5]
-
Gradient Program:
-
0-2 min: 100% A
-
3-10 min: 95% A
-
14 min: 55% A
-
23-26 min: 0% A
-
27-40 min: 100% A[5]
-
-
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 38-40 °C[5]
-
Injection Volume: 10-20 µL[2]
-
ELSD Settings:
4. Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the initial mobile phase composition to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
5. Sample Preparation [3]
-
Dissolution: Accurately weigh the sample and dissolve it in a suitable organic solvent.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[6]
6. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Process the chromatograms to determine the peak area of this compound.
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (r²).
-
Use the calibration curve to determine the concentration of this compound in the sample solutions.
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by HPLC-ELSD.
Signaling Pathway and Logical Relationship Diagrams
The analysis of this compound by HPLC does not involve a biological signaling pathway. The following diagram illustrates the logical relationship of the analytical method selection, highlighting the advantages of the HPLC-ELSD method.
Caption: Method selection logic for this compound analysis.
References
- 1. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 6. greyhoundchrom.com [greyhoundchrom.com]
In Vitro Assays to Determine the Anti-Inflammatory Properties of 1-Octacosanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octacosanol, a long-chain aliphatic alcohol found in various plant waxes, has garnered scientific interest for its potential health benefits, including its anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound in vitro. The methodologies described herein are foundational for researchers investigating novel anti-inflammatory compounds.
Data Presentation
| Target Enzyme/Molecule | Assay System | Concentration/IC50 | Effect | Reference |
| Cyclooxygenase-1 (COX-1) | Rat platelet microsomes | IC50 = 143.54 µg/mL | Inhibition | [1] |
| Cyclooxygenase-2 (COX-2) | Rat seminal vesicle microsomes | Not effective | No inhibition | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | LPS-stimulated RAW264.7 macrophages | Not specified | Significant reduction in mRNA and protein expression | [2][3] |
| Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | Not specified | Implied reduction via iNOS inhibition | [4] |
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: this compound inhibits inflammation by blocking MAPK and NF-κB pathways.
Experimental Protocols
Detailed protocols for key in vitro assays to determine the anti-inflammatory properties of this compound are provided below.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol outlines the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS, a common model to screen for anti-inflammatory compounds.
Caption: Workflow for LPS-induced inflammation assay in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with serum-free DMEM to achieve desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Pre-treatment: After overnight incubation, replace the medium with fresh serum-free DMEM containing various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only). Incubate for 2 hours.
-
Inflammation Induction: Add LPS to each well (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for subsequent analysis of cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide.
-
Cell Viability Assay (MTT):
-
Wash the cells with PBS.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: General workflow for a sandwich ELISA protocol.
Materials:
-
ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β)
-
Collected cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add prepared standards and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color change is observed.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the accumulation of nitrite (NO2-), a stable product of NO, in the cell culture supernatant as an indicator of NO production.
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
Collected cell culture supernatants
-
96-well plate
-
Microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard solution in culture medium to generate a standard curve.
-
Sample Preparation: Add 50 µL of the collected cell culture supernatants and standards to a 96-well plate in triplicate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent to each well.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Cyclooxygenase (COX) Activity Assay
This protocol measures the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (e.g., from rat platelet and seminal vesicle microsomes, respectively)[1]
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX activity assay kit
-
This compound
-
Positive control inhibitor (e.g., Indomethacin)
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.
-
Compound and Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add different concentrations of this compound or the positive control inhibitor.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation and Measurement: Incubate the plate for a specified time at the recommended temperature. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of COX activity for each concentration of this compound and determine the IC50 value if applicable. The formula for percentage inhibition is: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100.
Conclusion
The in vitro assays detailed in this document provide a robust framework for evaluating the anti-inflammatory properties of this compound. The available data suggests that this compound selectively inhibits COX-1 and modulates the MAPK and NF-κB signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines. Further research is warranted to quantify the inhibitory effects on cytokine and nitric oxide production to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Octacosanol Attenuates Inflammation in Both RAW264.7 Macrophages and a Mouse Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the yield and purity of 1-Octacosanol from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and analysis of 1-octacosanol from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a long-chain fatty alcohol with the chemical formula C28H58O.[1] It is a major component of a mixture of long-chain fatty alcohols known as policosanol.[2][3] The most common commercial sources for this compound extraction are sugarcane wax (derived from press mud or filter mud) and rice bran wax.[3][4] Other sources include beeswax and the epicuticular wax of various plants like wheat germ and apple peels.[3][5]
Q2: What are the critical factors influencing the yield and purity of this compound?
A2: Several factors significantly impact the final yield and purity of this compound. These include the choice of natural source material, the extraction method employed, and the optimization of process parameters such as solvent type, temperature, pressure, and extraction time.[4][6] Subsequent purification steps like saponification and recrystallization are also crucial for achieving high purity.[1][2]
Q3: Which analytical methods are most suitable for quantifying this compound and identifying impurities?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used method for both identifying and quantifying this compound and its related impurities.[1] Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust technique for quantitative analysis.[1][7] For preliminary and rapid qualitative analysis, Thin-Layer Chromatography (TLC) can be a useful tool.[1]
Q4: What are the common impurities found in this compound extracts?
A4: Impurities in this compound extracts are typically co-extracted from the source material. Common impurities include other long-chain fatty alcohols (homologues like hexacosanol and triacontanol), fatty acids, unhydrolyzed wax esters, triglycerides, residual solvents, and plant pigments like chlorophyll.[1]
Q5: How can I remove the green color (chlorophyll) from my extract?
A5: Co-extraction of chlorophyll is a common issue. A preliminary extraction step using a solvent like acetone can effectively remove chlorophyll before proceeding with the primary extraction of this compound.[3][6]
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Troubleshooting Steps |
| Inappropriate Natural Source | The concentration of this compound varies significantly between sources. Sugarcane byproducts and rice bran wax are known to have high concentrations.[4] Ensure you are starting with a high-quality raw material. |
| Inefficient Extraction Method | The chosen extraction method greatly impacts efficiency. For instance, Supercritical CO2 (SC-CO2) extraction can offer high selectivity but is sensitive to pressure and temperature.[4] Hot ethanol reflux is another effective method, particularly when followed by saponification.[2][4] |
| Suboptimal Extraction Parameters | This compound is a waxy substance soluble in organic solvents like ethanol, hexane, and chloroform.[4] Ensure the solvent polarity is appropriate. Optimize temperature and pressure, especially for SC-CO2 extraction; for example, optimal conditions for sugarcane skin were found to be 31.2 MPa and 44.8°C.[4][6] Insufficient extraction time will also lead to poor recovery.[4] |
| Incomplete Saponification | Saponification is crucial for liberating fatty alcohols from their esterified form.[2] Ensure complete saponification by using an adequate concentration of alkali (e.g., powdered NaOH in ethanol) and a sufficient reaction time and temperature (e.g., refluxing at 80°C for 6 hours).[2][3] |
Issue 2: Low Purity of this compound in the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Other Long-Chain Fatty Alcohols | Due to their similar chemical properties, separating this compound from other policosanols can be challenging.[6] Molecular distillation is a suitable technique for separating compounds with high boiling points and can be optimized by adjusting the distilling temperature and vacuum degree.[3][6] Fractional crystallization can also be employed by taking advantage of slight differences in solubility at varying temperatures.[6] |
| Contamination with Wax Esters | The presence of wax esters in your final product, often detected by GC-MS, indicates incomplete saponification.[1] To resolve this, increase the reaction time or temperature during the saponification step to ensure complete hydrolysis of the esters.[1] |
| Ineffective Crystallization | To maximize the yield of pure crystals, ensure the solution is saturated at a higher temperature before cooling.[4] Slow cooling can promote the formation of purer, more well-defined crystals.[1] Seeding the solution with a small, pure crystal of this compound can also initiate and improve crystallization.[4] |
Issue 3: Poor Peak Shape and Inconsistent Results in GC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Inadequate Oven Temperature Program | A suitable temperature program is essential for good separation of this compound from other components. The program should start at a lower temperature and ramp up to a temperature that allows for the elution of high-boiling-point analytes.[4][8] |
| Improper Sample Preparation | Before injection, ensure the sample is completely dissolved in a suitable solvent and is free of particulate matter.[4] Incomplete dissolution can lead to inconsistent injection volumes and poor results.[4] |
| Matrix Effects | The presence of other co-extracted compounds can interfere with the analysis.[6] Proper sample clean-up and purification prior to GC-MS analysis are essential to minimize these matrix effects.[6] The use of an appropriate internal standard during quantification can help correct for variations in sample injection and derivatization efficiency.[6][8] |
Quantitative Data Presentation
Table 1: Comparison of this compound Extraction Methods from Sugarcane Press Mud
| Extraction Method | Solvent/Co-solvent | Key Parameters | Crude Wax Yield (% w/w of dry press mud) | This compound Content in Wax (% w/w) | Source |
| Hot Ethanol Reflux | Ethanol | 80°C, 4 hours, 120 rpm | 5.35 ± 0.06 | 22.52 | [2] |
| Hot Ethanol Reflux with Saponification | Ethanol, NaOH | Reflux followed by saponification | 5.35 ± 0.06 | 47.8 | [2] |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol | 30 MPa, 50°C, 2 hours | 5.51 | 29.65 | [2] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Sugarcane Press Mud via Hot Ethanol Reflux and Saponification
1. Sample Preparation:
-
Dry the sugarcane press mud in a vacuum oven at 60°C for at least 9 hours.[7]
-
Grind the dried press mud and sift it through a 40 ASTM sieve.[7]
2. Hot Ethanol Reflux Extraction:
-
Suspend 1 kg of the dried and powdered sugarcane press mud in 8 L of absolute ethanol in a 20 L reactor.[2]
-
Reflux the mixture at 80°C with stirring at 120 rpm for 4 hours.[2]
-
Cool the filtrate to 4°C to precipitate the crude wax.[2]
-
Collect the precipitated wax by centrifugation or filtration.[2]
-
Dry the crude wax in an oven at 60°C.[2]
3. Saponification:
-
Place 10 g of the extracted crude wax in a 250 mL flat-bottom flask.[2]
-
Add 100 mL of 95% ethanol and 4 g of powdered NaOH.[2]
-
Reflux the mixture at 80°C for 6 hours.[2]
-
Cool the solution to 50°C.[2]
4. Purification:
-
Transfer the cooled solution to a separatory funnel.
-
Extract the non-saponifiable fraction (containing this compound) three times with 200 mL of petroleum ether each time.[2]
-
Combine the petroleum ether fractions and cool to 4°C to crystallize the policosanols.[2]
-
Filter the solution to collect the crystallized product.[2]
-
Air-dry the purified this compound-rich fraction.[2]
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Sugarcane Press Mud
1. Sample Preparation:
-
Prepare the sugarcane press mud as described in Protocol 1, Step 1.
2. Supercritical Fluid Extraction:
-
Load a known quantity of the prepared sample into the extraction vessel of the SFE system.[6]
-
Set the extraction parameters:
-
Collect the extracted wax in a cooled separator at 25°C.[2][3]
Protocol 3: Quantification of this compound using Gas Chromatography (GC)
1. Sample Preparation:
-
Dissolve a known amount of the extract in an appropriate solvent such as chloroform or toluene.[1]
-
For accurate quantification, an internal standard (e.g., 1-eicosanol or 1-hexacosanol) can be added.[1][8]
-
Derivatize the sample, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide, by incubating at 60°C for 20 minutes to convert the alcohol to its trimethylsilyl ether derivative.[3][8]
2. GC-MS/FID Conditions:
-
GC Column: Use a capillary column suitable for high-temperature analysis, such as an HP-5 or DB-5MS.[1][3]
-
Injector Temperature: 300°C.[3]
-
Oven Temperature Program:
-
Detector (MS or FID) Temperature: Set the detector temperature appropriately (e.g., MS transfer line at 280°C, ion source at 230°C).[1][3]
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low Yield and Purity Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 4. benchchem.com [benchchem.com]
- 5. phcogres.com [phcogres.com]
- 6. benchchem.com [benchchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Trace determination of this compound in rat plasma by solid-phase extraction with Tenax GC and capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 1-Octacosanol in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor aqueous solubility of 1-Octacosanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility so low?
A1: this compound is a long-chain aliphatic 28-carbon primary fatty alcohol found in the epicuticular waxes of plants.[1][2] Its chemical structure is dominated by a long, nonpolar hydrocarbon chain, which makes it inherently hydrophobic and practically insoluble in water.[3][4][5] The reported aqueous solubility is less than 1 mg/mL.[4][6][7] This poor solubility is a significant challenge for its application in aqueous-based biological assays and pharmaceutical formulations.[4][8]
Q2: I'm observing precipitation when adding my this compound stock solution to an aqueous medium. What are the initial troubleshooting steps?
A2: Precipitation is a common issue when diluting a concentrated organic stock of this compound into an aqueous buffer or cell culture medium.[9] Here are some initial steps to address this:
-
Lower the Final Concentration: Your target concentration may be exceeding the solubility limit of this compound in the final medium.[9] Try working with a lower final concentration.
-
Optimize Co-Solvent Concentration: If you are using a solvent like DMSO, ensure its final concentration in the aqueous medium is as low as possible, typically below 0.5%, and ideally 0.1% or lower, to minimize both toxicity and precipitation.[9]
-
Gentle Heating: Gently warming the solution can sometimes help keep the compound dissolved, but be cautious about the temperature sensitivity of your compound and other components in the medium.[9]
Q3: What are the primary advanced strategies to overcome the poor aqueous solubility of this compound for experimental use?
A3: To significantly improve the aqueous solubility and dispersibility of this compound, several advanced formulation techniques are employed.[4][10] The most effective methods include:
-
Nano-emulsification: This involves encapsulating this compound within oil-in-water (O/W) nano-emulsions, creating a stable, dispersed system with a very small droplet size.[4][8]
-
Cyclodextrin Complexation: This method uses cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, to form inclusion complexes that effectively carry the this compound molecule into an aqueous solution.[4][11][12]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface-area-to-volume ratio, which can improve its dissolution rate and bioavailability.[4][10]
-
Use of Surfactants: While surfactants can be used to solubilize lipophilic compounds through micellar solubilization, their use must be approached with caution in cell-based assays as many can be cytotoxic.[9][13]
Troubleshooting and Experimental Guides
Issue 1: Complete Inability to Dissolve this compound for an In Vitro Assay
If you are struggling to get this compound into solution for cell-based experiments, forming an inclusion complex with cyclodextrin is a highly effective strategy.
Experimental Protocol: Cyclodextrin Inclusion Complexation
This protocol enhances the aqueous solubility of this compound by encapsulating it within a cyclodextrin molecule.[4][9]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin (e.g., 10 mM HP-β-CD in deionized water).[9] Heating to 50-60°C can aid dissolution.[4]
-
Dissolve this compound: In a separate container, dissolve the this compound powder in a minimal amount of ethanol.[4]
-
Form the Complex: While vigorously stirring the cyclodextrin solution, slowly add the ethanolic solution of this compound dropwise. A starting molar ratio of 1:1 (this compound:Cyclodextrin) is recommended.[9]
-
Stir and Incubate: Continue stirring the mixture for several hours (e.g., 4-6 hours) at a constant temperature (e.g., 55°C).[4] Some protocols recommend stirring for 24-48 hours at room temperature.[9]
-
Precipitation and Recovery: Allow the mixture to cool to room temperature, then place it in a refrigerator (4°C) overnight to facilitate the precipitation of the inclusion complex.[4]
-
Collection: Collect the precipitate by vacuum filtration using a Buchner funnel.[4] The resulting solution containing the water-soluble complex can be filter-sterilized for use.[9]
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Issue 2: Poor Bioavailability or Dispersibility in a Formulation
For applications requiring stable dispersion and improved bioavailability, such as oral drug delivery, nano-emulsification is a superior method.
Experimental Protocol: Oil-in-Water (O/W) Nano-emulsification
This protocol describes a low-energy method to create a stable nano-emulsion of this compound.[4][14]
Materials:
-
This compound (e.g., 0.1 g)
-
Olive oil or other suitable carrier oil (e.g., 1.67 g)
-
Tween 80 (Surfactant, e.g., 23.75 g)
-
Glycerol (Co-surfactant, e.g., 7.92 g)
-
Deionized water (e.g., 66.65 g)
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (optional, but recommended)
Procedure:
-
Prepare the Oil Phase: Accurately weigh the this compound and olive oil. Heat the mixture to 60-70°C while stirring until the this compound is completely dissolved.[4]
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the Tween 80 and glycerol in deionized water. Heat this aqueous phase to the same temperature (60-70°C).[4][14]
-
Form the Pre-emulsion: While vigorously stirring the aqueous phase (a high-shear homogenizer is effective here), slowly add the oil phase dropwise.[14] Continue stirring for approximately 30 minutes at 60-70°C to form a coarse pre-emulsion.[4]
-
Nano-emulsion Formation: For a low-energy method, simply continue stirring the emulsion as it cools to room temperature.[4] For smaller and more uniform particle sizes, process the pre-emulsion through a high-pressure homogenizer.
-
Characterization: The final product should be a stable, translucent nano-emulsion. Particle size can be analyzed using dynamic light scattering (DLS).
Caption: Decision-making workflow for selecting a solubilization strategy.
Data Summary
The choice of formulation technique significantly impacts the physicochemical properties of the final this compound preparation. The following table summarizes key quantitative data from various studies.
| Formulation Technique | Typical Particle/Droplet Size | Key Advantages & Notes | References |
| Nano-emulsification | 12 - 80 nm | Significantly enhances bioavailability; creates stable, dispersed systems. Particle size can be tuned by method (e.g., low-energy vs. high-pressure homogenization). | [8][15] |
| Nanoparticle Formulation | < 100 nm | Increases surface area to improve dissolution rate. Requires stabilizers to prevent particle aggregation. | [4][16] |
| Microencapsulation | 1 - 1000 µm | Provides a protective coating to improve dispersibility and stability. The choice of wall material is critical for performance. | [4] |
| Cyclodextrin Complex | Molecular Complex | Highly effective for solubilizing the compound for in vitro assays. Stoichiometry (e.g., 1:1 ratio) is a key parameter. | [9][11] |
References
- 1. This compound CAS#: 557-61-9 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 6. This compound | C28H58O | CID 68406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Enhancing solubility and bioavailability of octacosanol: Development of a green O/W nanoemulsion synthesis process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. oatext.com [oatext.com]
- 12. onlinepharmacytech.info [onlinepharmacytech.info]
- 13. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. US20120045482A1 - Policosanol nanoparticles - Google Patents [patents.google.com]
Technical Support Center: Enhancing 1-Octacosanol Bioavailability in Animal Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the bioavailability of 1-Octacosanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenge is its poor aqueous solubility due to its long-chain aliphatic structure, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[1] This inherent lipophilicity leads to low and variable oral bioavailability.
Q2: Which formulation strategies have shown the most promise for enhancing this compound bioavailability?
A2: Nano-based formulations are at the forefront of improving this compound's bioavailability.[2] Strategies such as oil-in-water (O/W) nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) have demonstrated significant success by increasing the surface area for absorption and improving solubility in the gastrointestinal tract.[2][3]
Q3: What are the key pharmacokinetic parameters to assess when evaluating the bioavailability of different this compound formulations?
A3: The key pharmacokinetic parameters to measure are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[4] These parameters help to quantify the extent and rate of drug absorption.
Q4: What analytical methods are most suitable for quantifying this compound in plasma samples?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the trace quantification of this compound and its metabolites in plasma.[5][6] This technique often involves a liquid-liquid extraction and derivatization of the analyte.[6]
Troubleshooting Guides
Formulation & Administration Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or low bioavailability results despite using a nano-formulation. | - Improper formulation leading to large particle size or instability.- Inaccurate dosing during oral gavage.[7] | - Verify Formulation Quality: Characterize particle size, polydispersity index (PDI), and zeta potential of your nano-formulation before each experiment.[8][9]- Refine Gavage Technique: Ensure proper training on oral gavage to minimize stress to the animal and ensure the full dose is delivered to the stomach.[10][11] Consider using flexible gavage needles to reduce the risk of esophageal injury.[11] |
| Precipitation of this compound in the formulation upon storage. | - The formulation is not thermodynamically stable.- Inappropriate storage conditions (e.g., temperature, light exposure). | - Optimize Formulation: Re-evaluate the surfactant and co-surfactant/co-solvent ratios.[12] For SLNs, ensure the lipid matrix is appropriate for this compound.- Conduct Stability Studies: Assess the stability of your formulation under different storage conditions to determine the optimal shelf-life and storage requirements.[13] |
| Animal distress or injury during oral gavage. | - Improper restraint technique.- Incorrect size or type of gavage needle.[7] | - Proper Handling: Ensure personnel are well-trained in animal handling and restraint.[10]- Select Appropriate Equipment: Use a gavage needle of the correct gauge and length for the size of the rat. A ball-tipped needle is recommended to prevent tissue damage.[7][11] |
Analytical & Bioanalytical Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of this compound from plasma samples. | - Inefficient extraction method.- Degradation of the analyte during sample processing. | - Optimize Extraction: Experiment with different solvent systems for liquid-liquid extraction. Ensure complete saponification if measuring total this compound.[6]- Minimize Degradation: Keep samples on ice during processing and store them at -80°C. Use of an internal standard can help to correct for recovery losses.[14] |
| High variability in plasma concentrations between animals in the same group. | - Inconsistent dosing.- Physiological differences between animals.- Errors in blood sample collection or processing.[15] | - Standardize Procedures: Ensure the formulation is homogenous before each administration. Standardize the time of day for dosing and feeding schedules.- Refine Blood Collection: Use a consistent blood collection technique (e.g., tail vein, saphenous vein) and ensure uniform sample handling.[16][17] |
| Interference peaks in the chromatogram. | - Contamination from plasma matrix components.- Contamination from lab equipment or solvents. | - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step for cleaner samples.[14]- Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and that glassware is thoroughly cleaned. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in different formulations from animal studies.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (Fold Increase vs. Suspension) |
| This compound Suspension | 10 | ~280 | ~0.72 | Varies | 1.0 |
| This compound Nanoemulsion | 10 | ~770 | ~1.61 | Varies | ~2.62[4][18] |
| This compound Nanosuspension | 10 | ~523 | ~1.41 | Varies | ~2.65[4][18] |
Note: The values presented are approximate and can vary based on the specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Oil-in-Water (O/W) Nanoemulsion
This protocol is based on a high-pressure homogenization method.[2]
Materials:
-
This compound
-
Oil Phase (e.g., Medium Chain Triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Purified Water
-
High-shear homogenizer
-
High-pressure homogenizer
Procedure:
-
Preparation of Oil Phase: Dissolve this compound in the selected oil at 60-70°C with stirring until a clear solution is formed.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the oil phase.
-
Formation of Pre-emulsion: Add the oil phase to the aqueous phase under continuous high-shear homogenization for 10-15 minutes to create a coarse pre-emulsion.
-
Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer for 3-5 cycles at 15,000-20,000 psi.
-
Cooling and Characterization: Allow the resulting nanoemulsion to cool to room temperature. Characterize the particle size, PDI, and zeta potential.
Protocol 2: Oral Gavage Administration in Rats
This protocol provides a standard procedure for oral gavage in rats.[7][10][11]
Materials:
-
Rat restraint device (optional)
-
Appropriately sized oral gavage needle (16-18 gauge for adult rats) with a ball tip.[7]
-
Syringe (1-3 mL)
-
This compound formulation
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume.
-
Needle Measurement: Measure the insertion depth by placing the gavage needle alongside the rat, from the corner of the mouth to the last rib. Mark this length on the needle.[7]
-
Restraint: Gently but firmly restrain the rat, ensuring the head and body are in a straight line.
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The needle should pass smoothly down the esophagus without resistance. If the animal coughs or struggles excessively, withdraw the needle and try again.
-
Administration: Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the formulation.
-
Withdrawal: Gently remove the needle in a single, smooth motion.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress.
Protocol 3: Blood Sample Collection from Rats
This protocol describes blood collection from the saphenous vein.[17]
Materials:
-
Restraint tube or cone
-
Sterile lancet or 25-gauge needle
-
Micro-collection tubes (e.g., EDTA-coated)
-
Gauze
-
Topical anesthetic (optional)
Procedure:
-
Restraint: Place the rat in a suitable restraint device.
-
Site Preparation: Shave a small area of fur over the lateral saphenous vein on the hind leg. Wipe the area with 70% ethanol.
-
Puncture: Puncture the vein with a sterile lancet or needle.
-
Collection: Collect the blood droplets into a micro-collection tube.
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress or prolonged bleeding.
Protocol 4: GC-MS Analysis of this compound in Rat Plasma
This is a generalized protocol based on established methods.[6][14]
Materials:
-
Rat plasma samples
-
Internal standard (e.g., 1-hexacosanol)
-
Ethanolic NaOH
-
Hexane and other organic solvents
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: To a 100 µL plasma sample, add the internal standard.
-
Saponification: Add ethanolic NaOH and heat to saponify the sample.
-
Extraction: Acidify the sample and perform a liquid-liquid extraction with hexane.
-
Derivatization: Evaporate the organic layer to dryness and reconstitute in a derivatizing agent. Heat to form the trimethylsilyl (TMS) ether derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the analytes.
-
Quantification: Quantify this compound based on the peak area ratio to the internal standard using a calibration curve.
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of this compound formulations.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways affected by this compound in vivo.[19][20][21]
References
- 1. Oral administration of octacosanol modulates the gut bacteria and protects the intestinal barrier in ulcerative colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing solubility and bioavailability of octacosanol: Development of a green O/W nanoemulsion synthesis process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Trace quantification of this compound and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Trace quantification of this compound and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
- 14. Trace determination of this compound in rat plasma by solid-phase extraction with Tenax GC and capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Supercritical Fluid Extraction for 1-Octacosanol
Welcome to the technical support center for the optimization of supercritical fluid extraction (SFE) of 1-Octacosanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the SFE of this compound?
A1: The most critical parameters for the SFE of this compound are pressure, temperature, and the use of a co-solvent.[1][2][3] These factors significantly influence the solubility of this compound in supercritical CO2 and, consequently, the extraction yield. Extraction time and CO2 flow rate are also important parameters to optimize for process efficiency.[1][3]
Q2: Why is my this compound yield lower than expected?
A2: Low yields of this compound can be attributed to several factors:
-
Suboptimal SFE parameters: The pressure and temperature may not be in the optimal range for this compound solubility.[1]
-
Insufficient extraction time: The duration of the extraction may not be long enough to allow for complete extraction from the matrix.[1]
-
Absence of a co-solvent: this compound is a long-chain fatty alcohol with limited solubility in non-polar supercritical CO2 alone.[1] The addition of a polar co-solvent like ethanol is often necessary to enhance its solubility and improve the extraction yield.[4][5]
-
Matrix characteristics: The nature of the raw material, including particle size and moisture content, can affect the extraction efficiency.
Q3: My extract has a green tint. How can I remove the co-extracted chlorophyll?
A3: The green color in your extract is likely due to the co-extraction of chlorophyll. To mitigate this, you can implement a preliminary extraction step with a solvent like acetone to remove the pigments before the primary SFE process.[1] Alternatively, post-extraction purification methods such as column chromatography or recrystallization can be employed to remove these impurities.[1]
Q4: How can I improve the separation of this compound from other co-extracted policosanols?
A4: Separating this compound from other long-chain fatty alcohols with similar chemical properties can be challenging. Techniques like molecular distillation are effective for separating compounds with high boiling points by optimizing the distilling temperature and vacuum degree.[1] Fractional crystallization, which leverages slight differences in solubility at varying temperatures, is another viable purification method.[1]
Q5: What is the role of a co-solvent in the SFE of this compound?
A5: Supercritical CO2 is a non-polar solvent, and the solubility of moderately polar compounds like this compound can be limited. A small amount of a polar co-solvent, such as ethanol or methanol, can significantly increase the solvating power of the supercritical fluid for more polar molecules.[4][5] This enhancement of solubility leads to a higher extraction yield of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal pressure and temperature. | Systematically vary pressure (e.g., 20-40 MPa) and temperature (e.g., 40-60°C) to find the optimal conditions for your specific matrix.[1][2] |
| Insufficient extraction time. | Increase the dynamic extraction time to ensure complete elution of the target compound.[1] | |
| Lack of a co-solvent. | Introduce a polar co-solvent like ethanol (e.g., 5-15%) to the supercritical CO2 to increase the solubility of this compound.[4][5][6] | |
| Inadequate sample preparation. | Ensure the raw material is properly ground to a uniform and small particle size to increase the surface area for extraction. | |
| Co-extraction of Impurities (e.g., green color) | Chlorophyll and other pigments are soluble in supercritical CO2 under the extraction conditions. | Perform a pre-extraction wash of the raw material with a solvent like acetone to remove pigments.[1] |
| Non-selective extraction conditions. | Adjust the SFE parameters (pressure and temperature) to be more selective for this compound. Lower pressures can sometimes reduce the extraction of less soluble impurities. | |
| Employ post-extraction purification methods like column chromatography or recrystallization.[1] | ||
| Difficulty in Post-Extraction Analysis | Matrix effects interfering with quantification. | Utilize an appropriate internal standard during Gas Chromatography (GC) analysis to correct for variations.[1] |
| Incomplete derivatization for GC analysis. | Ensure the derivatization of the hydroxyl group of this compound (e.g., to its trimethylsilyl ether) is complete to improve volatility and chromatographic performance.[7] | |
| Low concentration in the extract. | Concentrate the extract before analysis or use a more sensitive analytical technique like UPLC-ELSD.[7] |
Experimental Protocols
Supercritical Fluid Extraction of this compound
This protocol provides a general methodology for the SFE of this compound from a solid matrix (e.g., wheat germ, rice bran). Optimization will be required for specific raw materials.
-
Sample Preparation:
-
Grind the raw material to a fine, uniform powder (e.g., 40-60 mesh).
-
Dry the powdered material to a moisture content of less than 5% to prevent the formation of carbonic acid and ice blockages.
-
-
SFE System Setup:
-
Load a known quantity of the prepared sample into the extraction vessel of the SFE system.
-
-
Extraction Parameters:
-
Pressure: Set the desired extraction pressure (e.g., 30 MPa).[1]
-
Temperature: Set the desired extraction temperature (e.g., 45°C).[1]
-
CO2 Flow Rate: Set the CO2 flow rate (e.g., 2-4 L/min).[8]
-
Co-solvent: If using a co-solvent, introduce ethanol at a specific concentration (e.g., 10% v/v) into the CO2 stream.[6]
-
Extraction Time: Begin with a static extraction period (e.g., 30 minutes) followed by a dynamic extraction period (e.g., 120 minutes).
-
-
Collection:
-
The extract is collected in a separation vessel after depressurization.
-
-
Analysis:
-
Quantify the this compound content in the extract using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[7]
-
Quantification of this compound by GC-MS
-
Sample Preparation:
-
Dissolve a known amount of the SFE extract in a suitable organic solvent.
-
Add an internal standard for accurate quantification.
-
-
Saponification (if necessary):
-
To release esterified this compound, treat the sample with an ethanolic solution of sodium hydroxide and reflux.[1]
-
-
Extraction:
-
Perform a liquid-liquid extraction using a non-polar solvent like petroleum ether to isolate the lipid fraction containing this compound.[1]
-
-
Derivatization:
-
Evaporate the solvent and derivatize the hydroxyl group of this compound to its trimethylsilyl (TMS) ether to increase its volatility for GC analysis.[7]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column.
-
Use a temperature program to separate the components.
-
Identify and quantify this compound based on its retention time and mass spectrum compared to a standard.
-
Data Presentation
Table 1: Effect of SFE Parameters on this compound Yield (Illustrative)
| Pressure (MPa) | Temperature (°C) | Co-solvent (Ethanol %) | Relative this compound Yield (%) |
| 20 | 40 | 0 | 35 |
| 30 | 40 | 0 | 50 |
| 40 | 40 | 0 | 60 |
| 30 | 50 | 0 | 55 |
| 30 | 60 | 0 | 52 |
| 30 | 40 | 5 | 75 |
| 30 | 40 | 10 | 90 |
| 30 | 40 | 15 | 88 |
Note: This table presents illustrative data based on general trends observed in SFE of lipophilic compounds. Actual yields will vary depending on the raw material and specific experimental conditions.
Visualizations
Caption: Experimental workflow for the supercritical fluid extraction of this compound.
Caption: Logical relationships between SFE parameters and this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. supercriticalfluids.com [supercriticalfluids.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of CO2 Flow Rate on the Extraction of Astaxanthin and Fatty Acids from Haematococcus pluvialis Using Supercritical Fluid Technology - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the large-scale synthesis of 1-Octacosanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Octacosanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for large-scale production of this compound?
A1: this compound is primarily obtained through two main routes: extraction from natural sources and chemical synthesis. Natural sources are the most common for commercial production, with sugarcane wax and rice bran wax being the most prominent.[1][2] It is a major component of a mixture of long-chain alcohols called policosanol.[1][3] Chemical synthesis offers an alternative route, often starting from commercially available long-chain fatty acids or their derivatives.[2][4]
Q2: What are the main challenges in isolating this compound from natural waxes?
A2: The primary challenges in isolating this compound from natural sources include the low concentration of the target molecule within the wax matrix, the presence of other long-chain alcohols and fatty acids as impurities, and the need for extensive purification steps which can be costly and time-consuming.[1][5] The extraction process often involves harsh conditions, such as saponification with strong bases, which can lead to side reactions if not carefully controlled.[6]
Q3: What analytical techniques are recommended for purity assessment of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used method for both identifying and quantifying this compound and its related impurities.[1][6] Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust technique for quantitative analysis.[6] For preliminary and rapid qualitative analysis, Thin-Layer Chromatography (TLC) can be a useful tool.[6]
Q4: What are the key safety precautions when handling reagents for this compound synthesis?
A4: When synthesizing this compound, it is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reagents such as sodium hydroxide and organic solvents like ethanol and petroleum ether can be hazardous.[1] Care should be taken to avoid inhalation of vapors and contact with skin and eyes. It is also important to be aware of the flammability of organic solvents and to take necessary precautions to prevent ignition.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
-
Symptom: The amount of crude policosanol extract obtained after saponification and initial solvent extraction is significantly lower than expected.
-
Possible Causes & Troubleshooting Steps:
-
Incomplete Saponification: The ester bonds in the natural wax may not be fully hydrolyzed.
-
Inefficient Extraction: The solvent may not be effectively extracting the freed fatty alcohols.
-
Solution: Increase the volume of the extraction solvent (e.g., petroleum ether, ethanol) or perform multiple extractions to ensure complete recovery from the reaction mixture.[1] Ensure adequate mixing during extraction to maximize solvent contact with the material.
-
-
Poor Quality of Starting Material: The concentration of policosanols in the raw material (e.g., sugarcane press mud, rice bran wax) may be low.
-
Solution: Source high-quality raw materials. If possible, analyze the policosanol content of the starting material before beginning the large-scale extraction.
-
-
Issue 2: High Levels of Impurities in the Final Product
-
Symptom: GC-MS analysis of the purified this compound shows significant peaks corresponding to other long-chain fatty alcohols, fatty acids, or wax esters.
-
Possible Causes & Troubleshooting Steps:
-
Co-extraction of Similar Compounds: Other long-chain alcohols with similar properties are often co-extracted.
-
Incomplete Saponification: Unhydrolyzed wax esters remain in the extract.
-
Solution: As with low yield, ensure the saponification reaction goes to completion by adjusting reaction time, temperature, or reagent concentration.[6]
-
-
Carryover of Fatty Acids: Saponified fatty acids may not have been completely removed.
-
Solution: After saponification and before solvent extraction, ensure the reaction mixture is thoroughly washed to remove fatty acid salts. Adjusting the pH can also help in separating fatty acids from the alcohol fraction.
-
-
Issue 3: Difficulty in Crystal Formation During Recrystallization
-
Symptom: The dissolved crude extract does not form crystals upon cooling, or forms an oil instead of a solid.
-
Possible Causes & Troubleshooting Steps:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for recrystallization.
-
Supersaturation: The solution may be supersaturated, preventing crystal nucleation.
-
Solution: Try adding a seed crystal of pure this compound to induce crystallization. Scratching the inside of the flask with a glass rod can also sometimes initiate nucleation.
-
-
Presence of Impurities: High levels of impurities can inhibit crystal formation.
-
Solution: Consider an initial purification step, such as column chromatography, before recrystallization to remove some of the impurities.[1]
-
-
Quantitative Data
Table 1: Comparison of this compound Yield from Different Sources and Methods
| Source Material | Extraction/Synthesis Method | Yield of this compound | Reference |
| Sugarcane Press Mud | Hot Ethanol Reflux | 80.04% increase in recovery compared to supercritical fluid extraction | [7] |
| Rice Bran Wax | Transesterification followed by Molecular Distillation | Not specified for this compound alone | [1] |
| Sebacic acid and stearyl alcohol | Wittig Reaction | 95% | [1][4] |
| 10-undecenoic acid and stearyl bromide | Multi-step synthesis | Not specified | [1] |
Table 2: Purity of this compound After Different Purification Steps
| Purification Method | Purity of this compound | Reference |
| Molecular Distillation (of crude extract) | 37.6% octacosanol content in distillate | [8] |
| Column Molecular Distillation (repeated) | >90% | [9][10] |
| Recrystallization | Purity is dependent on the number of recrystallizations and solvent system | [6] |
Experimental Protocols
Protocol 1: Extraction and Saponification from Sugarcane Press Mud
-
Drying and Grinding: Dry the sugarcane press mud at 60°C under vacuum for at least 9 hours. Grind the dried material and sift it through a 40 ASTM sieve.[7]
-
Saponification:
-
Cooling and Neutralization: Cool the reaction mixture to 50°C.[1] If necessary, wash with distilled water until the pH is neutral.
-
Extraction:
-
Extract the mixture three times with 200 mL of petroleum ether.[1]
-
Combine the petroleum ether phases.
-
-
Initial Purification:
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound extract in a minimum amount of a suitable boiling solvent (e.g., a mixture of chloroform and ethanol).[6]
-
Cooling: Allow the solution to cool slowly to room temperature. For enhanced crystal formation, subsequently place it in an ice bath. Slow cooling generally results in purer crystals.[6]
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.[6]
-
Repeat: If necessary, repeat the recrystallization process to achieve the desired purity.
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Troubleshooting Decision Tree for Low Purity of this compound.
References
- 1. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 2. sxrebecca.com [sxrebecca.com]
- 3. draxe.com [draxe.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102795960A - Large-scale preparation method of high-purity octacosanol and triacontanol - Google Patents [patents.google.com]
- 10. CN102795960B - Large-scale preparation method of high-purity octacosanol and triacontanol - Google Patents [patents.google.com]
Technical Support Center: Analysis of 1-Octacosanol at Low Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the detection of low concentrations of 1-Octacosanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low concentrations of this compound?
A1: The most prevalent and effective methods for quantifying low concentrations of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).[1] GC-MS is highly sensitive and suitable for trace quantification in biological matrices like plasma, while HPLC-ELSD offers a simpler and faster analysis without the need for derivatization, making it ideal for quality control.[1]
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: this compound is a long-chain fatty alcohol with low volatility. Derivatization, typically silylation, is required to increase its volatility and thermal stability, which improves the chromatographic peak shape and overall performance of the analysis.[1][2]
Q3: What are the main challenges when analyzing low concentrations of this compound in complex matrices like plasma?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., phospholipids in plasma) can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy.[2]
-
Low Volatility: As mentioned, its low volatility makes GC analysis challenging without derivatization.[2]
-
Sample Preparation: Efficient extraction of this compound from the matrix and removal of interfering compounds is critical for achieving low detection limits.
Q4: Can HPLC be used to analyze this compound without derivatization?
A4: Yes, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable method for analyzing this compound without derivatization.[1] This simplifies the sample preparation process.
Troubleshooting Guides
GC-MS Analysis
Issue 1: No or very low signal/peak for this compound.
-
Question: I am not seeing a peak for my this compound standard or sample. What should I check?
-
Answer:
-
Check Derivatization: Incomplete or failed derivatization is a common cause. Ensure your silylation reagent is fresh and the reaction conditions (temperature and time) are optimal.
-
Injector Problems: The injector port may be contaminated or have a blocked liner. Clean or replace the liner and check for septum coring.
-
Column Issues: The analytical column may be degraded or improperly installed. Check for leaks and ensure the column is conditioned correctly.
-
MS Detector: Verify that the MS is tuned and operating within specifications. Check the filament and detector voltage.
-
Issue 2: Tailing peak shape for this compound.
-
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Active Sites: Tailing is often caused by active sites in the injector liner or the column itself. Use a deactivated liner and ensure your column is of high quality.
-
Incomplete Derivatization: Residual underivatized this compound can interact with active sites. Optimize your derivatization protocol.
-
Injector Temperature: An injector temperature that is too low can cause peak tailing. Optimize the temperature to ensure complete volatilization of the derivatized analyte.
-
Column Contamination: Contaminants at the head of the column can cause peak tailing. Trim the first few centimeters of the column.
-
Issue 3: High baseline noise.
-
Question: I am observing a high and noisy baseline in my chromatogram. What are the potential causes?
-
Answer:
-
Column Bleed: Operating the column at or above its maximum temperature limit will cause the stationary phase to bleed, resulting in a high baseline. Ensure your oven temperature program is within the column's limits.
-
Contaminated Carrier Gas: Impurities in the carrier gas can contribute to baseline noise. Use high-purity gas and ensure your gas traps are functioning correctly.
-
Septum Bleed: Particles from the septum can enter the inlet and cause ghost peaks and a noisy baseline. Use a high-quality, low-bleed septum.
-
Contaminated Inlet: A dirty inlet liner can be a source of noise. Regularly clean or replace the liner.
-
HPLC-ELSD Analysis
Issue 1: Low sensitivity or no peak detected.
-
Question: My this compound peak is very small or not visible. How can I increase the ELSD response?
-
Answer:
-
Optimize ELSD Settings: The nebulizer and evaporator temperatures, as well as the gas flow rate, are critical for ELSD sensitivity. These parameters should be optimized for this compound and the mobile phase being used.
-
Mobile Phase Volatility: ELSD works best with volatile mobile phases. Non-volatile buffers or additives will create a high background signal and reduce sensitivity.
-
Sample Solubility: Ensure that this compound is fully dissolved in the injection solvent. The injection solvent should be compatible with the mobile phase.
-
Detector Maintenance: The ELSD may need cleaning. Check the manufacturer's instructions for cleaning the nebulizer and drift tube.
-
Issue 2: Drifting or unstable baseline.
-
Question: The baseline in my HPLC-ELSD chromatogram is drifting or unstable. What could be the cause?
-
Answer:
-
Incomplete Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase, especially when using a gradient.
-
Mobile Phase Issues: Inconsistent mobile phase composition or inadequate degassing can lead to a drifting baseline. Prepare fresh mobile phase and ensure it is properly degassed.
-
Temperature Fluctuations: Poor temperature control of the column can cause baseline drift. Use a column oven to maintain a constant temperature.
-
Contaminated Mobile Phase: Impurities in the mobile phase can cause baseline instability. Use high-purity solvents.
-
Quantitative Data Summary
The following tables summarize key performance parameters for common analytical methods used to detect this compound.
Table 1: Performance of GC-MS Methods for this compound Analysis
| Parameter | Method 1 (Plasma) | Method 2 (Plasma) | Method 3 (Tablets) |
| Linearity Range | 50 - 2000 ng/mL | 8.4 - 540 ng/mL | 50 - 150% of nominal concentration |
| Limit of Detection (LOD) | Not Reported | 1.32 - 3.47 ng/mL | Not Reported |
| Limit of Quantification (LOQ) | 50 ng/mL | 8.4 ng/mL | Not Reported |
| Recovery | 94.5 - 98.7% | >90% | 100.44% |
| Precision (RSD) | 1.8 - 5.8% | Intra-day: 0.59 - 3.06%Inter-day: 2.99 - 5.22% | < 2% |
| Reference | [2] | [3][4] | [4][5] |
Table 2: Performance of HPLC-ELSD Method for this compound Analysis
| Parameter | Method 1 (Raw Materials/Health Products) |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1.0 mg/L |
| Limit of Quantification (LOQ) | 2.2 mg/L |
| Recovery | 99.1 - 100.2% |
| Precision (RSD) | < 3.8% |
| Reference | [6] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Plasma
This protocol is adapted from methods described for the trace quantification of this compound in biological matrices.[1][3][4]
1. Sample Preparation: a. Saponification: To a 100 µL plasma sample, add an internal standard (e.g., betulin) and ethanolic NaOH. Heat the mixture to hydrolyze any esters of this compound. b. Acidification: After cooling, acidify the sample with an appropriate acid. c. Liquid-Liquid Extraction: Extract the this compound and other lipids from the aqueous matrix using an organic solvent (e.g., a mixture of hexane and ethyl acetate). d. Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization: a. Reconstitute the dried extract in a suitable solvent. b. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert the hydroxyl group of this compound to its trimethylsilyl (TMS) ether.
3. GC-MS Conditions:
- Column: HP-5 MS capillary column (or equivalent).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Oven Temperature Program: A suitable temperature ramp to separate the components, for example, starting at a lower temperature and gradually increasing to over 300°C.
- Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Protocol 2: HPLC-ELSD Analysis of this compound in Raw Materials
This protocol is based on methods for the analysis of this compound in raw materials and health products.[1][6]
1. Sample Preparation: a. Dissolution: Dissolve a known amount of the sample in a suitable organic solvent (e.g., chloroform or toluene). b. Filtration: Filter the solution through a 0.45 µm filter to remove any particulate matter before injection.
2. HPLC-ELSD Conditions:
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of organic solvents is typically used to elute the non-polar this compound.
- Flow Rate: Optimized for the specific column dimensions (e.g., 0.5 - 1.0 mL/min).
- Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
- ELSD Settings:
- Nebulizer Temperature: 30-40°C
- Evaporator Temperature: 50-60°C
- Gas Flow Rate (Nitrogen): 1.5 - 2.0 L/min
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low signal in GC-MS analysis.
References
Strategies to prevent the degradation of 1-Octacosanol during storage
For researchers, scientists, and drug development professionals, ensuring the stability of 1-Octacosanol is paramount for reliable experimental outcomes. This guide provides in-depth strategies, troubleshooting advice, and detailed protocols to prevent its degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: For maximum stability, this compound should be stored in a refrigerator at 2-8°C (35-46°F) in a tightly sealed container.[1][2] It is also crucial to protect it from light.[2][3][4]
Q2: My this compound powder appears slightly yellow. Is it degraded?
A2: Pure this compound is a white, waxy solid. A yellowish tint may indicate the presence of impurities or minor degradation, possibly due to oxidation. It is advisable to verify the purity of the material using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), before use.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be light-sensitive.[2][3] Prolonged exposure to light can lead to degradation. Always store it in an opaque or amber-colored container and in a dark environment.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are oxidation and esterification. Oxidation, which can be accelerated by heat, light, and the presence of metallic ions, can lead to the formation of aldehydes and ketones.[3][4] Under thermal stress, especially in the presence of fatty acid impurities, it can form esters like octacosanoyl palmitate and octacosanoyl stearate.[3]
Q5: Can I store this compound at room temperature?
A5: While some sources suggest storage in a cool, dry place, refrigerated storage is strongly recommended for long-term stability.[3] Storing at controlled room temperature in a well-closed container protected from light is a viable option for short periods, but refrigeration minimizes the risk of thermal degradation.
Q6: I am observing unexpected peaks in my chromatogram after storing a this compound solution. What could be the cause?
A6: Unexpected peaks likely represent degradation products. If the solution was stored at elevated temperatures, these could be esters formed with trace fatty acid contaminants.[3] If exposed to air and light, they could be oxidation products. It is also important to rule out impurities from the solvent or container. Confirm the identity of these new peaks using mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving this compound | This compound is highly lipophilic and insoluble in water. | Use organic solvents such as chloroform, dichloromethane, or heated ethyl acetate, benzene, or acetonitrile for dissolution.[2] For analytical purposes, hot ethanol can also be effective.[3] |
| Inconsistent Analytical Results | Poor sample solubility or degradation during sample preparation. | Ensure complete dissolution of the sample before analysis. Prepare solutions fresh and protect them from light and heat. |
| Low Purity Detected in a New Batch | Contamination during synthesis or packaging; improper storage during transit. | Always source from a reputable supplier and review the certificate of analysis. Upon receipt, store immediately under recommended conditions. |
| Precipitation in Stored Solution | Supersaturation or temperature fluctuations affecting solubility. | Gently warm the solution while agitating to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution. |
Strategies to Prevent Degradation
Optimal Storage Conditions
Proper storage is the most critical factor in preventing the degradation of this compound.
-
Temperature: Store at 2-8°C.[1][2] this compound is stable up to approximately 245°C, but lower temperatures slow down potential oxidative and esterification reactions.
-
Light: Use amber glass vials or other opaque containers to protect from light.[3][4]
-
Atmosphere: For long-term storage of high-purity standards, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and minimize oxidation.
-
Container: Use well-sealed, high-quality glass containers to prevent contamination from plasticizers or other leachable materials.
Use of Antioxidants
For this compound in formulations or solutions, adding antioxidants can significantly inhibit oxidative degradation.
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) and Vitamin E (tocopherols) are effective free-radical scavengers. They work by donating a hydrogen atom to reactive peroxy radicals, thus terminating the oxidation chain reaction.
-
Chelating Agents: In formulations containing metal ions, which can catalyze oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions.
-
Synergistic Mixtures: In some cases, a combination of antioxidants can provide a synergistic effect. For instance, a primary antioxidant like BHT can be combined with a secondary antioxidant that regenerates the primary one.
Table 1: Quantitative Data on this compound Stability (Illustrative) Note: Specific quantitative stability data for this compound is limited in publicly available literature. The following table is based on the established high stability of policosanol and is for illustrative purposes.
| Stress Condition | Parameter | Duration | Observed Degradation (%) | Primary Degradants |
| Thermal | 60°C | 30 days | < 2% | Octacosanoyl esters (if impurities present) |
| Photolytic | 1.2 million lux hours | N/A | < 1% | Minor oxidation products |
| Oxidative | 3% H₂O₂ | 24 hours | 5-10% | Aldehydes, Ketones |
| Acidic | 0.1 M HCl | 24 hours | < 1% | No significant degradation |
| Alkaline | 0.1 M NaOH | 24 hours | < 1% | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., chloroform or a mixture of acetonitrile and water).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
- Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
- After the specified duration, neutralize the acid and base-stressed samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the stressed samples, along with a non-stressed control, using a stability-indicating HPLC or GC-MS method.
Protocol 2: Stability-Indicating GC-MS Method for this compound
This method is suitable for the quantification of this compound and the identification of its degradation products.
1. Sample Preparation and Derivatization:
- To a known amount of the sample, add an internal standard (e.g., betulin).
- If esters are suspected, perform saponification by adding ethanolic NaOH and heating at 80°C for 1 hour.[1]
- Acidify the solution with HCl.[1]
- Perform a liquid-liquid extraction with an organic solvent like n-hexane.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 80°C for 20 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.[1] This increases volatility for GC analysis.
2. GC-MS Conditions:
- Column: HP-5 MS capillary column (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Oven Temperature Program: Start at 200°C, ramp up to 300°C at a rate of 20°C/min, and hold for 10 minutes.[1]
- MS Detector: Operate in Selected Ion Monitoring (SIM) mode for quantification of this compound and in full scan mode for the identification of unknown degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments involving 1-Octacosanol.
Troubleshooting Guide & FAQs
This section provides solutions to specific problems you may encounter in a question-and-answer format.
Issue 1: Poor Solubility and Precipitation
Q1: My this compound won't dissolve in my aqueous cell culture medium and precipitates upon addition. What can I do?
A1: This is a common issue due to the highly lipophilic and hydrophobic nature of this compound, a 28-carbon long-chain fatty alcohol.[1][2] Its long hydrocarbon chain makes it practically insoluble in water.[1] Here are several troubleshooting steps:
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Optimize Co-Solvent Concentration: Dimethyl Sulfoxide (DMSO) is a frequently used solvent for creating initial stock solutions.[2] However, ensure the final DMSO concentration in your cell culture medium remains low (ideally below 0.1% and no higher than 0.5%) to minimize cytotoxicity.[2]
-
Lower Final Concentration: You may be exceeding the solubility limit of this compound in your medium.[2] Try reducing the final concentration in your assay.
-
Utilize a Carrier Agent: Pre-complexing this compound with Bovine Serum Albumin (BSA) can mimic its natural transport in the body, improving stability and delivery to cells.[2]
-
Employ Complexing Agents: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, which can encapsulate this compound and enhance its aqueous solubility.[1][2]
Q2: I'm observing inconsistent results between experiments. Could this be related to how I'm preparing my this compound solution?
A2: Yes, variability in solution preparation is a major source of inconsistent results.[2] To ensure reproducibility:
-
Standardize Your Protocol: Follow a consistent, documented procedure for preparing your this compound solutions for every experiment.
-
Ensure Complete Initial Dissolution: When preparing your stock solution in an organic solvent like DMSO, ensure the this compound is fully dissolved before making further dilutions into your aqueous medium.[3] Hot organic solvents such as ethanol or toluene can also be effective, though they are generally not compatible with live-cell assays.[2][4]
Issue 2: Purity and Contaminants
Q3: My analysis shows unexpected peaks. What could be the source of these impurities?
A3: this compound is often a primary component of policosanol, a mixture extracted from natural sources like sugarcane wax and rice bran wax.[5] Common impurities are often co-extracted and can include:
-
Other Long-Chain Fatty Alcohols: Homologues such as hexacosanol (C26) and triacontanol (C30) are frequently present.[5]
-
Wax Esters: These may be present in the initial extract.[5]
Q4: How can I minimize impurities in my this compound sample?
A4: Several purification steps can be optimized:
-
Saponification: Ensure the complete hydrolysis of esters by increasing the reaction time or temperature of your saponification step (e.g., refluxing with ethanolic NaOH).[5]
-
Recrystallization: This is a crucial step for purifying long-chain fatty alcohols.[5] Experiment with different solvents (e.g., ethanol, acetone) to find the optimal conditions for crystallization.[5] Performing multiple recrystallizations may be necessary to achieve the desired purity.[5]
Issue 3: Stability and Degradation
Q5: How stable is this compound and what are the optimal storage conditions?
A5: this compound is an inherently stable molecule.[3] For optimal stability, store it in a well-sealed container, protected from light, at a controlled room temperature.[3] While not overly sensitive to moisture, storage in a dry environment is recommended.[3]
Q6: What are the likely degradation products of this compound?
A6: Under forced degradation conditions, especially thermal stress, the primary degradation products are typically esters of octacosanol, such as octacosanoyl palmitate and octacosanoyl stearate.[3] These are usually formed through reactions with impurities or excipients rather than the breakdown of the alcohol itself.[3]
Data Presentation
Table 1: Strategies for Enhancing this compound's Aqueous Dispersibility
| Formulation Technique | Description | Reported Particle Size/Concentration | Key Considerations |
| Nano-emulsification | Encapsulating this compound in oil-in-water (O/W) nano-emulsions.[1] | < 100 nm | Requires careful selection of oil, surfactant, and co-surfactant.[1] |
| Microencapsulation | Coating this compound particles with a protective polymer layer.[1] | 1 - 1000 µm | The choice of wall material is critical for stability and release.[1] |
| Nanoparticle Formulation | Reducing the particle size of this compound.[1] | < 100 nm | Enhances dissolution rate and bioavailability; requires a stabilizer to prevent aggregation.[1] |
| Cyclodextrin Complexation | Forming inclusion complexes with cyclodextrins.[1] | Molecular Complex | The molar ratio of cyclodextrin to this compound is a key parameter. |
Table 2: Antioxidant Activity of this compound at Different Concentrations
| Assay | 0.01 mg/ml | 0.05 mg/ml | 0.1 mg/ml | 0.5 mg/ml | 1.0 mg/ml |
| DPPH Radical Scavenging Activity (%) | ~8.05 | - | ~8.05 | 13.36 | 14.38 |
| Metal Chelation Activity (%) | - | - | - | Highest Activity | - |
| Reducing Activity | Slow Increase | Slow Increase | Slow Increase | Rapid Increase | Slower Increase |
| Inhibition of Lipid Peroxidation | - | - | - | - | Maximum Potency |
| Data adapted from a study on this compound isolated from rice bran wax. The study noted that higher concentrations were generally more effective.[6] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound extract in a minimal amount of a suitable boiling solvent, such as a mixture of chloroform and ethanol.[5]
-
Cooling: Allow the solution to cool down slowly to room temperature. To further promote crystal formation, place it in an ice bath.[5] Slow cooling generally results in purer crystals.[5]
-
Collection: Collect the formed crystals using vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of cold solvent.[5]
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a low temperature.[5]
Protocol 2: Western Blot Analysis of AMPK Signaling Pathway in Liver Tissue
-
Protein Extraction: Homogenize liver tissue samples in RIPA lysis buffer that contains protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant which contains the total protein.[7]
-
Protein Quantification: Use a BCA protein assay kit to determine the protein concentration.[7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) using SDS-polyacrylamide gel electrophoresis.[7] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key proteins in the AMPK signaling pathway. Follow this with incubation with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Optimizing dosage and administration routes for 1-Octacosanol in mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dosage and administration of 1-Octacosanol in mice. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: A typical starting dose for oral administration of this compound in mice ranges from 10 mg/kg to 50 mg/kg body weight per day.[1] However, the optimal dose is highly dependent on the experimental model and the biological endpoint being measured. Studies have reported effective oral doses up to 200 mg/kg/day for metabolic studies.[2] For intraperitoneal injections in acute inflammation models, doses as low as 0.1 to 10 mg/kg have been used.[3]
Q2: What is the most common and effective route of administration for this compound?
A2: The most common route of administration is oral gavage, which allows for precise dosage delivery.[1] Administration by incorporating this compound into the diet is another viable method for long-term studies, as seen in models of type 2 diabetes.[4] Intraperitoneal injection is also used, particularly for acute models like carrageenan-induced pleurisy.[3]
Q3: How should I prepare this compound for administration?
A3: Due to its lipophilic nature, this compound has poor solubility in water.[1] It is typically prepared as a suspension. Common vehicles include:
-
5% Carboxymethyl cellulose (CMC) in water.[1]
-
Olive oil.[5]
-
20% D-α-Tocopherol polyethylene glycol 1000 succinate (Vitamin E TPGS).[6] The compound should be suspended immediately before use to ensure a homogenous mixture.
Q4: Is this compound toxic at high doses?
A4: Studies on Policosanol, of which this compound is the primary component, indicate a high safety profile.[1] Animal studies have shown no adverse effects on fertility or reproduction even at doses significantly higher than the typical effective doses.[1] However, it is always best practice to perform a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) within your specific animal model and experimental conditions.[1]
Q5: How is this compound metabolized in mice?
A5: Following oral administration, this compound is distributed to various tissues, with the highest concentrations found in the liver.[1][7] It is metabolized in the liver, where it can be oxidized to its corresponding fatty acid, octacosanoic acid, and subsequently undergo β-oxidation to form shorter-chain fatty acids.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the chosen dose. | The dose may be too low for the specific animal model or condition. Bioavailability might be poor due to improper formulation. | Conduct a dose-response study using a wider range of concentrations (e.g., 50, 100, 200 mg/kg for oral administration).[6][8] Ensure the this compound is properly suspended in a suitable vehicle like 5% CMC or Vitamin E TPGS to improve bioavailability.[1][6] |
| Inconsistent results between animals. | Improper administration technique (e.g., incorrect gavage leading to aspiration). Inhomogeneous suspension of this compound. | Ensure all personnel are thoroughly trained in the administration technique (e.g., oral gavage, IP injection).[9] Vigorously vortex the suspension before drawing each dose to ensure uniformity. |
| Unexpected adverse effects in animals (e.g., weight loss, lethargy). | The dose may be too high, approaching the MTD. Potential interaction with other experimental factors. | Immediately cease administration and monitor the animal's health. Reduce the dosage in subsequent experiments. Re-evaluate the experimental protocol for any confounding factors.[1] |
| Difficulty in administering via oral gavage. | Animal stress and resistance. Incorrect gavage needle size or insertion depth. | Habituate the mice to handling and restraint for several days before the experiment to reduce stress.[9] Use a flexible, ball-tipped gavage needle of the appropriate size for mice. Measure the correct insertion depth from the corner of the mouth to the last rib.[1] |
Quantitative Data Summary
Table 1: Oral Administration Dosages of this compound in Mice
| Study Focus | Mouse Model | Dosage | Duration | Key Findings | Citation |
| Metabolic Syndrome | High-Fat Diet (HFD) | 100 mg/kg/day | 10-11 weeks | Decreased body weight, liver weight, and plasma lipids (TC, TG, LDL-c).[8][10] | [8][10] |
| Metabolic Syndrome | High-Fat Diet (HFD) | 200 mg/kg/day | 11 weeks | Enhanced glucose tolerance.[2] | [2] |
| Obesity | High-Fat Diet (HFD) | 60 mg/kg/day | 4 weeks | Ameliorated HFD-induced body fat gain and fatty liver.[11] | [11] |
| Stress & Sleep | Cage Change (Stress) | 100 & 200 mg/kg | Single Dose | Increased NREM sleep and decreased sleep latency. Reduced plasma corticosterone.[6] | [6] |
| Type 2 Diabetes | KKAy Mice | 10 & 50 mg/kg/day | 5 weeks | No effect on body weight or glucose intolerance, but ameliorated hyperlipidemia.[4] | [4] |
| Insulin Resistance | High-Fat Diet (HFD) | High-dose (unspecified) | Not specified | Improved insulin resistance and inflammatory response.[12] | [12] |
Table 2: Intraperitoneal (IP) Administration Dosages of this compound in Mice
| Study Focus | Mouse Model | Dosage | Timing | Key Findings | Citation |
| Acute Inflammation | Carrageenan-Induced Pleurisy | 0.1, 1, or 10 mg/kg | 60 minutes prior to induction | Dose-dependent anti-inflammatory effects. | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 100 mg/kg).
-
Prepare a 5% carboxymethyl cellulose (CMC) solution or other suitable vehicle.
-
Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 10 mg/mL for a 10 mL/kg administration volume).
-
Vortex the suspension vigorously immediately before each administration to ensure uniformity.
-
-
Animal Restraint and Gavage Procedure:
-
Weigh the mouse to calculate the precise volume of suspension to administer.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be supported.
-
Use a sterile, flexible, or rigid gavage needle with a ball tip (typically 20-22 gauge for an adult mouse).
-
Measure the insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle.[1]
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth toward the esophagus. The needle should pass smoothly.[1]
-
CRITICAL: If resistance is met, or the animal struggles excessively, withdraw the needle immediately and restart. Do not force the needle to avoid tracheal intubation or esophageal perforation.
-
Once the needle is at the predetermined depth, slowly dispense the suspension.
-
Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection
-
Preparation of this compound Solution/Suspension:
-
Prepare the this compound in a sterile vehicle suitable for injection (e.g., saline with a solubilizing agent like Tween 80, or an oil-based vehicle).
-
Ensure the final solution is sterile, for example, by filtering through a 0.22 µm filter if possible.[13]
-
-
Animal Restraint and Injection Procedure:
-
Firmly restrain the mouse by the scruff of the neck and turn it so the abdomen is facing upwards, tilting the head downwards. This causes the abdominal organs to shift away from the injection site.
-
Use a 25-27 gauge needle.[14]
-
Insert the needle at a 45° angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[13]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (if blood or urine appears, withdraw and reinject at a different site).[13]
-
Slowly inject the required volume.
-
Withdraw the needle and return the mouse to its cage.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: Typical workflow for a metabolic study in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. j-jabs.umin.jp [j-jabs.umin.jp]
- 5. Octacosanol Attenuates Disrupted Hepatic Reactive Oxygen Species Metabolism Associated with Acute Liver Injury Progression in Rats Intoxicated with Carbon Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octacosanol restores stress-affected sleep in mice by alleviating stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo study of octacosanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downstate.edu [downstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Octacosanol and policosanol prevent high-fat diet-induced obesity and metabolic disorders by activating brown adipose tissue and improving liver metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally administered octacosanol improves liver insulin resistance in high-fat diet-fed mice through the reconstruction of the gut microbiota structure and inhibition of the TLR4/NF-κB inflammatory pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. dsv.ulaval.ca [dsv.ulaval.ca]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Enhancing the efficiency of 1-Octacosanol purification from wax esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1-octacosanol purification from wax esters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Crude this compound After Saponification and Extraction
Question: We are experiencing a significantly lower-than-expected yield of crude this compound following the saponification of wax esters and subsequent solvent extraction. What are the potential causes and solutions?
Answer:
Low yield can stem from several factors throughout the extraction and saponification process. Below are common causes and troubleshooting steps:
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Incomplete Saponification: The hydrolysis of wax esters into fatty alcohols and fatty acid salts may be insufficient.
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Verification: Analyze a small sample of the post-saponification mixture using Thin-Layer Chromatography (TLC) to check for the presence of unreacted wax esters.[1]
-
Solutions:
-
-
Emulsion Formation During Extraction: The formation of a stable emulsion between the aqueous and organic layers can trap the product and make separation difficult.[4]
-
Solutions:
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Addition of Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4]
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Centrifugation: For persistent emulsions, centrifugation can aid in phase separation.[4]
-
Solvent Choice: Using a less polar solvent for extraction might reduce the tendency for emulsion formation.
-
-
-
Suboptimal Extraction: The solvent and conditions used for extracting the released this compound may not be effective.
-
Solutions:
-
Solvent Selection: Petroleum ether and heptane are commonly used for extracting long-chain alcohols.[2][5] Ensure the solvent is appropriate for your specific crude mixture.
-
Multiple Extractions: Perform the extraction multiple times (e.g., three times) with fresh solvent to ensure complete recovery of the product from the aqueous phase.[2][3]
-
-
Issue 2: Poor Crystal Formation or Low Purity During Recrystallization
Question: During the recrystallization step, we are either not getting any crystals, or the resulting crystals do not show improved purity. How can we optimize this critical step?
Answer:
Recrystallization is a powerful purification technique, but its success is highly dependent on specific conditions.[6]
-
Inappropriate Solvent System: The solvent must be able to dissolve the this compound when hot but have low solubility when cold, while impurities should remain soluble at lower temperatures.[2]
-
Solutions:
-
Solvent Screening: Experiment with various solvents (e.g., ethanol, acetone) or solvent mixtures (e.g., chloroform-ethanol) to find the optimal system.[1][7]
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Solubility Tests: Perform small-scale tests to observe the solubility of your crude product in different solvents at both room and elevated temperatures.
-
-
-
Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[2]
-
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.[1]
-
Insulation: Insulating the crystallization vessel can help slow down the cooling process.
-
-
-
Solution is Not Saturated: If the solution is not sufficiently saturated at the higher temperature, crystallization may not occur upon cooling, leading to low yield.[2]
-
Solution: Dissolve the crude solid in a minimal amount of the hot solvent to ensure the solution is saturated.[7]
-
-
Seeding: Sometimes, crystallization needs an initiation point.
-
Solution: Add a single, pure crystal of this compound (a seed crystal) to the cooling solution to induce crystallization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound extracts?
A1: Impurities are typically co-extracted from the natural source material. Common impurities include other long-chain fatty alcohols (e.g., hexacosanol, triacontanol), free fatty acids, unhydrolyzed wax esters, and plant pigments like chlorophyll.[1]
Q2: Which analytical techniques are best for identifying and quantifying this compound and its impurities?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for both identifying and quantifying this compound and related impurities.[1][8] Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust quantitative technique.[1] For initial qualitative analysis, Thin-Layer Chromatography (TLC) is a rapid and useful tool.[1]
Q3: What is molecular distillation and when should it be used for this compound purification?
A3: Molecular distillation is a purification technique suitable for separating compounds with high boiling points, like this compound, under high vacuum.[3] This method is particularly useful for purifying crude extracts after initial solvent extraction and saponification to significantly increase the purity of this compound.[9] Key parameters to optimize are the distilling temperature and the vacuum level.[2][9]
Q4: Is Supercritical Fluid Extraction (SFE) a viable method for obtaining this compound?
A4: Yes, Supercritical Fluid Extraction (SFE) using CO2 is an effective and environmentally friendly alternative to traditional solvent extraction for isolating waxes from raw materials.[10][11][12] SFE can yield a wax fraction with a higher initial concentration of this compound compared to some solvent-based methods.[10] The resulting wax extract still requires saponification to release the this compound from its ester form.
Data Presentation
The efficiency of different purification strategies can vary. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: this compound Content After Initial Extraction and Saponification
| Extraction Method Followed by Saponification | Source Material | Resulting this compound Content ( g/100g of wax/extract) | Reference |
| Hot Ethanol Reflux + Saponification | Sugarcane Filter Mud | 47.8 | [10] |
| Supercritical CO2 Extraction | Sugarcane Filter Mud | 29.65 | [10] |
Table 2: Purity Enhancement Using Molecular Distillation
| Starting Material | Distillation Conditions | Final this compound Content | Purity Increase | Reference |
| Crude Octacosanol Extract | 150°C, 0.5 Torr | 37.6% | 48.0% | [9] |
| Crude Octacosanol Extract | 176.1°C, 1.29 Torr | 25.93% | - | [13] |
Experimental Protocols
Protocol 1: Saponification of Wax Esters
This protocol provides a general procedure for hydrolyzing wax esters to liberate this compound.
Materials:
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Crude wax extract: 10.0 g
-
95% Ethanol: 100 mL
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Sodium Hydroxide (NaOH), powdered: 4.0 g[2]
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Petroleum ether (or Heptane)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Place 10.0 g of the crude wax into a round-bottom flask.[2]
-
Add 100 mL of 95% ethanol and 4 g of powdered NaOH.[2]
-
Set up the reflux apparatus and heat the mixture to 80°C for 6 hours with stirring.[2][3]
-
After the reaction is complete, cool the mixture to approximately 50°C.[2]
-
Transfer the cooled mixture to a separatory funnel.
-
Extract the mixture three times with 200 mL of petroleum ether each time.[2]
-
Combine the organic (petroleum ether) fractions. The this compound will be in this layer, while the sodium salts of the fatty acids will remain in the aqueous layer.
-
Wash the combined organic layer with distilled water to remove any residual alkali.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
The solvent can be evaporated to yield the crude fatty alcohol mixture, which can then be purified further by recrystallization.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying crude this compound using recrystallization.
Materials:
-
Crude this compound extract
-
Suitable solvent (e.g., ethanol, acetone, or a mixture determined by screening)[1]
-
Erlenmeyer flask, heating source, vacuum filtration apparatus
Procedure:
-
Place the crude this compound solid into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary, but avoid using an excess to ensure the solution remains saturated.[7]
-
Once dissolved, remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[1]
-
To maximize yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.[1]
-
Collect the purified crystals by vacuum filtration.[1]
-
Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities on the surface.[1]
-
Dry the crystals in a vacuum oven at a low temperature to remove all residual solvent.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Saponification | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 5. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical fluid extraction for purification of waxes derived from polyethylene and polypropylene plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From waxes to riches | Feature | RSC Education [edu.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of 1-Octacosanol's efficacy versus other policosanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Policosanol is a collective term for a mixture of long-chain primary aliphatic alcohols derived from plant waxes, most notably sugarcane, rice bran, and beeswax. While 1-octacosanol is the most abundant constituent in many policosanol mixtures, the overall biological activity of these natural extracts is a result of the synergistic or individual effects of its various components, including triacontanol, hexacosanol, and dotriacontanol. This guide provides a comparative analysis of the efficacy of this compound versus other policosanols, focusing on their lipid-lowering, ergogenic, and neuroprotective properties, supported by experimental data.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound and other policosanols.
Table 1: Lipid-Lowering Effects
| Compound/Mixture | Dosage | Study Type | LDL-C Reduction | HDL-C Increase | Total Cholesterol Reduction | Triglyceride Reduction | Citation |
| This compound | 100 mg/kg/day | Animal (Mice) | Significant | Significant | Significant | Significant | [1] |
| 40 mg/day | Human | Significant (Δ18 mg/dL) | Significant (Δ10 mg/dL) | Not Reported | Significant (Δ80 mg/dL) | [2] | |
| Triacontanol | <5 µg/mL | In Vitro | Replicated inhibition of cholesterol synthesis by policosanol | Not Applicable | Not Applicable | Not Applicable | [3] |
| Hexacosanol | <5 µg/mL | In Vitro | Statistically insignificant decrease in cholesterol synthesis | Not Applicable | Not Applicable | Not Applicable | [3] |
| Policosanol (from Sugarcane) | 10-20 mg/day | Human (Review) | 21% to 29% | 8% to 15% | 17% to 21% | No significant effect | [4] |
| 20 mg/day | Human | 20% | 1.3-fold increase | 19% | 14% | [5] | |
| 10 mg/day | Human | 35% | Not Reported | 27% | Not Reported | [6] | |
| Policosanol (from Ericerus pela wax) | 2-6 g/kg | Animal (Mice) | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Table 2: Ergogenic Effects
| Compound/Mixture | Dosage | Study Type | Key Findings | Citation |
| This compound | 0.75% of diet | Animal (Rats) | 46% longer running time to exhaustion, spared muscle glycogen | [8] |
| 40 mg/day | Human | Improved lipid profile and reduced oxidative stress after training | [2] | |
| Other Policosanols | - | - | Limited direct comparative studies available | - |
Table 3: Neuroprotective Effects
| Compound/Mixture | Dosage | Study Type | Key Findings | Citation |
| This compound | 35-70 mg/kg | Animal (Rats) | Ameliorated behavioral impairments, preserved dopaminergic neurons, reduced apoptosis | [9] |
| Hexacosanol | 1 mg/kg | Animal (Rats) | Protected hippocampal neurons from neurotoxic degeneration | |
| Policosanol (from Ericerus pela wax) | 2-6 g/kg | Animal (Mice) | Improved learning and memory by promoting the cholinergic system and attenuating oxidative stress | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols typically employed in the evaluation of policosanols.
Lipid-Lowering Efficacy in Hypercholesterolemic Patients (Randomized Controlled Trial)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Selection: Inclusion criteria typically include adults with elevated LDL-C levels (e.g., >130 mg/dL) and without other major health conditions. Exclusion criteria would be the use of other lipid-lowering medications.
-
Intervention: Participants are randomly assigned to receive either the policosanol supplement (e.g., 10-20 mg/day) or a matching placebo for a specified duration (e.g., 8-12 weeks).
-
Data Collection: Fasting blood samples are collected at baseline and at the end of the study to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Statistical Analysis: Changes in lipid parameters from baseline are compared between the policosanol and placebo groups using appropriate statistical tests (e.g., t-test or ANCOVA).
Ergogenic Effects in Animal Models (Forced Swimming or Treadmill Test)
-
Animal Model: Typically, male rats or mice are used.
-
Acclimatization and Training: Animals are acclimatized to the laboratory conditions and may undergo a period of training on the treadmill or in a swimming tank.
-
Intervention: Animals are divided into groups and administered this compound or other policosanols orally at various doses for a set period. A control group receives the vehicle.
-
Performance Test: The primary outcome is the time to exhaustion during a forced swimming or treadmill running test.
-
Biochemical Analysis: After the performance test, blood and tissue samples (e.g., muscle, liver) are collected to analyze parameters such as blood lactate, glucose, and muscle glycogen content.
Neuroprotective Effects in Animal Models of Neurodegeneration
-
Disease Model: A neurodegenerative condition is induced in animals, for example, using neurotoxins like 6-hydroxydopamine (6-OHDA) to model Parkinson's disease or scopolamine to induce memory impairment.
-
Intervention: Animals are treated with the test compound (e.g., this compound, hexacosanol) before or after the induction of the neurodegenerative state.
-
Behavioral Assessments: A battery of behavioral tests is conducted to assess motor function (e.g., rotarod test) or cognitive function (e.g., Morris water maze).
-
Histopathological and Biochemical Analysis: Brain tissue is examined to quantify neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons) and to measure markers of oxidative stress and apoptosis.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of cholesterol-lowering by policosanols.
Caption: PI3K/Akt signaling pathway in neuroprotection by policosanols.
Experimental Workflow
Caption: Workflow for a typical randomized controlled clinical trial.
Conclusion
The available evidence suggests that while this compound is a major component of many policosanol mixtures and exhibits biological activity, it is not always the most potent constituent for every therapeutic effect. In lipid-lowering, for instance, in vitro studies suggest that triacontanol may be as, or even more, effective than this compound in inhibiting cholesterol synthesis[3]. However, the majority of in vivo and clinical studies have been conducted on policosanol mixtures, making it challenging to definitively attribute the observed effects to a single component.
For ergogenic effects, research has predominantly focused on this compound, demonstrating its potential to enhance endurance. In the realm of neuroprotection, both this compound and hexacosanol have shown promise in preclinical models, acting through pathways like PI3K/Akt to promote neuronal survival.
It is crucial for researchers and drug development professionals to consider the specific composition of a policosanol mixture when evaluating its potential therapeutic applications. Future research should focus on direct comparative studies of individual policosanol components to elucidate their specific contributions to the overall efficacy and to identify the most potent molecules for targeted therapeutic development. The variability in the composition of policosanol from different sources also underscores the need for standardization in both research and commercial products.
References
- 1. Effect of policosanol on in vitro and in vivo rat liver microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Consumption of Cuban Policosanol Improves Blood Pressure and Lipid Profile via Enhancement of HDL Functionality in Healthy Women Subjects: Randomized, Double-Blinded, and Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Effect of the Policosanol from Ericerus pela Wax on Learning and Memory Impairment Caused by Scopolamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The neurotrophic factor, n-hexacosanol, reduces the neuronal damage induced by the neurotoxin, kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of 1-Octacosanol in Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of 1-Octacosanol with other well-researched neuroprotective agents, supported by available experimental data. While direct in vitro neuroprotection studies on this compound are limited, this document synthesizes findings from in vivo research and its known antioxidant properties to offer a comprehensive overview of its potential. This is contrasted with established in vitro data for alternative compounds like Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG).
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the neuroprotective effects of this compound, primarily inferred from in vivo studies and its antioxidant capacity, and compares them with in vitro data from other prominent neuroprotective agents. This comparison focuses on key parameters including the neuronal cell model, the nature of the neurotoxic insult, and the observed therapeutic effects.
Table 1: In Vitro Neuroprotective Effects of this compound and Comparators
| Compound | Cell Line | Neurotoxin | Compound Concentration | % Increase in Cell Viability (Compared to Toxin-treated) | Key Findings & Citations |
| This compound (inferred from in vivo and antioxidant data) | SH-SY5Y, PC12 (commonly used) | 6-hydroxydopamine (6-OHDA), MPP+, Glutamate, Amyloid-beta (Aβ) (relevant toxins) | Not established in vitro | Not available | Ameliorated behavioral impairments, preserved dopaminergic neurons, and reduced apoptosis in vivo.[1] Showed direct antioxidant activity by scavenging free radicals in vitro. |
| Resveratrol | R28 | Glutamate | IC50: 29.32 ± 3.00 mM | Significantly increased | Protected against glutamate-induced excitotoxicity.[2] |
| PC12 | Amyloid-β (Aβ) | 10, 20 µM | Not specified | Protected against Aβ-induced neurotoxicity through the SIRT1-ROCK1 pathway.[3] | |
| Curcumin | SH-SY5Y | MPP+ | 10 µM | ~20% | Attenuated MPP+-induced cytotoxicity. |
| PC12, N2a | Glutamate | 50-1000 µM | Not specified | Reduced ROS, DNA fragmentation, and markers of apoptosis.[4] | |
| EGCG | Primary human neurons | Lipopolysaccharide (LPS) | 0.1 µM | Not specified | Protected neurons from LPS-mediated cytotoxicity by inhibiting ROS production.[5] |
| Neuronal cells | Amyloid-β (Aβ) | 10 µM | Not specified | Showed a protective effect against Aβ-induced cytotoxicity via the Akt signaling pathway.[6] |
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | Concentration (mg/mL) | Result | Citation |
| DPPH Radical Scavenging | % Inhibition | 0.01 | ~8% | |
| 0.5 | ~13% | |||
| 1.0 | ~15% | |||
| Metal Chelation | % Activity | 0.5 | Highest Activity |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. In vivo studies suggest that this compound may activate the PI3K/Akt and NGF/TrkA signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival. Activation of this pathway leads to the inhibition of pro-apoptotic proteins and the promotion of cell survival.
NGF/TrkA Signaling Pathway
Nerve Growth Factor (NGF) signaling through its receptor TrkA is crucial for neuronal survival, differentiation, and function.[7] In vivo evidence suggests that this compound can prevent the decrease in NGF and its receptor TrkA, promoting cell survival.[1][8]
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in vitro.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of neuroprotective effects are provided below.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells are commonly used.
-
Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity:
-
Parkinson's Disease Model: Neurotoxicity is induced using 6-hydroxydopamine (6-OHDA) or MPP+, the active metabolite of MPTP.
-
Alzheimer's Disease Model: Aggregated amyloid-beta (Aβ) peptides are added to the cell culture.
-
Excitotoxicity Model: High concentrations of glutamate are used to induce neuronal cell death.[9]
-
MTT Assay (Cell Viability)
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with the test compound (e.g., this compound) for a specified duration.
-
Introduce the neurotoxin to induce cell damage.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Increased absorbance correlates with higher cell viability.
LDH Assay (Cytotoxicity)
-
Culture and treat cells as described above.
-
Collect the cell culture supernatant.
-
Incubate the supernatant with a reaction mixture containing lactate and NAD+.
-
Lactate dehydrogenase (LDH) released from damaged cells catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The rate of NADH formation is measured spectrophotometrically, which is proportional to the amount of LDH released and, therefore, the extent of cell damage.
DCFDA Assay (Reactive Oxygen Species - ROS)
-
Seed cells in a 96-well plate.
-
Pre-treat cells with the test compound.
-
Load cells with DCFDA (2',7'-dichlorofluorescin diacetate) solution and incubate.
-
Induce oxidative stress with a relevant toxin.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates higher levels of intracellular ROS.
Western Blot Analysis for Signaling Pathways
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., total Akt, phospho-Akt, total TrkA).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.
Conclusion
While in vivo studies strongly suggest that this compound possesses significant neuroprotective properties, particularly through antioxidant and anti-apoptotic mechanisms involving the PI3K/Akt and NGF/TrkA pathways, there is a clear need for more dedicated in vitro research to quantify these effects and directly compare them with other neuroprotective agents.[1] The experimental protocols and comparative data presented in this guide offer a framework for such future investigations. Researchers are encouraged to utilize these methodologies to further elucidate the in vitro efficacy of this compound and validate its potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. Systems Pharmacology of the NGF Signaling Through p75 and TrkA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. texaschildrens.org [texaschildrens.org]
- 7. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparison of different analytical techniques for 1-Octacosanol quantification
A Comparative Guide to Analytical Techniques for 1-Octacosanol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and the validation of health claims. This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to furnish professionals with the necessary data to select the most appropriate method for their specific research needs, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below, offering a clear comparison of their key validation parameters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 8.4 - 540 ng/mL[1][2][3] | 2.2 - 50 mg/L | Not explicitly stated, but method is suitable for quantification in plant extracts.[4] |
| Correlation Coefficient (r²) | ≥ 0.998[1][2][3] | > 0.998[5] | Not explicitly stated |
| Limit of Detection (LOD) | 1.32 ng/mL[1][2][3] | 1.0 mg/L[5] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated, but detection limits are low.[1][2][3] | 2.2 mg/L[5] | Not explicitly stated |
| Recovery | 95 - 98%[6] | 99.1 - 100.2%[5] | Not explicitly stated |
| Intra-day Precision (RSD) | 0.59 - 3.06%[1][2][3] | < 3.8%[5] | Not explicitly stated |
| Inter-day Precision (RSD) | 2.99 - 5.22%[1][2][3] | < 3.8%[5] | Not explicitly stated |
| Derivatization Required? | Yes (Silylation)[1][4][6] | No[4] | No |
| Primary Application | Trace quantification in biological samples.[4][7] | Quality control of raw materials and health products.[4] | Quantification in plant extracts.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples
This method is highly sensitive and suitable for the trace quantification of this compound in biological samples such as plasma.[4]
Sample Preparation:
-
Saponification: The plasma sample is treated with ethanolic NaOH to hydrolyze any esters of this compound.[1][4]
-
Liquid-Liquid Extraction: this compound and other lipids are extracted from the aqueous matrix using an organic solvent.[1][4]
-
Derivatization: The hydroxyl group of this compound is derivatized to its trimethylsilyl (TMS) ether to increase its volatility and improve chromatographic performance.[1][4][6] This is a critical step for GC analysis.[5]
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of analytes. For instance, an initial temperature of 200°C, ramped to 320°C.[6]
-
Injection Mode: Splitless injection is often used for trace analysis.[8]
-
MS Detection: Selected Ion Monitoring (SIM) mode is utilized for higher sensitivity and specificity.[1][2][3]
Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD) for Raw Materials
This method offers a simpler and faster analysis compared to GC-MS as it does not require derivatization, making it ideal for quality control purposes.[4]
Sample Preparation:
-
Dissolution: The sample (raw material or health product) is dissolved in a suitable organic solvent.[4]
-
Filtration: The solution is filtered to remove any particulate matter before injection.[4]
UPLC-ELSD Conditions:
-
Column: A reversed-phase column, such as a C18 column, is suitable.[4]
-
Mobile Phase: A gradient of organic solvents is typically used to elute the non-polar this compound.[4]
-
Flow Rate: Optimized for the specific column dimensions.[4]
-
Detection: An Evaporative Light Scattering Detector (ELSD) is used, which is suitable for detecting non-volatile compounds like this compound that lack a UV chromophore.[4]
High-Performance Thin-Layer Chromatography (HPTLC) for Plant Extracts
HPTLC is a planar chromatographic technique that is well-suited for the quantification of this compound in plant extracts due to its simplicity and high sample throughput.[4]
Sample Preparation:
-
Extraction: The plant material is extracted with a suitable solvent, such as methanol.[4]
-
Concentration: The extract is concentrated to a specific volume.[4]
HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[4]
-
Mobile Phase: A mixture of non-polar and polar solvents is used for development.
-
Application: Samples are applied as bands using an automated applicator.
-
Densitometry: Quantification is performed by scanning the plate with a densitometer after derivatization to visualize the spots.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace quantification of this compound and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry [repositorio.uchile.cl]
- 3. Trace quantification of this compound and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trace determination of this compound in rat plasma by solid-phase extraction with Tenax GC and capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
Cross-validation of 1-Octacosanol's anti-fatigue properties using multiple assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fatigue properties of 1-Octacosanol, a long-chain fatty alcohol found in various natural sources like wheat germ oil, rice bran, and sugarcane.[1][2] The information presented herein is supported by experimental data from multiple assays, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document details the methodologies of key experiments and visualizes the implicated signaling pathways to elucidate its mechanism of action.
Quantitative Data Summary
The anti-fatigue effects of this compound have been quantified using various preclinical models. The data consistently demonstrates its potential to enhance physical endurance and modulate key biochemical markers associated with fatigue.
| Assay | Treatment Group | Dose (mg/kg/day) | Key Finding | Reference |
| Forced Swimming Test | Control | - | Swimming Time to Exhaustion: 105.6 ± 15.2 seconds | [3] |
| This compound | 200 | Swimming Time to Exhaustion: 158.4 ± 20.7 seconds | [3] | |
| Running Endurance Test | Exercise-trained control | - | 46% shorter running time to exhaustion compared to Octacosanol group | [4] |
| Exercise-trained, Octacosanol-supplemented | 0.75% of diet | Significantly longer running time to exhaustion | [4] | |
| Forelimb Grip Strength | Control | - | Lower grip strength compared to Octacosanol group | [5][6] |
| This compound | 200 | Ameliorated decrease in forelimb grip strength | [5][6] | |
| Blood Lactic Acid (BLA) | Control | - | Higher BLA levels post-exercise | [5][6] |
| This compound | 200 | Regulated BLA levels | [5][6] | |
| Liver Glycogen (LG) | Control | - | Lower LG levels post-exercise | [5][6] |
| This compound | 200 | Regulated LG levels | [5][6] | |
| Muscle Glycogen (MG) | Control | - | Lower MG levels post-exercise | [5][6] |
| This compound | 200 | Regulated MG levels, suggesting glycogen sparing | [4][5][6] | |
| Lactate Dehydrogenase (LDH) | Control | - | Altered LDH activity post-exercise | [5][6] |
| This compound | 200 | Regulated LDH levels | [5][6] | |
| Superoxide Dismutase (SOD) | Control | - | Lower SOD activity post-exercise | [5][6] |
| This compound | 200 | Regulated SOD levels | [5][6] | |
| Glutathione Peroxidase (GSH-Px) | Control | - | Lower GSH-Px activity post-exercise | [5][6] |
| This compound | 200 | Regulated GSH-Px levels | [5][6] | |
| Data represents mean ± standard deviation. *p < 0.05 compared to the control group. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Forced Swimming Test (FST)
The forced swimming test is a widely used behavioral assay to evaluate endurance and screen for anti-fatigue effects in rodents.[3]
-
Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 40 cm in height) is filled with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 20 cm).[3][7] The water temperature is maintained at a constant temperature, typically around 25 ± 1°C.[3]
-
Procedure:
-
Mice are individually placed in the water tank.[3]
-
The total duration of swimming is recorded from the time of immersion until the point of exhaustion.[3] Exhaustion is often defined as the inability to remain on the surface for a specified period.
-
The test duration is typically around six minutes, with the last four minutes often being the focus of analysis.[8][9][10]
-
Animals must be continuously observed, and any animal that sinks must be immediately removed from the water.[7]
-
After the test, animals are removed from the tank, dried, and placed in a warm, dry environment.[7]
-
Rotarod Test
The rotarod test assesses motor coordination, balance, and motor learning in rodents.[11][12]
-
Apparatus: A commercially available rotarod apparatus with a rotating rod, typically covered with a non-slip surface. The apparatus allows for setting a constant or accelerating speed.[11]
-
Procedure:
-
Mice are acclimated to the testing room for at least 30 minutes before the test.[12][13]
-
Each mouse is placed on a separate lane of the rotarod.[12]
-
The test can be performed with either a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[11]
-
The latency to fall from the rotating rod is recorded by a sensor or by the experimenter.[12]
-
Multiple trials are usually conducted with an inter-trial interval (e.g., 15 minutes).[11][13]
-
The apparatus is cleaned between subjects.[12]
-
Biochemical Assays
-
Blood Lactic Acid (BLA), Lactate Dehydrogenase (LDH), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px): Blood samples are typically collected after the exercise protocols. Serum or plasma is then separated and analyzed using commercially available assay kits according to the manufacturer's instructions.[5][6]
-
Liver and Muscle Glycogen: Liver and gastrocnemius muscle tissues are excised, weighed, and homogenized. Glycogen content is then determined using a glycogen assay kit, often involving the hydrolysis of glycogen to glucose and subsequent colorimetric measurement.[5][6]
Mandatory Visualizations
Signaling Pathways
This compound is believed to exert its anti-fatigue effects by modulating key signaling pathways involved in energy metabolism and cellular stress responses.[1]
Caption: Proposed signaling pathways modulated by this compound.
Experimental Workflow
The evaluation of this compound's anti-fatigue properties typically follows a standardized experimental workflow.
Caption: Experimental workflow for evaluating anti-fatigue effects.
References
- 1. researchgate.net [researchgate.net]
- 2. sxrebecca.com [sxrebecca.com]
- 3. benchchem.com [benchchem.com]
- 4. Octacosanol supplementation increases running endurance time and improves biochemical parameters after exhaustion in trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary Supplementation of Octacosanol Improves Exercise-Induced Fatigue and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lasa.co.uk [lasa.co.uk]
- 10. youtube.com [youtube.com]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. mmpc.org [mmpc.org]
A Comparative Analysis of the Anti-Inflammatory Mechanisms of 1-Octacosanol and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory mechanisms of 1-Octacosanol, a naturally occurring long-chain fatty alcohol, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is supported by experimental data to aid in research and drug development.
Overview of Anti-Inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli. Key pathways involved include the cyclooxygenase (COX) pathway, which produces prostaglandins that mediate pain and inflammation, and signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.
Ibuprofen , a cornerstone of anti-inflammatory therapy, primarily functions by non-selectively inhibiting both COX-1 and COX-2 enzymes.[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing pain, fever, and inflammation.[1] Emerging evidence also points to its role in modulating the NF-κB and MAPK signaling pathways.[2][3]
This compound , a major component of policosanol found in plant waxes, exhibits its anti-inflammatory properties through different, and likely complementary, mechanisms.[4] Its primary mode of action appears to be the suppression of pro-inflammatory cytokine production and the modulation of the NF-κB and MAPK signaling pathways.[4][5]
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and ibuprofen on key inflammatory mediators and signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | COX-1 | 143.54 µg/mL | [6] |
| COX-2 | No significant inhibition | [6] | |
| Ibuprofen | COX-1 | 13 µM | [1][7] |
| COX-2 | 370 µM | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Effect | Concentration | Cell Type/Model | Reference |
| This compound | TNF-α | Significant reduction | 1 and 10 mg/kg (i.p.) | Carrageenan-induced pleurisy in mice | [8] |
| IL-6 | Significantly reduced release (p<0.001) | 1.25 µM or 2.5 µM | LPS-stimulated Human Aortic Endothelial Cells (HAEC) | [9] | |
| IL-8 | Significantly reduced release (p<0.001) | 1.25 µM or 2.5 µM | LPS-stimulated Human Aortic Endothelial Cells (HAEC) | [9] | |
| Ibuprofen | TNF-α | Augmentation of circulating levels | Pretreatment before endotoxin administration in humans | [10][11] | |
| IL-6 | Augmentation of circulating levels | Pretreatment before endotoxin administration in humans | [10] | ||
| IL-8 | Inhibition of release by ~50% | 125 and 250 µM | Phosgene-exposed small airway epithelial cell cultures | [3] |
Note: The effects of ibuprofen on cytokine levels can be complex and context-dependent, with some studies reporting an increase in circulating levels under certain inflammatory conditions.
Modulation of NF-κB and MAPK Signaling Pathways
| Compound | Signaling Pathway | Key Protein/Target | Observed Effect | Cell Type/Model | Reference |
| This compound | NF-κB | NF-κB translocation | Partly prevented LPS-induced translocation | RAW264.7 macrophages | [4][12] |
| MAPK | p-JNK, p-p38 | Significantly reduced phosphorylation | RAW264.7 macrophages | [12] | |
| Ibuprofen | NF-κB | p65 phosphorylation | No significant effect on exercise-induced phosphorylation | Human skeletal muscle | [2][13] |
| NF-κB activation | Inhibition (IC50: 61.7 µM for S-enantiomer) | T-cell stimulation model | [14] | ||
| MAPK | p-JNK, p-p38 | Attenuated elevated phosphorylation | Hippocampus of CIA rats | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
-
Inhibitor Preparation:
-
Dissolve the test compounds (this compound and ibuprofen) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or vehicle control.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Detection:
-
Measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate. Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Culture and Lipopolysaccharide (LPS) Stimulation of Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in 6-well or 24-well plates at a density of approximately 1 x 10^6 cells/mL and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or ibuprofen for a specified duration (e.g., 1-2 hours).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.
-
Incubate the cells for a designated time (e.g., 24 hours) to allow for cytokine production and signaling pathway activation.
-
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
Cytokine Quantification by ELISA
This protocol outlines the measurement of pro-inflammatory cytokine levels in cell culture supernatants.
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-8) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Add serially diluted standards of the recombinant cytokine and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
-
Substrate Addition and Measurement:
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades.
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK) overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative level of phosphorylation.
-
Visualizing the Mechanisms of Action
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Figure 1: General Inflammatory Signaling Cascade.
Figure 2: Anti-inflammatory Mechanism of Ibuprofen.
Figure 3: Anti-inflammatory Mechanism of this compound.
Figure 4: Simplified Experimental Workflow.
Conclusion
This comparative analysis reveals that this compound and ibuprofen exert their anti-inflammatory effects through distinct yet potentially synergistic mechanisms. Ibuprofen's primary strength lies in its potent, direct inhibition of COX enzymes, making it highly effective for acute pain and inflammation relief. In contrast, this compound appears to act further upstream by modulating key signaling pathways (NF-κB and MAPK) and reducing the production of a broader range of pro-inflammatory cytokines.
The data suggests that this compound's lack of significant COX-2 inhibition may translate to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen. The differential mechanisms of these two compounds present opportunities for further research into their potential combined use or the development of novel anti-inflammatory agents with multi-targeted approaches. The experimental protocols and data provided herein serve as a foundation for such future investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nonsteroidal anti-inflammatory drugs increase tumor necrosis factor production in the periphery but not in the central nervous system in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ibuprofen supplementation and its effects on NF‐κB activation in skeletal muscle following resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the antibacterial activity of 1-Octacosanol against various pathogens
A Comparative Guide to the Antibacterial Activity of 1-Octacosanol
This compound, a long-chain fatty alcohol, has demonstrated promising antibacterial properties against a range of pathogenic bacteria. This guide provides a comparative overview of its efficacy, supported by available experimental data, to assist researchers and professionals in the fields of microbiology and drug development in evaluating its potential as an antimicrobial agent.
Quantitative Assessment of Antibacterial Efficacy
The antibacterial activity of this compound has been quantified against both Gram-positive and Gram-negative bacteria. The following table summarizes the zone of inhibition observed for various pathogens at different concentrations of this compound. For comparative purposes, data for a standard antibiotic, Tetracycline, is also included.
| Pathogen | This compound Concentration | Zone of Inhibition (cm) | Standard Antibiotic (Tetracycline, 1 µg/ml) |
| Bacillus subtilis (Gram-positive) | 1 mg/ml | 0.1[1] | 1.0[1] |
| 2 mg/ml | 0.2[1] | ||
| Escherichia coli (Gram-negative) | 1 mg/ml | 0.15[1] | 1.5[1] |
| 2 mg/ml | 0.7[1] | ||
| Pseudomonas aeruginosa (Gram-negative) | 1 mg/ml | 0.1[1] | 1.5[1] |
| 2 mg/ml | 0.25[1] |
The data indicates that this compound exhibits a broad spectrum of activity, with a more pronounced effect against the Gram-negative bacteria E. coli and P. aeruginosa at higher concentrations.[1][2]
Experimental Protocols
The evaluation of this compound's antibacterial properties was conducted using the agar disc-diffusion assay.[1] This standard method provides a qualitative and semi-quantitative assessment of antimicrobial activity.
Detailed Methodology of the Agar Disc-Diffusion Assay:
-
Preparation of Test Solutions: Sterile test solutions of this compound were prepared at concentrations of 1 mg/ml and 2 mg/ml in isopropanol.[1] A solution of a standard antibiotic (Tetracycline 500) at a concentration of 1 µg/ml and an isopropanol control were also prepared.[1]
-
Inoculation of Agar Plates: Assay plates (100 mm in diameter) containing a thin layer of nutrient agar were sterilized.[1] These plates were then streaked with 48-hour old cultures of the test microorganisms.[1]
-
Application of Test Substances: Sterile filter paper discs were impregnated with the prepared this compound solutions, the antibiotic solution, and the isopropanol control. These discs were then placed onto the surface of the inoculated agar plates.
-
Incubation: The plates were incubated for 24 hours at a temperature of 28-30°C.[1]
-
Measurement of Inhibition Zones: Following incubation, the diameter of the clear zone of inhibition around each disc was measured in centimeters.[1] This zone represents the area where bacterial growth was inhibited by the test substance.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the agar disc-diffusion assay used to validate the antibacterial activity of this compound.
References
Safety Operating Guide
Proper Disposal of 1-Octacosanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of responsible laboratory management. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-Octacosanol, a long-chain fatty alcohol. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to adhere to institutional and local regulations, as waste disposal requirements can vary.[1]
Hazard Assessment and Regulatory Compliance
Based on available safety data, this compound does not present significant hazards. It is not generally considered an irritant to the skin or eyes and is not known to be a sensitizer. Furthermore, it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[2] Despite its non-hazardous classification, all chemical waste should be managed with a clear disposal plan. Before proceeding, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Physical State | White crystalline powder/solid | [3][4] |
| Molecular Formula | C28H58O | [2][4] |
| Molecular Weight | 410.77 g/mol | [4] |
| Melting Point | 83 °C / 181.4 °F | [4] |
| Boiling Point | 200 - 250 °C / 392 - 482 °F @ 760 mmHg | [4] |
| Solubility in Water | Insoluble | [4][5] |
| GHS Hazard Classification | Not classified as hazardous |
Step-by-Step Disposal Procedures
This section outlines the procedural steps for the proper disposal of this compound waste generated in a laboratory setting.
1. Waste Identification and Segregation:
-
Confirm that the this compound waste is not mixed with any hazardous substances. If contaminated with hazardous materials, it must be treated as hazardous waste.
-
Keep this compound waste separate from other chemical waste streams to prevent accidental mixing of incompatible materials.[1]
2. Container Selection and Labeling:
-
Use a clean, compatible, and sealable container for collecting this compound waste.
-
The container must be clearly labeled with the full chemical name, "this compound," and explicitly marked as "Non-Hazardous Waste."[1]
-
Include the name of the principal investigator and the date the waste was first added to the container.
3. Disposal of Solid this compound:
-
Small Quantities: For very small quantities, and only with explicit approval from your institution's EHS department, disposal in the regular trash may be permissible. The solid should be placed in a sealed container before being discarded.[1]
-
Large Quantities: For larger quantities, the recommended method is to offer the surplus to a licensed disposal company.[1][2] Contact your institution's EHS department to arrange for pickup and disposal through their designated chemical waste contractor.
4. Disposal of Empty this compound Containers:
-
A container that has held this compound can typically be disposed of as regular trash, provided it is "RCRA empty," meaning all possible contents have been removed.[1]
-
Deface or remove the original label to avoid confusion.[1][6]
-
Dispose of the empty container in the appropriate recycling or trash receptacle according to your facility's guidelines.[1][6]
5. Prohibited Disposal Methods:
-
Do not dispose of this compound by pouring it down the drain.[1][2] Its insolubility in water can lead to plumbing blockages.
-
Do not dispose of this compound by evaporation in a fume hood.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A flowchart illustrating the decision-making process for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Octacosanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-Octacosanol, a long-chain fatty alcohol used in various research applications. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a white to off-white powder, the following personal protective equipment is recommended to prevent direct contact and inhalation of dust particles.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemically resistant, impervious gloves | Due to the absence of specific test data, it is advisable to use gloves made of materials like butyl rubber or nitrile rubber.[2][3] |
| Body Protection | Laboratory coat | Should be appropriate for the type and concentration of substances handled in the specific workplace.[1] |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask | Recommended when handling the powder to avoid nuisance levels of dust.[1] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid measures are crucial. The following table summarizes the recommended actions.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound in the laboratory minimizes the risk of exposure and contamination. The following workflow provides a step-by-step guide from receipt to disposal.
Step-by-Step Handling Protocol
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[6]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.
-
Weighing:
-
Perform in a well-ventilated area, preferably within a chemical fume hood or on a bench with local exhaust ventilation to minimize dust inhalation.[1]
-
Use a dedicated, clean spatula and weighing paper.
-
Handle the container and powder carefully to avoid creating dust.
-
-
Dissolving:
-
This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]
-
Add the powder to the solvent slowly while stirring to ensure complete dissolution.
-
-
Running the Experiment:
-
Conduct all experimental procedures involving this compound in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.[4]
-
-
Decontamination:
-
Clean all glassware and equipment that came into contact with this compound using an appropriate solvent, followed by a thorough wash with soap and water.
-
-
Spill Cleanup:
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance. Since this compound is not classified as a hazardous waste, the disposal procedure is straightforward but must be handled by laboratory personnel.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as a non-hazardous solid chemical waste. Place in a clearly labeled, sealed container and transfer directly to the designated dumpster for solid chemical waste. Do not place in laboratory trash cans.[1][8] |
| Contaminated Labware (e.g., weighing paper, gloves, pipette tips) | Place in a sealed bag or container and dispose of in the regular laboratory trash, unless contaminated with other hazardous materials. |
| Empty this compound Containers | Deface or remove the label to indicate the container is empty. Dispose of in the regular trash.[2][8] |
| Solutions of this compound | Disposal will depend on the solvent used. If the solvent is non-hazardous, it may be permissible to dispose of it down the drain with copious amounts of water, subject to institutional and local regulations. If the solvent is hazardous, it must be collected and disposed of as hazardous chemical waste.[2] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[2]
References
- 1. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ny-creates.org [ny-creates.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
